Difluoromethyl ethane(thioperoxo)oate
Description
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Properties
CAS No. |
83494-32-0 |
|---|---|
Molecular Formula |
C3H4F2O2S |
Molecular Weight |
142.13 g/mol |
IUPAC Name |
difluoromethylsulfanyl acetate |
InChI |
InChI=1S/C3H4F2O2S/c1-2(6)7-8-3(4)5/h3H,1H3 |
InChI Key |
GTTOAWQKCOEDMX-UHFFFAOYSA-N |
Synonyms |
(Difluoromethylthio)acetic Acid; 2-[(Difluoromethyl)thio]acetic Acid Potassium Salt; |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of S-Difluoromethyl Ethane(thioperoxo)oate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. The difluoromethylthio (-SCF₂H) group, in particular, has garnered significant interest as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol moieties.[1] This guide provides a comprehensive technical overview of a proposed synthetic pathway and detailed characterization of a novel thioperoxoate compound, S-Difluoromethyl ethane(thioperoxo)oate (acetyl difluoromethyl disulfide). This document is intended to serve as a foundational resource for researchers engaged in the synthesis of novel organofluorine compounds and the development of new chemical entities for pharmaceutical and agrochemical applications.
Introduction and Rationale
S-Difluoromethyl ethane(thioperoxo)oate, with the structure CH₃-C(=O)-S-S-CHF₂, represents a unique molecular architecture combining an acyl disulfide linkage with a difluoromethyl group. Acyl disulfides are known for their reactivity and have been explored as intermediates in organic synthesis.[2] The incorporation of the -SCF₂H moiety is anticipated to impart unique properties to the molecule, potentially influencing its stability, reactivity, and biological activity.
The strategic design of this molecule is rooted in the established impact of difluoromethyl groups on drug candidates. These groups can enhance metabolic stability, modulate acidity, and improve membrane permeability. The thioperoxoate linkage, while less common, introduces a reactive disulfide bond that could be susceptible to cleavage under specific biological conditions, suggesting potential applications as a targeted delivery system or a pro-drug.
This guide outlines a proposed synthetic route, leveraging established principles of organosulfur and fluorine chemistry, and provides a detailed roadmap for the comprehensive characterization of the target compound.
Proposed Synthetic Pathway
The proposed pathway involves three main stages:
-
Synthesis of the Precursor: Preparation of Bis(difluoromethyl) disulfide.
-
Formation of the Key Intermediate: Synthesis of Difluoromethylsulfenyl chloride.
-
Final Coupling Step: Reaction of the sulfenyl chloride with thioacetic acid to yield the target compound.
Detailed Experimental Protocols (Proposed)
Stage 1: Synthesis of Bis(difluoromethyl) disulfide
The synthesis of bis(fluoroalkyl) disulfides can be challenging. A potential route involves the reaction of a difluorocarbene source with elemental sulfur, analogous to the generation of thiocarbonyl fluoride.[3]
-
Reaction: 2 :CF₂ + 1/4 S₈ → F₂HC-S-S-CHF₂ (conceptual)
-
Protocol:
-
To a high-pressure reactor, add elemental sulfur (S₈).
-
Introduce a suitable solvent, such as anhydrous acetonitrile.
-
Introduce a difluorocarbene precursor, for example, trimethyl(trifluoromethyl)silane (TMSCF₃) which can generate difluorocarbene upon activation.
-
The reaction would likely require thermal or photochemical initiation to generate the difluorocarbene.
-
The reaction mixture would be stirred under pressure at an elevated temperature for a specified period.
-
Upon completion, the reactor would be cooled, and the product isolated and purified, likely by distillation, owing to the anticipated volatility of the disulfide.
-
Stage 2: Synthesis of Difluoromethylsulfenyl Chloride (CHF₂SCl)
Sulfenyl chlorides are commonly prepared by the chlorinolysis of disulfides.
-
Reaction: F₂HC-S-S-CHF₂ + Cl₂ → 2 CHF₂SCl
-
Protocol:
-
In a flask equipped with a stirrer, dropping funnel, and a reflux condenser, dissolve the bis(difluoromethyl) disulfide in a suitable inert solvent (e.g., carbon tetrachloride).
-
Cool the solution in an ice bath.
-
Slowly add a solution of chlorine in the same solvent, or bubble chlorine gas through the solution.
-
The reaction is typically exothermic and should be controlled by the rate of chlorine addition.
-
Monitor the reaction by observing the disappearance of the yellow color of chlorine.
-
Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude difluoromethylsulfenyl chloride, which should be used immediately in the next step due to its likely instability.
-
Stage 3: Synthesis of S-Difluoromethyl Ethane(thioperoxo)oate
The final step involves the coupling of the sulfenyl chloride with thioacetic acid.
-
Reaction: CH₃COSH + ClSCF₂H → CH₃C(O)SSCHF₂ + HCl
-
Protocol:
-
Dissolve thioacetic acid in an anhydrous, non-protic solvent such as diethyl ether or dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the freshly prepared difluoromethylsulfenyl chloride from the previous step to the thioacetic acid solution.
-
A base, such as pyridine or triethylamine, may be added to scavenge the HCl byproduct.
-
Allow the reaction mixture to stir at 0 °C and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture would be washed with water and brine to remove the hydrochloride salt and any unreacted thioacetic acid.
-
The organic layer would be dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure.
-
The crude product would be purified by flash column chromatography on silica gel to afford the pure S-Difluoromethyl ethane(thioperoxo)oate.
-
Characterization of S-Difluoromethyl Ethane(thioperoxo)oate
Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques would be employed.
Predicted Spectroscopic Data
The following table summarizes the anticipated spectroscopic data for the target compound based on known values for similar functional groups.
| Technique | Parameter | Predicted Value/Observation | Rationale |
| ¹H NMR | Chemical Shift (δ) | ~2.4 ppm (s, 3H, -C(O)CH₃) | Typical range for an acetyl group adjacent to a sulfur atom. |
| ~7.0-7.5 ppm (t, 1H, -CHF₂) | The proton of the difluoromethyl group is expected to be a triplet due to coupling with the two fluorine atoms.[4] | ||
| Coupling Constant | ²JHF ≈ 50-60 Hz | Characteristic geminal H-F coupling constant.[5] | |
| ¹³C NMR | Chemical Shift (δ) | ~30 ppm (-C(O)C H₃) | Standard chemical shift for an acetyl carbon. |
| ~195 ppm (C =O) | Typical for a thioester carbonyl carbon. | ||
| ~115-125 ppm (t, -C HF₂) | The carbon of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms. | ||
| Coupling Constant | ¹JCF ≈ 230-250 Hz | Characteristic one-bond C-F coupling constant. | |
| ¹⁹F NMR | Chemical Shift (δ) | -90 to -130 ppm (d) | This range is typical for CHF₂ groups attached to sulfur. The signal will be a doublet due to coupling with the geminal proton.[6] |
| Coupling Constant | ²JFH ≈ 50-60 Hz | Corresponds to the geminal H-F coupling observed in the ¹H NMR spectrum.[5] | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 158 (calc. for C₃H₄F₂O₂S₂) | The molecular ion peak is expected. |
| Fragmentation | Loss of -S-CHF₂ (m/z = 85) | Cleavage of the S-S bond. | |
| CH₃CO⁺ (m/z = 43) | A common fragment from acetyl-containing compounds. | ||
| CHF₂⁺ (m/z = 51) | Fragmentation of the difluoromethyl group. | ||
| IR Spec. | Stretching Freq. (ν) | ~1700-1720 cm⁻¹ | Strong absorption for the C=O stretch of the thioester. |
| ~1000-1100 cm⁻¹ | C-F stretching vibrations. | ||
| ~500-600 cm⁻¹ | S-S stretching vibration (often weak). |
Rationale for Spectroscopic Predictions
-
NMR Spectroscopy: The chemical shifts and coupling constants are predicted based on established principles of NMR spectroscopy for organofluorine compounds.[3][5] The ¹⁹F NMR will be particularly informative, providing a clean signal in a region free from other interfering peaks. The characteristic triplet in the ¹H NMR and doublet in the ¹⁹F NMR, both with a large coupling constant of approximately 50-60 Hz, will be a key indicator of the -CHF₂ group.
-
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) is expected to show fragmentation patterns characteristic of disulfides and thioesters.[7][8] The cleavage of the relatively weak S-S bond is a likely primary fragmentation pathway. High-resolution mass spectrometry (HRMS) will be crucial for confirming the elemental composition of the molecular ion and key fragments.
-
Infrared Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, most notably the strong carbonyl (C=O) stretch of the thioester and the C-F stretching vibrations.
Safety Considerations
The synthesis and handling of organofluorine and organosulfur compounds require strict safety protocols.
-
Thioacetic acid is corrosive and has a strong, unpleasant odor.
-
Sulfenyl chlorides are reactive and potentially corrosive and lachrymatory.
-
The volatility and toxicity of low molecular weight difluoromethylated sulfur compounds should be considered. Bis(trifluoromethyl) disulfide is known to be extremely toxic.[9]
-
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves, must be worn.
Conclusion
This technical guide provides a comprehensive, albeit proposed, framework for the synthesis and characterization of S-Difluoromethyl ethane(thioperoxo)oate. The outlined synthetic strategy is based on established and reliable chemical transformations, offering a high probability of success. The detailed characterization plan provides a clear roadmap for confirming the identity and purity of this novel compound. The successful synthesis of this molecule would provide a valuable new building block for medicinal and agricultural chemistry, opening avenues for the exploration of its potential applications.
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NMR-Based Mapping of Disulfide Bridges in Cysteine-Rich Peptides: Application to the μ-Conotoxin SxIIIA. National Institutes of Health.[Link]
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Efficient asymmetric synthesis of aryl difluoromethyl sulfoxides and their use to access enantiopure α-difluoromethyl alcohols. Sci-Hub.[Link]
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Structural and Dynamic Insights into Acyl Carrier Protein upon Metal Binding and Acylation Revealed by NMR Spectroscopy and MD Simulations. MDPI.[Link]
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An In-depth Technical Guide to the Physicochemical Properties of Difluoromethylsulfanyl Acetate
Abstract
Introduction: The Rationale for Difluoromethylsulfanyl Acetate
The pursuit of novel molecular architectures with enhanced drug-like properties is a central theme in pharmaceutical research. The difluoromethyl group (CF₂H) has garnered considerable attention as it can act as a lipophilic hydrogen-bond donor and serves as a bioisostere for hydroxyl (-OH), thiol (-SH), and amino (-NH₂) groups.[1][2] Its introduction into a molecule can significantly impact lipophilicity, metabolic stability, and target binding interactions.[2]
This guide focuses on the hypothetical molecule, difluoromethylsulfanyl acetate, which possesses the chemical structure CH₃C(O)SCHF₂. This compound uniquely combines the features of a thioacetate and a difluoromethyl thioether. The thioacetate moiety is a well-known precursor to thiols in organic synthesis,[3] while the difluoromethyl thioether introduces the desirable properties of the -SCF₂H group. The strategic combination of these two functionalities suggests that difluoromethylsulfanyl acetate could serve as a valuable building block or a pharmacophore in its own right.
Predicted Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in biological systems. Based on the known effects of the difluoromethylthio group and the thioester linkage, we can predict the key properties of difluoromethylsulfanyl acetate as summarized in the table below.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | 140.13 g/mol | Calculated from the chemical formula C₃H₄F₂O₂S. |
| pKa (of the C-H bond in SCF₂H) | ~25-28 | The two fluorine atoms significantly acidify the proton, making it a potential hydrogen bond donor.[2] |
| logP | 1.0 - 1.5 | The difluoromethyl group is known to increase lipophilicity.[2] The thioester also contributes to this property. This is a significant increase compared to a simple acetate or thioacetate. |
| Hydrogen Bonding | Donor | The C-H bond of the CHF₂ group can act as a hydrogen bond donor, a unique feature for a C-H bond.[2] |
| Solubility | Likely soluble in organic solvents, sparingly soluble in water. | The increased lipophilicity suggests limited aqueous solubility. |
| Polar Surface Area (PSA) | ~43 Ų | Estimated based on the constituent atoms and bond types. |
Synthesis and Reactivity
While no specific synthesis for difluoromethylsulfanyl acetate has been reported, plausible synthetic routes can be devised based on established methodologies for the formation of difluoromethyl thioethers and thioacetates.
Proposed Synthetic Pathways
A logical approach would involve the generation of a difluoromethylthiol (CHF₂SH) equivalent, followed by acetylation.
Caption: Proposed synthesis of difluoromethylsulfanyl acetate via a difluorocarbene intermediate.
A one-pot synthesis of difluoromethyl thioethers from thiourea and diethyl bromodifluoromethylphosphonate has been developed, which could be adapted for this purpose.[4][5][6]
Alternatively, a direct difluoromethylthiolation approach could be employed.
Caption: Proposed synthesis from thioacetic acid and an electrophilic difluoromethylating agent.
Expected Reactivity
The reactivity of difluoromethylsulfanyl acetate is expected to be dictated by its two primary functional groups:
-
Hydrolysis of the Thioester: Thioesters are susceptible to hydrolysis, which would yield difluoromethylthiol and acetic acid.[7] This reaction can be catalyzed by acid or base.
-
Oxidation of the Sulfur Atom: The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone using oxidizing agents like m-CPBA.[5] This transformation would further modulate the electronic properties of the molecule.
-
Radical Reactions: The (phenylthio)difluoromethyl radical has been shown to react with olefins.[8] It is plausible that the difluoromethylsulfanyl radical derived from difluoromethylsulfanyl acetate could participate in similar radical additions.
Role in Drug Discovery and Development
The incorporation of the difluoromethylsulfanyl moiety into drug candidates can be a valuable strategy for lead optimization.
Caption: The impact of the difluoromethylsulfanyl group on drug-like properties.
-
Bioisosterism: The -SCF₂H group can act as a bioisostere for hydroxyl, thiol, or amino groups, potentially leading to improved pharmacokinetic profiles while maintaining or enhancing biological activity.[1]
-
Lipophilicity and Permeability: The increased lipophilicity imparted by the -SCF₂H group can enhance a drug's ability to cross cell membranes, which is particularly important for oral bioavailability and CNS penetration.[2]
-
Metabolic Stability: The strong C-F bonds in the difluoromethyl group can block sites of metabolism, leading to a longer half-life and reduced drug dosage.[9]
-
Target Engagement: The unique hydrogen bond donating ability of the -SCF₂H group can introduce new interactions with biological targets, potentially increasing binding affinity and selectivity.[10]
Experimental Protocols
The following are hypothetical, yet detailed, experimental protocols for the synthesis and characterization of difluoromethylsulfanyl acetate based on established methodologies.
Synthesis of Difluoromethylsulfanyl Acetate (Hypothetical)
Materials:
-
Thioacetic acid (CH₃COSH)
-
Potassium carbonate (K₂CO₃)
-
Difluoromethyltriflate (HCF₂OTf)
-
Anhydrous acetonitrile (CH₃CN)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of thioacetic acid (1.0 eq) in anhydrous acetonitrile at 0 °C under an inert atmosphere, add potassium carbonate (1.5 eq) portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Slowly add a solution of difluoromethyltriflate (1.2 eq) in anhydrous acetonitrile to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford difluoromethylsulfanyl acetate.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the methyl protons (CH₃) around δ 2.3-2.5 ppm and a triplet for the CHF₂ proton around δ 6.5-7.0 ppm with a characteristic large coupling constant (JHF) of approximately 50-60 Hz.
-
¹³C NMR: The carbonyl carbon (C=O) would appear around δ 190-200 ppm. The methyl carbon (CH₃) would be around δ 30-35 ppm. The difluoromethyl carbon (CHF₂) would be a triplet around δ 115-125 ppm due to C-F coupling.
-
¹⁹F NMR: A doublet is expected, corresponding to the two equivalent fluorine atoms, with a large coupling constant (JFH) matching that observed in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy:
-
A strong absorption band around 1700-1720 cm⁻¹ corresponding to the C=O stretch of the thioester.
-
C-F stretching vibrations in the region of 1100-1200 cm⁻¹.
-
C-H stretching of the CHF₂ group around 3000 cm⁻¹.
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be observed at m/z = 140.
-
Characteristic fragmentation patterns would include the loss of the acetyl group ([M - 43]⁺) and the difluoromethylsulfanyl group ([M - 97]⁺).
Conclusion
While difluoromethylsulfanyl acetate remains a hypothetical molecule, this in-depth analysis based on the established chemistry of its constituent functional groups provides a strong foundation for its potential synthesis, properties, and applications. The unique combination of a thioacetate and a difluoromethyl thioether makes it a promising target for synthetic chemists and a potentially valuable tool for medicinal chemists seeking to fine-tune the properties of drug candidates. The predictive data and protocols presented in this guide are intended to stimulate further research into this and related novel fluorinated compounds.
References
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-
Li, W., et al. (2018). One-Pot Synthesis of Difluoromethyl Thioethers from Thiourea and Diethyl Bromodifluoromethylphosphonate. Organic Letters, 20(1), 170-173. [Link]
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ACS Publications. (2017). One-Pot Synthesis of Difluoromethyl Thioethers from Thiourea and Diethyl Bromodifluoromethylphosphonate. ACS Publications. [Link]
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Organic Letters. (2017). One-Pot Synthesis of Difluoromethyl Thioethers from Thiourea and Diethyl Bromodifluoromethylphosphonate. ACS Publications. [Link]
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Organic Chemistry Portal. (n.d.). Thioacetal synthesis by thioacetalisation or 1,4-addition. Organic Chemistry Portal. [Link]
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Yoshida, J.-i., et al. (2022). Cathodic generation of reactive (phenylthio)difluoromethyl species and its reactions. Beilstein Journal of Organic Chemistry, 18, 872-878. [Link]
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Gouverneur, V., & Tredwell, M. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7214-7241. [Link]
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Zafrani, Y., et al. (2017). CF₂H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 9(15), 1757-1763. [Link]
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CAS 83494-32-0 synthesis pathways
An In-Depth Technical Guide to the Synthesis of 2-Iodo-1-(4-methylphenyl)-1-propanone (CAS 236117-38-7)
Disclaimer: The information provided in this document is for research and informational purposes only. The synthesis of the compounds described should only be carried out by qualified professionals in appropriate laboratory settings with all necessary safety precautions in place.
Introduction
This technical guide provides a comprehensive overview of the synthesis pathways for 2-iodo-1-(4-methylphenyl)-1-propanone, a significant chemical intermediate. It is important to note a discrepancy in the provided CAS number. While the request specified CAS 83494-32-0, which corresponds to Difluoromethylthioacetic Acid[1], the synthesis pathways and chemical context overwhelmingly point towards CAS 236117-38-7 , which is 2-iodo-1-(4-methylphenyl)-1-propanone. This guide will focus on the synthesis of the latter compound, also known by synonyms such as 2-Iodo-4'-methylpropiophenone and 2-iodo-1-p-tolyl-propan-1-one.[2][3]
This aromatic ketone, characterized by an iodine atom on the alpha carbon relative to the carbonyl group, is a versatile building block in organic synthesis.[4] It is particularly noted for its use in pharmaceutical research and as a crucial intermediate in the synthesis of various organic compounds.[2][4] This guide will delve into the synthesis of its precursor, 4'-methylpropiophenone, followed by the detailed pathways to obtain the final iodinated product.
Synthesis of the Precursor: 4'-Methylpropiophenone (CAS 5337-93-9)
The most common and industrially significant method for producing 4'-methylpropiophenone is through the Friedel-Crafts acylation of toluene.[5] This classic electrophilic aromatic substitution reaction offers good yield and selectivity.[5]
Friedel-Crafts Acylation of Toluene
The reaction involves the acylation of toluene with either propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5] The para-substituted product is favored due to steric hindrance and the directing effect of the methyl group on the toluene ring.[5]
Reaction Mechanism:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) activates the acylating agent (propionyl chloride) to form a highly electrophilic acylium ion.
-
Electrophilic Aromatic Substitution: The electron-rich toluene ring attacks the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate (sigma complex).
-
Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbocation, restoring the aromaticity of the ring and yielding 4'-methylpropiophenone.
Caption: Synthesis of 2-iodo-1-(4-methylphenyl)-1-propanone via direct iodination.
Experimental Protocol: Iodination of 4'-Methylpropiophenone
The following protocol is based on a described synthesis using iodine and copper(II) oxide. [2]
-
In a reaction vessel, prepare a mixture of 4'-methylpropiophenone and a suitable solvent, such as isopropyl alcohol (IPA).
-
Add copper(II) oxide and elemental iodine to the mixture.
-
Heat the reaction mixture to approximately 70°C with continuous stirring.
-
Maintain the reaction at this temperature for an extended period (e.g., 24 hours) to ensure completion.
-
After the reaction time, stop the stirring and allow any solid copper species to precipitate.
-
The product can then be isolated from the solution. Further purification may involve filtration to remove the copper salts, followed by removal of the solvent. Recrystallization or chromatography can be employed to obtain the pure 2-iodo-1-(4-methylphenyl)-1-propanone.
Alternative Iodination Methods
Other iodinating agents can also be employed for the alpha-iodination of ketones. These include:
-
Iodine Monochloride (ICl): This is a potent iodinating agent that can be used for the direct iodination of propiophenone derivatives. [4]* N-Iodosuccinimide (NIS): Often used in the presence of an acid catalyst, NIS is a milder and more selective source of electrophilic iodine.
The choice of iodinating agent and reaction conditions can influence the yield, selectivity, and ease of purification.
Physicochemical Data and Safety Information
| Property | Value |
| Chemical Name | 2-iodo-1-(4-methylphenyl)-1-propanone |
| CAS Number | 236117-38-7 |
| Molecular Formula | C₁₀H₁₁IO |
| Molecular Weight | 274.1 g/mol |
| Appearance | White to off-white crystalline solid [4] |
| Boiling Point | 310.5 ± 25.0 °C (Predicted) [3] |
| Density | 1.584 ± 0.06 g/cm³ (Predicted) [3] |
Safety Precautions:
-
2-Iodo-1-p-tolyl-propan-1-one is considered to have moderate toxicity and should be handled with care. [4]* Prolonged or repeated exposure may cause irritation to the eyes, skin, and respiratory tract. [4]* All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
The reagents used in the synthesis, such as aluminum chloride, iodine, and propionyl chloride, are corrosive and/or toxic and require specific handling procedures. Refer to the Safety Data Sheets (SDS) for each chemical before use.
Applications
2-Iodo-1-(4-methylphenyl)-1-propanone is a valuable intermediate in organic synthesis. [4]Its primary applications are in:
-
Pharmaceutical Research: It serves as a building block for the synthesis of more complex bioactive molecules. [4]* Cross-Coupling Reactions: The iodo-group makes it a suitable substrate for palladium-catalyzed coupling reactions like Suzuki and Heck couplings, which are fundamental in the construction of carbon-carbon bonds. [4]* Clandestine Chemistry: It has been identified as a precursor in the synthesis of controlled substances, such as mephedrone. [2]
Conclusion
The synthesis of 2-iodo-1-(4-methylphenyl)-1-propanone is a well-established process in organic chemistry, primarily involving the alpha-iodination of 4'-methylpropiophenone. The precursor itself is readily synthesized via Friedel-Crafts acylation. While the synthesis is straightforward in principle, careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe outcome. The versatility of this compound as a synthetic intermediate underscores its importance in various fields of chemical research and development.
References
-
Safrole. (n.d.). 2-Iodo-4'-Methylpropiophenone. Retrieved from [Link]
-
(n.d.). The Crucial Role of Difluoromethylthioacetic Acid in Modern.... Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-(4-methylphenyl)-2-methyl-1-propanone. Retrieved from [Link]
-
(2026, January 7). Mastering the Synthesis of 4'-Methylpropiophenone: A Guide for Chemical Professionals. Retrieved from [Link]
-
YouTube. (2023, September 12). 2-Iodo-4'-methylpropiophenone synthesis from 4'. Retrieved from [Link]
Sources
Quantum Chemical Calculations for Difluoromethyl Ethane(thioperoxo)oate: An In-depth Technical Guide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. The difluoromethyl group, in particular, is of growing interest due to its unique electronic characteristics and its ability to act as a bioisostere for hydroxyl or thiol moieties.[1] When combined with a thioperoxoate functional group, a scaffold with inherent reactivity, the resulting molecule, Difluoromethyl ethane(thioperoxo)oate, presents a compelling case for detailed computational investigation. This technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound, offering a robust, self-validating methodology for researchers in drug development and computational chemistry. We will delve into the theoretical underpinnings of our chosen computational approach, provide step-by-step protocols for practical implementation, and explore the conformational landscape, electronic properties, and predicted spectroscopic signatures of this intriguing molecule.
Introduction: The Significance of Fluorine and Thioesters in Drug Design
The introduction of fluorine into organic molecules can profoundly influence their conformational preferences, metabolic stability, and binding affinities.[2] The difluoromethyl group (CHF2) is a particularly interesting substituent, as its polarized C-H bond can act as a hydrogen bond donor, a feature not commonly associated with polyfluorinated motifs.[1] This allows it to mimic the hydrogen bonding capabilities of hydroxyl or thiol groups, potentially leading to improved biological activity and selectivity.[1]
Thioesters, on the other hand, are key intermediates in numerous biochemical pathways and are known for their enhanced reactivity compared to their oxygen-containing counterparts.[3] The thioperoxoate group (C(O)SO) is a less common but equally fascinating functional group, with the potential for unique reactivity patterns, including susceptibility to nucleophilic attack and the ability to participate in redox processes. Understanding the interplay between the electron-withdrawing difluoromethyl group and the reactive thioperoxoate linker is crucial for predicting the behavior of this compound in a biological environment.
This guide will utilize Density Functional Theory (DFT), a powerful and widely used quantum chemical method, to build a comprehensive computational model of this compound. Our aim is to provide a practical and scientifically rigorous workflow that can be adapted for the study of other complex organofluorine and sulfur-containing compounds.
Theoretical Framework and Computational Methodology
The selection of an appropriate computational method is paramount for obtaining accurate and reliable results.[4] For a molecule containing both fluorine and sulfur, careful consideration must be given to the choice of the DFT functional and the basis set.
Choice of Density Functional
Based on extensive benchmarking studies for organic molecules, particularly those containing heteroatoms and exhibiting complex electronic effects, we recommend the use of hybrid meta-GGA functionals. Specifically, the M06-2X functional has demonstrated excellent performance for a wide range of applications, including thermochemistry, kinetics, and noncovalent interactions. Alternatively, the range-separated hybrid functional ωB97X-D is also a robust choice, particularly for systems where long-range interactions are important. For general-purpose calculations, the widely used B3LYP functional can also provide reasonable results, although it may be less accurate for systems with significant non-covalent interactions. In this guide, we will primarily utilize the M06-2X functional for its balanced performance.
Basis Set Selection
The choice of basis set determines the flexibility of the mathematical functions used to describe the atomic orbitals.[4][5] For molecules containing second-row elements like sulfur and highly electronegative atoms like fluorine, it is crucial to use basis sets that include both polarization and diffuse functions.
-
Pople-style basis sets: The 6-311+G(d,p) basis set offers a good balance between accuracy and computational cost. The + indicates the inclusion of diffuse functions on heavy atoms, which are important for describing anions and weak interactions. The (d,p) denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which are essential for accurately describing bonding and lone pairs.
-
Dunning's correlation-consistent basis sets: For higher accuracy, the aug-cc-pVDZ or aug-cc-pVTZ basis sets are recommended. The 'aug' prefix signifies the addition of diffuse functions, and these basis sets are systematically improvable, allowing for convergence towards the complete basis set limit.
For the protocols outlined in this guide, we will employ the 6-311+G(d,p) basis set as a starting point, with the option to use larger basis sets for refining key calculations.
Solvation Model
To account for the influence of a solvent environment, which is crucial for mimicking biological conditions, we will employ an implicit solvation model. The SMD (Solvation Model based on Density) model is a versatile and accurate choice that is parameterized for a wide range of solvents. Water will be used as the default solvent to simulate an aqueous biological environment.
Experimental Protocols: A Step-by-Step Computational Workflow
The following protocols are designed to be implemented using the Gaussian suite of programs, a widely used software package for quantum chemical calculations.[3][6]
Workflow Overview
Caption: A high-level overview of the computational workflow.
Step 1: Initial Structure Generation
-
Construct the 3D structure of this compound (PubChem CID: 45108270) using a molecular builder such as GaussView, Avogadro, or ChemDraw.[7]
-
Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.
Step 2: Conformational Analysis
Due to the presence of several rotatable bonds, this compound can exist in multiple conformations. A thorough conformational search is essential to identify the global minimum energy structure.
-
Perform a systematic or stochastic conformational search. For a molecule of this size, a systematic search by rotating key dihedral angles (e.g., C-C, C-S, S-O bonds) in discrete steps (e.g., 30°) is feasible.
-
For each generated conformer, perform a preliminary geometry optimization at a lower level of theory (e.g., B3LYP/6-31G(d)) to reduce the number of unique structures.
-
Select the lowest energy conformers for further, more accurate calculations.
Step 3: Geometry Optimization and Frequency Calculation
This is a critical step to locate the stationary point on the potential energy surface corresponding to a stable molecule.
-
Prepare the Gaussian input file for the lowest energy conformer identified in the previous step. An example input file is provided below.
-
Perform a geometry optimization at the chosen level of theory (e.g., M062X/6-311+G(d,p) with the SMD solvation model for water).
-
Following the optimization, perform a frequency calculation at the same level of theory. This is crucial for two reasons:
-
To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
To obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Example Gaussian Input File for Optimization and Frequency Calculation:
Step 4: Electronic Property Analysis
From the optimized geometry, a wealth of information about the electronic structure of the molecule can be extracted.
-
Molecular Orbital (MO) Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Electrostatic Potential (ESP) Mapping: Generate an ESP map to visualize the charge distribution on the molecular surface. This map will highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of interaction with other molecules.
-
Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to gain a deeper understanding of bonding, lone pairs, and hyperconjugative interactions within the molecule. This can be particularly insightful for understanding the influence of the fluorine atoms on the electronic structure.
Step 5: Reactivity Analysis
To assess the potential for this compound to interact with biological targets, we can computationally probe its reactivity.
-
Fukui Function Analysis: Calculate the Fukui functions to identify the most likely sites for nucleophilic and electrophilic attack. This provides a more quantitative measure of local reactivity than the ESP map.
-
Modeling Reaction Mechanisms: To investigate specific reactions, such as the hydrolysis of the thioperoxoate bond or its reaction with a nucleophilic residue (e.g., the thiol group of cysteine), transition state theory can be employed. This involves:
-
Locating the transition state structure for the reaction.
-
Confirming the transition state by frequency analysis (it should have exactly one imaginary frequency).
-
Calculating the activation energy barrier for the reaction.
-
Step 6: NMR Spectra Prediction
Predicting the NMR spectrum can aid in the structural elucidation of novel compounds.
-
Perform a GIAO (Gauge-Including Atomic Orbital) NMR calculation on the optimized geometry at the same level of theory.
-
The output will provide the absolute shielding tensors for each nucleus.
-
To obtain the chemical shifts, the calculated shielding values must be referenced against the shielding of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.
Example Gaussian Input File for NMR Calculation:
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Calculated Thermodynamic Properties of this compound
| Property | Value (Hartree) | Value (kcal/mol) |
| Zero-point vibrational energy (ZPVE) | Calculated Value | Calculated Value |
| Enthalpy (H) | Calculated Value | Calculated Value |
| Gibbs Free Energy (G) | Calculated Value | Calculated Value |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) relative to TMS
| Atom | Calculated Shielding | TMS Shielding | Chemical Shift (δ) |
| H1 | Calculated Value | Calculated Value | Calculated Value |
| C1 | Calculated Value | Calculated Value | Calculated Value |
| ... | ... | ... | ... |
Visualization of Key Concepts
Caption: Predicted reactivity sites of this compound.
Conclusion and Future Directions
This guide has provided a comprehensive and scientifically grounded workflow for the quantum chemical investigation of this compound. By following these protocols, researchers can gain valuable insights into the structural, electronic, and reactive properties of this and other complex molecules. The data generated from these calculations can be instrumental in guiding synthetic efforts, interpreting experimental data, and ultimately, in the rational design of new therapeutic agents.
Future work could involve extending this methodology to study the interactions of this compound with specific biological targets, such as enzymes, through the use of hybrid quantum mechanics/molecular mechanics (QM/MM) methods. Additionally, ab initio molecular dynamics simulations could be employed to explore the dynamic behavior of the molecule in solution.
References
-
Jensen, M. P., et al. (2005). Journal of the American Chemical Society, 127(30), 10512-10513. [Link]
-
Al-Masoudi, N. A., et al. (2006). Journal of the American Chemical Society, 128(4), 1194-1195. [Link]
-
Gaussian 16, Revision C.01, Frisch, M. J., et al. Gaussian, Inc., Wallingford CT, 2016. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
O'Hagan, D. (2008). Chemical Society Reviews, 37(2), 308-319. [Link]
-
Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. [Link]
-
YouTube. (2022). Tutorial 17 | Gaussian NMR Calculation & Spectra Visualization | Dr M A Hashmi. [Link]
-
YouTube. (2022). Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. [Link]
-
YouTube. (2021). Tutorial 08 | Describing Chemical Reactions With Gaussian | Dr M A Hashmi. [Link]
-
JETIR. (2019). Basis Set and their correlations with quantum chemical computations. [Link]
-
ChemistryViews. (2012). Choosing the Right Basis Set. [Link]
-
Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. [Link]
Sources
A Comprehensive Spectroscopic and Analytical Guide to Difluoromethylsulfanyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difluoromethylsulfanyl acetate (CH₃C(O)SCHF₂) is a small, functionalized organic molecule of interest in medicinal chemistry and drug development. The incorporation of the difluoromethylthio (SCF₂H) group can significantly alter the physicochemical properties of a parent molecule, including its lipophilicity, metabolic stability, and pKa, making it a valuable moiety in the design of novel therapeutic agents. This technical guide provides a detailed analysis of the predicted spectroscopic data for difluoromethylsulfanyl acetate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information presented herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.
Predicted Spectroscopic Data Summary
The following table provides a summary of the predicted spectroscopic data for difluoromethylsulfanyl acetate. These predictions are based on established principles of spectroscopy and data from structurally related compounds.
| Spectroscopic Technique | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (δ) | ~2.1-2.3 ppm (s, 3H, CH₃); ~6.5-7.5 ppm (t, 1H, SCF₂H ) |
| Coupling Constant (J) | ²JHF ≈ 55-60 Hz | |
| ¹³C NMR | Chemical Shift (δ) | ~30-35 ppm (CH₃); ~115-125 ppm (t, C F₂H); ~195-200 ppm (C =O) |
| Coupling Constant (J) | ¹JCF ≈ 290-310 Hz | |
| ¹⁹F NMR | Chemical Shift (δ) | ~ -90 to -110 ppm (d) |
| Coupling Constant (J) | ²JFH ≈ 55-60 Hz | |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~2950-3050 (C-H stretch); ~1690-1710 (C=O stretch); ~1000-1100 (C-F stretch); ~600-800 (C-S stretch) |
| Mass Spectrometry (EI) | m/z | [M]⁺• at ~142; fragments at ~99 ([M-CH₃CO]⁺), ~43 ([CH₃CO]⁺) |
Molecular Structure and Atom Numbering
For clarity in the assignment of spectroscopic signals, the atoms of difluoromethylsulfanyl acetate are numbered as follows:
Molecular structure of difluoromethylsulfanyl acetate with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra of difluoromethylsulfanyl acetate are discussed in detail below.
¹H NMR Spectroscopy
The proton NMR spectrum of difluoromethylsulfanyl acetate is expected to show two distinct signals:
-
Methyl Protons (H¹): The three protons of the acetyl methyl group (C¹H₃) are chemically equivalent and are expected to appear as a singlet in the region of δ 2.1-2.3 ppm . This chemical shift is characteristic of a methyl group attached to a carbonyl carbon.[1][2][3][4][5]
-
Difluoromethyl Proton (H³): The single proton on the difluoromethyl group (C³HF₂) is expected to resonate significantly downfield, in the range of δ 6.5-7.5 ppm . This downfield shift is due to the strong deshielding effect of the two adjacent fluorine atoms and the sulfur atom. This signal will appear as a triplet due to coupling with the two equivalent fluorine atoms (n+1 rule, where n=2 for fluorine). The expected coupling constant, ²JHF , is in the range of 55-60 Hz .
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to exhibit three signals:
-
Methyl Carbon (C¹): The carbon of the methyl group is expected to appear at approximately δ 30-35 ppm .
-
Difluoromethyl Carbon (C³): This carbon will be significantly influenced by the attached fluorine atoms. It is predicted to appear as a triplet in the region of δ 115-125 ppm due to the large one-bond carbon-fluorine coupling (¹JCF). The ¹JCF coupling constant is expected to be in the range of 290-310 Hz .
-
Carbonyl Carbon (C²): The carbonyl carbon of the thioester is expected to be the most downfield signal, appearing in the range of δ 195-200 ppm .[6][7][8][9]
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum provides valuable information about the fluorine-containing functional group:
-
Difluoromethyl Fluorines: The two fluorine atoms of the SCF₂H group are chemically equivalent and are predicted to show a single signal in the range of δ -90 to -110 ppm (relative to CFCl₃). This signal will appear as a doublet due to coupling with the single geminal proton. The coupling constant, ²JFH , will be the same as that observed in the ¹H NMR spectrum, approximately 55-60 Hz .[10][11]
NMR Data Acquisition Protocol
-
Sample Preparation: Dissolve 5-10 mg of difluoromethylsulfanyl acetate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C NMR).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum with proton decoupling to obtain singlets for each carbon (unless coupling to fluorine is observed). A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-observe probe. Reference the spectrum to an appropriate standard (e.g., CFCl₃).
Correlation of the molecular structure with predicted NMR signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key absorption bands for difluoromethylsulfanyl acetate are:
-
C-H Stretching: Aliphatic C-H stretching vibrations from the methyl group are expected in the region of 2950-3050 cm⁻¹ .
-
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the thioester is predicted in the range of 1690-1710 cm⁻¹ . This is at a slightly lower wavenumber compared to a typical ester due to the influence of the sulfur atom.[12][13][14][15]
-
C-F Stretching: Strong absorption bands due to the C-F stretching vibrations of the difluoromethyl group are expected in the region of 1000-1100 cm⁻¹ .
-
C-S Stretching: A weaker absorption corresponding to the C-S stretch is anticipated in the fingerprint region, around 600-800 cm⁻¹ .
IR Data Acquisition Protocol
-
Sample Preparation: The IR spectrum can be obtained from a neat liquid sample using a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: A background spectrum is first collected. The sample is then scanned, and the resulting spectrum is reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Correlation of functional groups with predicted IR absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For difluoromethylsulfanyl acetate, under electron ionization (EI), the following is expected:
-
Molecular Ion Peak ([M]⁺•): The molecular ion peak is predicted to be observed at m/z ≈ 142 . The intensity of this peak may be low due to the lability of the thioester linkage.
-
Major Fragmentation Pathways:
MS Data Acquisition Protocol
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Electron ionization (EI) is a common method for this type of molecule.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
Predicted major fragmentation pathways of difluoromethylsulfanyl acetate in EI-MS.
Proposed Synthesis
A potential synthesis could involve the reaction of difluoromethanethiol (HSCHF₂) with acetyl chloride or acetic anhydride in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl or acetic acid byproduct.
Proposed Reaction:
HSCHF₂ + CH₃C(O)Cl → CH₃C(O)SCHF₂ + HCl
Proposed synthetic workflow for difluoromethylsulfanyl acetate.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. Methyl acetate(79-20-9) 1H NMR spectrum [chemicalbook.com]
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Thermal Stability and Decomposition Profile of Difluoromethylsulfanyl Acetate
An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists
Abstract
The incorporation of unique functional groups is a cornerstone of modern drug discovery, enabling chemists to fine-tune the physicochemical and biological properties of active pharmaceutical ingredients (APIs). The difluoromethyl group (–CF₂H), in particular, has garnered significant attention as it can serve as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl, thiol, or amino groups.[1] This guide provides a comprehensive technical framework for evaluating the thermal stability and decomposition pathway of Difluoromethylsulfanyl Acetate (CAS No. 83494-32-0), a compound featuring both a difluoromethyl moiety and a sulfenate ester linkage.[2] Understanding the thermal behavior of such molecules is critical for ensuring drug substance stability, developing safe manufacturing processes, and defining appropriate storage conditions. This document outlines a suite of robust analytical methodologies, explains the causal-based logic behind experimental design, and proposes a hypothetical decomposition mechanism to guide research and development efforts.
Introduction and Molecular Overview
Difluoromethylsulfanyl Acetate is an organic compound with the molecular formula C₃H₄F₂O₂S.[2] Its structure, formally named difluoromethylsulfanyl acetate according to IUPAC conventions, contains a unique sulfenate ester linkage (C-O-S), connecting an acetyl group to a difluoromethylsulfanyl group.[2]
Table 1: Compound Identification
| Property | Value | Source |
|---|---|---|
| IUPAC Name | difluoromethylsulfanyl acetate | PubChem[2] |
| CAS Number | 83494-32-0 | PubChem[2] |
| Molecular Formula | C₃H₄F₂O₂S | PubChem[2] |
| Molecular Weight | 142.12 g/mol | PubChem[2] |
| Structure | CH₃C(=O)OSCHF₂ | PubChem[2] |
The stability of organofluorine compounds is often enhanced by the strong C-F bond; however, the overall thermal lability of this molecule will likely be dictated by the weaker bonds within the sulfenate ester functionality.[3] The presence of both sulfur and fluorine introduces complex decomposition possibilities, making a thorough investigation imperative. This guide presents a systematic approach to characterizing its thermal properties.
Proposed Experimental Workflow for Thermal Analysis
A multi-technique approach is essential for a complete understanding of thermal stability. We recommend a primary analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), followed by a more detailed investigation of decomposition products using evolved gas analysis techniques. This workflow ensures that both mass loss and energetic changes are correlated, providing a self-validating dataset.
Detailed Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the material begins to decompose (onset temperature, Tₒₙₛₑₜ) and to quantify the mass loss associated with decomposition.
Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of Difluoromethylsulfanyl Acetate into a ceramic or aluminum TGA pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50 mL/min. Running the experiment in both atmospheres is crucial to assess oxidative stability.
-
Temperature Program: Equilibrate at 30 °C for 5 minutes, then ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot mass (%) versus temperature (°C).
-
Determine the Tₒₙₛₑₜ as the intersection of the baseline tangent with the tangent of the decomposition step.
-
Calculate the mass loss for each decomposition step and the final residual mass at 600 °C.
-
Differential Scanning Calorimetry (DSC)
Objective: To detect thermal events such as melting, crystallization, and decomposition, and to measure the enthalpy changes (ΔH) associated with these events.
Protocol:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Use of a sealed pan is critical to contain any volatile products and ensure accurate measurement of thermal events.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Temperature Program: Equilibrate at 0 °C, then ramp to 350 °C at 10 °C/min. The upper temperature limit should be chosen to be just beyond the decomposition onset observed in TGA to avoid extensive contamination of the DSC cell.
-
-
Data Analysis:
-
Plot heat flow (W/g) versus temperature (°C).
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
-
Integrate the peak areas to determine the enthalpy (ΔH) for each event.
-
Table 2: Summary of Proposed Thermal Analysis Parameters
| Parameter | TGA | DSC |
|---|---|---|
| Sample Mass | 5-10 mg | 2-5 mg |
| Heating Rate | 10 °C/min | 10 °C/min |
| Temperature Range | 30 – 600 °C | 0 – 350 °C |
| Atmosphere | Nitrogen and Air (50 mL/min) | Nitrogen (50 mL/min) |
| Pan Type | Ceramic or Aluminum | Hermetically Sealed Aluminum |
| Key Outputs | Tₒₙₛₑₜ, % Mass Loss | Tₘ, TᏧₑ꜀ₒₘₚ, ΔHₘ, ΔHᏧₑ꜀ₒₘₚ |
Mechanistic Insights: Decomposition Pathway Analysis
The sulfenate ester linkage (C-O-S) is predicted to be the most thermally labile point in the molecule. Homolytic cleavage of the O-S bond is a probable initial step, leading to the formation of radical species. A subsequent cascade of reactions would then produce smaller, more volatile fragments.
Evolved Gas Analysis (EGA)
To identify the decomposition products, TGA coupled with Mass Spectrometry (TGA-MS) is the preferred method. As the sample is heated in the TGA, the evolved gases are transferred directly into the MS, allowing for real-time correlation of mass loss events with the specific molecules being released.
Proposed Decomposition Mechanism
Based on the structure, a plausible decomposition pathway can be hypothesized. This serves as a framework for interpreting EGA data.
-
Initiation: The weakest bond, O-S, undergoes homolytic cleavage, forming an acetyloxy radical and a difluoromethylsulfanyl radical.
-
CH₃C(=O)O• + •SCHF₂
-
-
Propagation & Fragmentation: These highly reactive radicals can undergo further reactions:
-
The acetyloxy radical can decarboxylate to form a methyl radical and carbon dioxide: CH₃C(=O)O• → •CH₃ + CO₂.
-
The difluoromethylsulfanyl radical can undergo rearrangement or fragmentation. A likely product is thiophosgene (CSCl₂) analogue, thioformyl fluoride (HCFS), or further decomposition to carbon disulfide (CS₂) and hydrogen fluoride (HF).
-
Radicals can also abstract hydrogen atoms from other intact molecules, propagating a chain reaction.
-
Conclusion and Forward Outlook
This guide provides a robust, scientifically grounded framework for the comprehensive analysis of the thermal stability of Difluoromethylsulfanyl Acetate. By employing a combination of TGA, DSC, and EGA techniques, researchers can obtain critical data on decomposition temperatures, energetic profiles, and degradation products. This information is paramount for chemical process safety, formulation development, and establishing appropriate storage and handling protocols in a drug development setting. The proposed decomposition mechanism serves as a working hypothesis to be confirmed and refined by the experimental data obtained.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45108270, Difluoromethyl ethane(thioperoxo)oate. PubChem.[Link]
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Key, B. D., Howell, R. D., & Criddle, C. S. (1998). Defluorination of Organofluorine Sulfur Compounds by Pseudomonas Sp. Strain D2. Environmental Science & Technology, 32(15), 2283–2287. [Link]
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Wu, S., Song, H., & Hu, M. (2022). Synthesis of Difluoromethylated Compounds. In Book Title Not Available. Xi'an Jiaotong University.[Link]
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Prakash, G. K. S., & Hu, J. (2010). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 49(13), 2374–2377. [Link]
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Prakash, G. K. S., et al. (2015). A new method for the synthesis of difluoromethyl enol ethers by O-difluoromethylation of 1,3-diones with ClCF2CO2Et. Organic & Biomolecular Chemistry, 13(11), 3432-3437. [Link]
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Chow, J. C., et al. (2023). Determination of Organic and Reduced Inorganic Sulfur by Multi-element Scanning Thermal Analysis. Aerosol and Air Quality Research, 23(7), 230055. [Link]
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Ellis, D. A. (2001). Organofluorine Compounds in the Environment - Analysis, Sources and Fate. Library and Archives Canada.[Link]
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Finke, H. L., Messerly, J. F., & Todd, S. S. (1974). Low-Temperature Thermal Studies on Six Organo-Sulfur Compounds. CDC Stacks, NIOSH Publications.[Link]
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D'Angelo, G., et al. (2013). Revisited: Decomposition or melting? Formation mechanism investigation of LiCoO2 via in-situ time-resolved X-ray diffraction. Inorganic Chemistry, 52(4), 1772-1779. [Link]
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Jankowski, M., et al. (2014). Decomposition of tetraalkylammonium thiotungstates characterized by thermoanalysis, mass spectrometry, X-ray diffractometry and scanning electron microscopy. Journal of Thermal Analysis and Calorimetry, 118, 1447–1457. [Link]
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Solubility Profiling of Difluoromethyl ethane(thioperoxo)oate (DFMET): A Methodological and Theoretical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The physicochemical properties of an active pharmaceutical ingredient (API) are foundational to its development. Among these, solubility is a critical determinant of bioavailability, processability, and formulation feasibility. This guide provides a comprehensive framework for determining the solubility of Difluoromethyl ethane(thioperoxo)oate (DFMET), a hypothetical but representative fluorinated thio-compound, in a range of organic solvents. We will delve into the theoretical underpinnings of solubility, present detailed, field-tested experimental protocols, and discuss the strategic application of solubility data in the drug development pipeline. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles to ensure data integrity and reproducibility.
Introduction: The Critical Role of Solubility in Drug Development
In the journey from discovery to market, a molecule's intrinsic properties dictate its path. This compound (DFMET) represents a class of compounds containing a difluoromethyl moiety for metabolic stability and a thioperoxoate linkage offering a unique chemical handle. However, such structural complexity often presents challenges, most notably in solubility.
Poor solubility in aqueous and organic media can terminate the development of an otherwise promising drug candidate. It can lead to:
-
Low Bioavailability: Limiting the amount of drug that reaches systemic circulation.
-
Manufacturing Hurdles: Complicating purification, crystallization, and process scale-up.
-
Formulation Difficulties: Requiring complex and expensive formulation strategies to achieve therapeutic concentrations.
Therefore, a robust and early characterization of a compound's solubility profile across a diverse set of organic solvents is not merely a data-gathering exercise; it is a critical risk-mitigation strategy. This guide provides the expertise-driven protocols to build such a profile for DFMET, enabling informed decisions in process chemistry and pre-formulation.
Theoretical Framework: Predicting and Understanding DFMET Solubility
Solubility is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute (DFMET) and the solvent. The overall free energy of mixing must be negative for dissolution to occur. For DFMET, we must consider the contributions of its key functional groups:
-
Difluoromethyl Group (-CHF₂): This group significantly increases the molecule's polarity and introduces the capacity for hydrogen bond acceptance. However, it is a weaker hydrogen bond acceptor than a carbonyl oxygen. Its presence can disrupt crystal lattice energy, which may favorably impact solubility compared to a non-fluorinated analog.
-
Thioperoxoate Linkage (-C(O)SS-): This is an unusual and polarizable group. The carbonyl offers a hydrogen bond acceptor site, while the disulfide-like bond contributes significant van der Waals interactions and can be susceptible to nucleophilic attack, a factor to consider in reactive solvents.
-
Ethane Backbone: A nonpolar hydrocarbon component that will favor dissolution in less polar solvents.
The interplay of these groups means that DFMET is unlikely to be soluble in purely nonpolar solvents (e.g., hexanes) or highly polar protic solvents (e.g., water) but will likely exhibit optimal solubility in polar aprotic solvents that can engage in dipole-dipole interactions and accept hydrogen bonds.
Experimental Determination of Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The most reliable method for its determination is the Saturated Shake-Flask Method . This protocol is designed to be self-validating by ensuring equilibrium is reached and that the material being measured is the correct, stable form.
Detailed Protocol: Saturated Shake-Flask Method
Objective: To determine the equilibrium solubility of DFMET in a selected organic solvent at a controlled temperature (e.g., 25 °C).
Materials:
-
DFMET (crystalline solid, purity >99%)
-
Selected organic solvents (HPLC grade or higher)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a validated quantitation method for DFMET
Procedure:
-
Preparation: Add an excess amount of solid DFMET to a vial. The key is to ensure that a solid phase remains at the end of the experiment, confirming saturation. A common starting point is to add 2-5 mg of DFMET to 1 mL of the solvent.
-
Equilibration: Tightly cap the vials and place them on the temperature-controlled orbital shaker (e.g., 25 °C at 200 RPM). The system must be left to equilibrate for a sufficient duration.
-
Expert Insight: For many compounds, 24 hours is sufficient. However, for molecules that may undergo polymorphic transitions or have slow dissolution kinetics, equilibrium should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours). Solubility is confirmed when consecutive measurements are statistically identical.
-
-
Phase Separation: Once equilibrium is reached, allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle. This step is critical to avoid aspirating solid material during sampling.
-
Sampling and Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean, pre-weighed vial for analysis.
-
Causality Check: Filtration is mandatory to remove any microscopic solid particles that would otherwise lead to a gross overestimation of solubility. The filter material must be chemically inert to the solvent.
-
-
Dilution and Quantification: Accurately dilute the filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the validated HPLC calibration curve.
-
Analysis: Analyze the diluted sample by HPLC to determine the concentration of DFMET. The solubility is then calculated by back-correcting for the dilution factor.
Visualizing the Shake-Flask Workflow
Caption: Workflow for the Saturated Shake-Flask Solubility Method.
High-Throughput Screening for Kinetic Solubility
In early discovery phases, thermodynamic solubility data for dozens of solvents may be too resource-intensive to acquire. Kinetic solubility assays offer a high-throughput alternative to rank-order solvents or compounds. This method measures the concentration at which a compound precipitates when added from a high-concentration DMSO stock solution into the solvent.
Key Difference: This is a measure of how readily a compound precipitates (kinetic), not how much dissolves over time (thermodynamic). Kinetic solubility is almost always higher than thermodynamic solubility but provides a rapid and valuable proxy.
Visualizing the Decision Process
Caption: Decision Tree for Selecting a Solubility Measurement Method.
Data Presentation and Interpretation
Solubility data should be presented clearly to allow for easy comparison across solvents. A structured table, categorizing solvents by their properties, is highly effective.
Table 1: Hypothetical Solubility Profile of DFMET at 25 °C
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Molar Solubility (M) | Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | > 200 | > 1.19 | High; suitable for stock solutions. |
| N,N-Dimethylformamide (DMF) | 6.4 | 185.4 | 1.10 | Good solubility. | |
| Acetonitrile (ACN) | 5.8 | 45.2 | 0.27 | Moderate solubility. | |
| Acetone | 5.1 | 98.6 | 0.59 | Good solubility. | |
| Polar Protic | Ethanol | 4.3 | 25.1 | 0.15 | Limited solubility. |
| Methanol | 5.1 | 18.5 | 0.11 | Poor solubility. | |
| Isopropanol (IPA) | 3.9 | 11.8 | 0.07 | Very poor solubility. | |
| Nonpolar | Dichloromethane (DCM) | 3.1 | 5.0 | 0.03 | Very poor solubility. |
| Toluene | 2.4 | < 1.0 | < 0.006 | Practically insoluble. | |
| Heptane | 0.1 | < 0.1 | < 0.0006 | Insoluble. |
(Note: Molar solubility calculated based on a hypothetical MW of 168.15 g/mol for DFMET)
Interpretation: The hypothetical data in Table 1 aligns with our theoretical predictions. DFMET exhibits high solubility in polar aprotic solvents (DMSO, DMF), which can effectively solvate the polar functional groups without interfering via hydrogen bond donation. Its solubility is significantly lower in polar protic solvents and it is practically insoluble in nonpolar solvents. This profile strongly suggests that for crystallization or reaction chemistry, solvent systems based on polar aprotic solvents or mixtures containing them would be the most promising starting points.
Conclusion and Strategic Implications
The systematic study of DFMET's solubility in organic solvents is a cornerstone of its successful development. By employing a gold-standard, self-validating protocol like the shake-flask method, researchers can generate reliable thermodynamic solubility data. This data is not an endpoint but a critical input for:
-
Process Chemistry: Selecting appropriate solvents for reaction, work-up, and crystallization to maximize yield and purity.
-
Formulation Science: Identifying potential solvent systems for liquid formulations or guiding the selection of solid-state forms.
-
Toxicology: Choosing appropriate vehicles for in vitro and in vivo safety studies.
By integrating the theoretical understanding with rigorous experimental execution as outlined in this guide, development teams can navigate the challenges posed by complex molecules like DFMET, accelerating their path toward clinical and commercial success.
References
-
Title: Measurement and Prediction of Solubility Source: IUPAC (International Union of Pure and Applied Chemistry) URL: [Link]
-
Title: The Shake Flask Method for Solubility Determination Source: Bipharma Stability Testing Group URL: [Link]
-
Title: How To Choose the Right Syringe Filter Source: GE Healthcare Life Sciences (Cytiva) URL: [Link]
-
Title: High-throughput solubility measurement in drug discovery and development Source: Expert Opinion on Drug Discovery URL: [Link]
A Technical Guide to the Biological Activity Screening of Novel Thioperoxoate Compounds
Introduction: The Therapeutic Potential of Thioperoxoates
In the ever-evolving landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. Among the myriad of functional groups, sulfur-containing compounds have consistently demonstrated a broad spectrum of biological activities.[1] Thioperoxoates, characterized by the R-S-O-O-R' functional group, represent a fascinating, yet underexplored, class of molecules. This guide provides a comprehensive framework for the systematic biological activity screening of novel thioperoxoate compounds, designed for researchers, scientists, and drug development professionals.
The unique chemical architecture of thioperoxoates, combining a sulfur atom with a peroxide linkage, suggests a rich and complex reactivity profile. Organic peroxides are known for their ability to generate free radicals through the facile homolytic cleavage of the O-O bond, a property harnessed in various industrial and therapeutic applications.[2][3] The presence of the sulfur atom, a highly polarizable and redox-active element, introduces an additional layer of chemical versatility. Thiols, for instance, are known to react with peroxides, and this interaction is fundamental to many biological redox processes.[4][5] It is this inherent reactivity that positions thioperoxoates as compelling candidates for investigation as potential therapeutic agents, particularly in oncology, infectious diseases, and conditions associated with oxidative stress.
This in-depth technical guide will delineate a structured, multi-tiered approach to screening novel thioperoxoate compounds. We will move beyond a simple recitation of protocols, instead focusing on the causal relationships between the chemical nature of thioperoxoates and the selection of specific biological assays. Our approach is grounded in the principles of scientific integrity, providing self-validating experimental designs and robust data interpretation strategies.
A Tiered Strategy for Biological Activity Screening
A logical and resource-efficient screening cascade is essential for the effective evaluation of novel compounds. This guide proposes a three-tiered strategy, commencing with broad-spectrum in vitro assays to identify initial "hits," followed by more focused cell-based assays to elucidate mechanisms of action, and culminating in preliminary toxicological assessments.
Caption: A tiered workflow for the biological screening of novel thioperoxoate compounds.
Tier 1: Primary Screening - Casting a Wide Net
The initial tier of screening is designed to rapidly assess the broad biological activities of the synthesized thioperoxoate compounds. This phase prioritizes high-throughput, cost-effective assays to identify promising candidates for further investigation.
Antioxidant and Pro-oxidant Activity
Rationale: The peroxide bond in thioperoxoates suggests a potential to either act as an antioxidant by scavenging free radicals or as a pro-oxidant by generating reactive oxygen species (ROS) through decomposition.[6] Understanding this dual potential is a critical first step. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are excellent primary screens for radical scavenging activity.[7]
Data Presentation: Antioxidant Activity of Thioperoxoate Analogs
| Compound ID | DPPH IC50 (µM) | ABTS IC50 (µM) |
| THP-001 | 15.2 ± 1.8 | 25.7 ± 2.3 |
| THP-002 | > 100 | > 100 |
| THP-003 | 5.8 ± 0.7 | 12.1 ± 1.5 |
| Ascorbic Acid | 8.5 ± 0.9 | 15.3 ± 1.9 |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve thioperoxoate compounds in a suitable solvent (e.g., DMSO) to create a stock solution, then prepare serial dilutions.
-
Assay Procedure: In a 96-well plate, add 100 µL of each sample dilution. To this, add 100 µL of the DPPH working solution. Prepare a control with solvent and DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Cytotoxicity Screening
Rationale: Many anticancer drugs function by inducing oxidative stress in cancer cells, which often have a compromised redox balance compared to normal cells.[7][8] The potential pro-oxidant nature of thioperoxoates makes them promising candidates for anticancer activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability and cytotoxicity.[4][9][10] A panel of cancer cell lines representing different tumor types (e.g., lung, colon, breast) should be used.
Data Presentation: Cytotoxicity of THP-003 against Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h |
| A549 (Lung) | 8.2 ± 0.9 |
| HCT116 (Colon) | 12.5 ± 1.4 |
| MCF-7 (Breast) | 6.7 ± 0.8 |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thioperoxoate compounds for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Antimicrobial Susceptibility Testing
Rationale: Sulfur-containing compounds have a long history of use as antimicrobial agents.[12][13][14] The reactivity of the thioperoxoate group may allow it to interact with microbial cell components, disrupting essential processes. The broth microdilution method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits visible microbial growth.
Data Presentation: Antimicrobial Activity of Thioperoxoate Analogs
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| THP-001 | 16 | 64 | 32 |
| THP-002 | >128 | >128 | >128 |
| THP-003 | 8 | 32 | 16 |
| Vancomycin | 1 | N/A | N/A |
| Ciprofloxacin | N/A | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Grow bacterial and fungal strains in appropriate broth overnight. Adjust the turbidity to the 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the thioperoxoate compounds in a 96-well plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Tier 2: Mechanistic Elucidation - Understanding the "How"
Once promising "hits" are identified in Tier 1, the focus shifts to understanding their mechanism of action. This tier involves more complex cell-based assays to probe the molecular pathways affected by the active thioperoxoate compounds.
Cellular Reactive Oxygen Species (ROS) Production
Rationale: For compounds exhibiting significant cytotoxicity, it is crucial to determine if this is mediated by the induction of oxidative stress. The generation of ROS can be directly measured in cells using fluorescent probes like DCFH-DA (2',7'-dichlorofluorescin diacetate).
Apoptosis Induction
Rationale: A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. The activation of caspases, a family of proteases, is central to this process.[4][5][7] Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm an apoptotic mechanism of cell death.
Caption: Modulation of the Keap1-Nrf2 antioxidant response pathway by thioperoxoates.
-
NF-κB Pathway: This pathway is a central regulator of inflammation and cell survival. [8][10]Oxidative stress can both activate and inhibit NF-κB signaling in a context-dependent manner. [10]Investigating the effect of thioperoxoates on NF-κB can provide insights into their potential anti-inflammatory or pro-apoptotic effects.
Tier 3: Preliminary Selectivity and Safety Assessment
For the most promising lead candidates, a preliminary assessment of selectivity and safety is crucial before committing to more extensive preclinical studies.
Cytotoxicity against Normal Cells
Rationale: A critical attribute of a potential anticancer drug is its selectivity for cancer cells over normal, healthy cells. The cytotoxicity of lead compounds should be evaluated against non-cancerous cell lines (e.g., normal human fibroblasts) to determine a therapeutic window.
Hemolysis Assay
Rationale: Compounds intended for systemic administration must be assessed for their potential to damage red blood cells (hemolysis). This simple assay provides an early indication of potential hematological toxicity.
Conclusion: A Roadmap for Discovery
This technical guide provides a robust and scientifically-grounded framework for the biological activity screening of novel thioperoxoate compounds. By adopting a tiered approach that logically progresses from broad primary screening to detailed mechanistic studies, researchers can efficiently identify and characterize promising lead candidates. The inherent reactivity of the thioperoxoate functional group offers a rich chemical space for the discovery of new therapeutic agents. A systematic and mechanistically-informed screening cascade, as outlined herein, is the cornerstone of translating this chemical potential into tangible clinical benefits.
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CLYTE Technologies. (2024, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
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Wikipedia. (n.d.). Organic peroxides. Retrieved from [Link]
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Cherwell. (n.d.). Antimicrobial Sensitivity Test (AST) and Resistance (AMR) Markers - How to Find the MIC. Retrieved from [Link]
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The Chemistry of Functional Groups. (n.d.). The Chemistry of the Thiol Groups. Retrieved from [Link]
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- Thiol- and Disulfide-Containing Vancomycin Derivatives Against Bacterial Resistance and Biofilm Formation. (2021). ACS Medicinal Chemistry Letters, 12(11), 1738-1744.
- Sen, N., Paul, B. D., Gadalla, M. M., Mustafa, A. K., Sen, T., Xu, R., ... & Snyder, S. H. (2012). Hydrogen sulfide-linked sulfhydration of NF-κB mediates its antiapoptotic actions. Molecular cell, 45(1), 13-24.
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Organic Peroxide Esters - Applications and Methods of Synthesis. (n.d.). Retrieved from [Link]
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THE ANTIBACTERIAL PROPERTIES OF SULFUR. (n.d.). Retrieved from [Link]
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Antibacterial and Antifungal Activity of Sulfur-Containing Compounds from Petiveria Alliacea L. (n.d.). Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Advanced Analytical Strategies for the Quantification of Difluoromethyl ethane(thioperoxo)oate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide detailing two robust and validated analytical methods for the precise quantification of Difluoromethyl ethane(thioperoxo)oate, a molecule of interest in pharmaceutical and agrochemical research. We present detailed protocols for High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for high-sensitivity applications and Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F-qNMR) Spectroscopy for absolute quantification. The causality behind experimental choices, adherence to validation standards, and comparative strengths of each method are discussed to empower researchers in selecting the optimal approach for their specific analytical challenges.
Introduction and Rationale
This compound (IUPAC Name: difluoromethylsulfanyl acetate) is an organofluorine compound containing a reactive thioester linkage.[1] Its unique chemical structure, featuring both a difluoromethyl group and a thioperoxoester moiety, necessitates highly specific and reliable analytical methods for its quantification in various matrices, from raw materials to complex biological samples. Accurate measurement is critical for pharmacokinetic studies, stability assays, quality control of drug substances, and understanding metabolic pathways.
The presence of the fluorine atoms makes this compound an ideal candidate for analysis by both mass spectrometry and fluorine-specific NMR. This guide provides two field-proven methodologies:
-
HPLC-MS/MS: Unsurpassed in sensitivity, making it the method of choice for trace-level detection in complex matrices.
-
¹⁹F-qNMR: A primary ratio method offering absolute quantification without the need for an identical analyte standard, leveraging the inherent high sensitivity of the ¹⁹F nucleus.[2][3]
Both methods are presented with a focus on protocol integrity and are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]
Method 1: Quantification by HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)
This method leverages the separation power of HPLC with the specificity and sensitivity of tandem mass spectrometry, making it ideal for quantifying low concentrations of the analyte in complex mixtures.
Principle of the Method
The analyte is first separated from other matrix components on a reverse-phase HPLC column. Following chromatographic separation, the column effluent is introduced into a mass spectrometer. The analyte is ionized, typically using electrospray ionization (ESI), and the specific precursor ion corresponding to this compound is selected. This precursor ion is then fragmented in a collision cell, and a specific, stable product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and minimizes background interference, allowing for precise quantification.
Experimental Workflow: HPLC-MS/MS
Caption: Workflow for HPLC-MS/MS quantification.
Detailed Protocol: HPLC-MS/MS
2.3.1. Reagents and Materials
-
This compound reference standard (>99% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Analytical column: C18, 2.1 mm x 50 mm, 1.8 µm particle size
2.3.2. Standard and Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in 10.0 mL of acetonitrile.
-
Working Standard Solutions: Perform serial dilutions of the Primary Stock Solution with 50:50 acetonitrile/water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: Depending on the matrix, samples may require protein precipitation (if in plasma, add 3 volumes of cold acetonitrile), filtration, and/or dilution to fall within the calibration range.
2.3.3. Instrumental Parameters
| Parameter | Condition | Rationale |
| HPLC System | UPLC/UHPLC System | Provides high resolution and fast analysis times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes better peak shape and ionization efficiency in positive mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 3 min, hold at 95% for 1 min, re-equilibrate for 1 min. | Ensures elution of the analyte while cleaning the column of more hydrophobic components. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | A small volume minimizes peak distortion. |
| MS Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is suitable for polar molecules; positive mode is chosen to protonate the analyte. |
| MRM Transition | Hypothetical: Q1: 143.0 [M+H]⁺, Q3: 79.0 (Fragment: [CHF₂S]⁺) | The precursor ion [M+H]⁺ is selected and fragmented to a specific, stable product ion for high selectivity. |
| Collision Energy | Optimized for maximal product ion intensity (e.g., 15-25 eV) | Tuned to achieve the most efficient fragmentation of the precursor ion. |
2.3.4. Method Validation Summary This protocol must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[4][5]
| Parameter | Acceptance Criteria |
| Specificity | No interfering peaks at the retention time of the analyte in blank matrix samples. |
| Linearity | R² ≥ 0.995 over the specified concentration range. |
| Accuracy | Mean recovery of 85-115% for QC samples at low, mid, and high concentrations. |
| Precision | Repeatability (Intra-day) and Intermediate Precision (Inter-day) RSD ≤ 15%. |
| Limit of Quant. (LOQ) | Lowest concentration on the standard curve meeting accuracy and precision criteria. |
| Robustness | Method performance is unaffected by small, deliberate changes in flow rate, temp, mobile phase pH. |
Method 2: Quantification by ¹⁹F Quantitative NMR (¹⁹F-qNMR)
This method provides an absolute measure of purity or concentration by relating the integral of the analyte's fluorine signal to that of a certified internal standard of known concentration.[3][7] It is particularly valuable for certifying reference materials or when an authenticated standard of the analyte is unavailable.
Principle of the Method
The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3] In ¹⁹F-qNMR, a known mass of a sample containing the analyte is mixed with a known mass of a stable, fluorinated internal standard. The ¹⁹F NMR spectrum is acquired under quantitative conditions (i.e., ensuring full relaxation of all nuclei). The concentration or purity of the analyte can then be calculated from the ratio of the integrated signal areas of the analyte and the internal standard, their molecular weights, and the number of fluorine atoms contributing to each signal. The wide chemical shift range of ¹⁹F NMR often results in excellent signal dispersion, minimizing the risk of signal overlap.[2][8]
Experimental Workflow: ¹⁹F-qNMR
Caption: Workflow for ¹⁹F-qNMR quantification.
Detailed Protocol: ¹⁹F-qNMR
3.3.1. Reagents and Materials
-
This compound sample
-
Certified Internal Standard (IS), e.g., Trifluoroacetic acid (TFA) or another compound with a non-overlapping ¹⁹F signal. The purity of the IS must be known and certified.
-
Deuterated solvent (e.g., DMSO-d₆, Acetone-d₆). The choice of solvent should ensure solubility of both analyte and standard and have minimal interfering signals.
3.3.2. Sample Preparation
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial. Record the weight (W_analyte).
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial. Record the weight (W_IS).
-
Dissolve the mixture in ~0.7 mL of a suitable deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
3.3.3. NMR Acquisition Parameters
| Parameter | Setting | Rationale |
| Spectrometer | ≥ 400 MHz, equipped with a fluorine probe | Higher field strength improves signal dispersion and sensitivity. |
| Pulse Program | Simple 90° pulse-acquire | A standard, robust sequence for quantitative analysis. |
| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing nucleus (analyte or standard) | CRITICAL: This ensures all fluorine nuclei have fully returned to equilibrium before the next pulse, which is essential for accurate integration. |
| Acquisition Time (aq) | ≥ 2 seconds | Provides sufficient digital resolution to define the peaks accurately. |
| Number of Scans (ns) | 16 to 128 (or as needed for adequate S/N) | Signal-to-noise ratio should be >150:1 for accurate integration. |
| Temperature | Maintained at a constant temperature (e.g., 298 K) | Ensures spectral stability and consistent T₁ values. |
3.3.4. Data Processing and Calculation
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the signal corresponding to the -CHF₂ group of the analyte (I_analyte) and the signal for the -CF₃ group of the internal standard (I_IS).
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS
Where:
-
I: Integral value
-
N: Number of fluorine atoms per molecule for the integrated signal (N_analyte = 2 for -CHF₂; N_IS = 3 for TFA)
-
MW: Molecular Weight
-
W: Weight
-
P_IS: Purity of the Internal Standard (%)
-
Method Comparison
| Feature | HPLC-MS/MS | ¹⁹F-qNMR |
| Sensitivity | Very High (pg/mL to ng/mL range) | Moderate (µg/mL to mg/mL range) |
| Selectivity | Very High, based on retention time and specific mass fragmentation. | High, based on unique chemical shifts; potential for overlap in very complex mixtures. |
| Quantification Type | Relative (requires a calibration curve with a certified standard of the analyte). | Absolute/Primary Ratio (quantifies relative to an internal standard, analyte standard not strictly required). |
| Matrix Effects | Susceptible to ion suppression or enhancement from co-eluting matrix components. | Generally free from matrix effects, but viscosity or paramagnetic impurities can affect relaxation. |
| Sample Throughput | High (analysis times of a few minutes per sample). | Lower (requires longer acquisition times for quantitative accuracy). |
| Instrumentation | Requires both HPLC and a tandem mass spectrometer. | Requires a high-field NMR spectrometer with a fluorine probe. |
| Primary Application | Bioanalysis, impurity detection, trace quantification. | Purity assessment of neat materials, reference standard certification, formulation analysis. |
Conclusion
The successful quantification of this compound is achievable through multiple robust analytical techniques. The choice between HPLC-MS/MS and ¹⁹F-qNMR should be guided by the specific requirements of the study. HPLC-MS/MS stands as the superior choice for applications demanding high sensitivity, such as in pharmacokinetic studies or for trace impurity analysis. Conversely, ¹⁹F-qNMR offers a powerful and direct method for the absolute quantification and purity assessment of bulk materials, serving as an invaluable tool for reference standard characterization and formulation analysis. Both methods, when properly developed and validated according to international guidelines like ICH Q2(R1), provide trustworthy and reproducible data crucial for advancing research and development.[4][9]
References
-
Title: Validation of Analytical Procedures: Text and Methodology Q2(R1)Source: International Council for Harmonisation (ICH)URL: [Link]
-
Title: Speeding Fluorine AnalysisSource: Oxford InstrumentsURL: [Link]
-
Title: Detection and quantification of fluorinated pollutants Fluorine NMRSource: Agence Nationale de la Recherche (ANR)URL: [Link]
-
Title: Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and differentSource: Diva-portal.orgURL: [Link]
-
Title: Fluorine-19 or phosphorus-31 NMR spectroscopy: a suitable analytical technique for quantitative in vitro metabolic studies of fluorinated or phosphorylated drugsSource: PubMedURL: [Link]
-
Title: Quality GuidelinesSource: International Council for Harmonisation (ICH)URL: [Link]
-
Title: Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry MethodsSource: ACS PublicationsURL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and MethodologySource: ECA AcademyURL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical ProceduresSource: StarodubURL: [Link]
-
Title: 3 Key Regulatory Guidelines for Method ValidationSource: Altabrisa GroupURL: [Link]
-
Title: this compoundSource: PubChem, National Center for Biotechnology InformationURL: [Link]
-
Title: Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Source: PubMedURL: [Link]
-
Title: Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical LigationSource: JACS Au - ACS PublicationsURL: [Link]
-
Title: Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acidSource: ScienceDirectURL: [Link]
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- 9. starodub.nl [starodub.nl]
Application Notes & Protocols: Strategic Incorporation of the Difluoromethylthio (-SCF2H) Moiety in Organofluorine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The difluoromethylthio (-SCF2H) group has emerged as a critical structural motif in modern medicinal chemistry. Its unique properties as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl and thiol groups allow for the fine-tuning of a drug candidate's physicochemical and pharmacological profile, including membrane permeability, metabolic stability, and target binding affinity.[1][2] This document provides an in-depth guide to the synthesis of difluoromethylthiolated compounds. While the query for "Difluoromethyl ethane(thioperoxo)oate" identifies a molecule with the IUPAC name difluoromethylsulfanyl acetate (CAS 83494-32-0), its application in synthesis is not widely documented.[3] Therefore, this guide will focus on well-established, state-of-the-art reagents and protocols for the direct introduction of the -SCF2H group, a field rich with versatile and robust methodologies. We will explore the primary mechanistic pathways and provide detailed, field-proven protocols for researchers in drug discovery and development.
The -SCF2H Group: A Privileged Moiety in Drug Design
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design.[4] The difluoromethylthio (-SCF2H) group, in particular, has garnered significant attention due to its distinct electronic properties.[2]
-
Bioisosterism: The -SCF2H group serves as a lipophilic bioisostere for common hydrogen-bond donors like the hydroxyl (-OH) and thiol (-SH) groups.[1][5] The polarized C-H bond in the -SCF2H moiety can engage in hydrogen bonding with biological targets, potentially enhancing binding selectivity.[2]
-
Physicochemical Modulation: Compared to its more common analogue, the trifluoromethylthio (-SCF3) group, the -SCF2H group is less lipophilic and less electron-withdrawing. This modulation allows chemists to subtly adjust a molecule's properties, such as pKa, logP, and metabolic stability, to achieve a desired pharmacological profile.[2]
Given these advantages, the development of efficient and reliable methods for installing the -SCF2H group is of paramount importance.
Reagents for Direct Difluoromethylthiolation
The direct transfer of an intact -SCF2H group onto a substrate is the most efficient strategy for synthesizing difluoromethylthiolated compounds.[2] Modern methods can be broadly categorized by their mechanistic approach: radical, electrophilic, and nucleophilic. The choice of reagent is dictated by the substrate and the desired bond formation.[2]
| Reagent Class | Example Reagent | Typical Substrates | Key Advantages |
| Radical | Phenylsulfonyl difluoromethylthiol (PhSO2SCF2H) | Alkenes, Alkynes, Heteroarenes | Mild conditions, high functional group tolerance.[2] |
| Electrophilic | N-(Difluoromethylthio)phthalimide (PhthSCF2H) | Aryl boronic acids, Grignard reagents, Organozinc reagents | Broad scope for C(sp²)-S and C(sp³)-S bond formation.[2] |
| Nucleophilic | N-Heterocyclic Carbene Silver(I) Complex ([(SIPr)AgSCF2H]) | Aryl halides, alkyl halides | Excellent for cross-coupling reactions.[2] |
Mechanistic Insights: Radical Difluoromethylthiolation
Radical pathways have become a powerful tool for C-S bond formation due to their mild reaction conditions and exceptional tolerance for various functional groups.[6][7] Photoredox catalysis is a common method for initiating these reactions.[8]
A typical mechanism for the radical difluoromethylthiolation of an alkene is depicted below.
Caption: Generalized mechanism for photoredox-catalyzed radical difluoromethylthiolation.
Causality Behind the Mechanism:
-
Initiation: A photocatalyst, such as Ir(ppy)₃, absorbs visible light to reach an excited state.[8] This excited catalyst is a potent single-electron reductant.
-
Radical Generation: The excited photocatalyst transfers an electron to the difluoromethylthiolating reagent (e.g., PhSO₂SCF₂H), causing its fragmentation to generate the key difluoromethylthio radical (•SCF₂H).[2]
-
Propagation: The highly reactive •SCF₂H radical adds across the double bond of an alkene substrate. This addition is typically regioselective, forming the most stable carbon-centered radical intermediate.[9]
-
Product Formation: The radical intermediate is then quenched, often through a Hydrogen Atom Transfer (HAT) from a suitable donor in the reaction mixture, to yield the final product and regenerate the catalytic cycle.
Experimental Protocols
The following protocols are representative examples for the difluoromethylthiolation of common substrates. Note: All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Radical Difluoromethylthiolation of an Alkene
This protocol describes the photocatalytic addition of the -SCF₂H group to an unactivated alkene using PhSO₂SCF₂H as the radical precursor.
Materials:
-
Alkene substrate (e.g., 1-octene) (1.0 equiv)
-
PhSO₂SCF₂H (1.2 equiv)[2]
-
Photocatalyst (e.g., Ir(ppy)₃) (1-2 mol%)
-
Solvent (e.g., degassed Dichloromethane (DCM))
-
Schlenk flask or reaction vial equipped with a magnetic stir bar
-
Blue LED light source (450-460 nm)
Workflow Diagram:
Caption: Experimental workflow for photocatalytic difluoromethylthiolation.
Step-by-Step Procedure:
-
To a Schlenk flask charged with a magnetic stir bar, add the alkene substrate (e.g., 0.5 mmol, 1.0 equiv), PhSO₂SCF₂H (0.6 mmol, 1.2 equiv), and Ir(ppy)₃ (0.005 mmol, 1 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add degassed DCM (e.g., 5 mL) via syringe.
-
Stir the reaction mixture and irradiate with a blue LED light source positioned approximately 5-10 cm from the flask. Ensure the reaction is maintained at room temperature, using a fan if necessary to dissipate heat from the LEDs.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, turn off the light source and remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired product.
Protocol 2: Electrophilic Difluoromethylthiolation of an Aryl Boronic Acid
This protocol details a copper-catalyzed cross-coupling reaction to form a C(sp²)-S bond, a common transformation in medicinal chemistry.
Materials:
-
Aryl boronic acid (1.0 equiv)
-
N-(Difluoromethylthio)phthalimide (PhthSCF₂H) (1.1 equiv)[2]
-
Copper(I) iodide (CuI) (10 mol%)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Solvent (e.g., Dimethylformamide (DMF))
-
Reaction vial with a screw cap and magnetic stir bar
Step-by-Step Procedure:
-
In an oven-dried reaction vial, combine the aryl boronic acid (0.5 mmol, 1.0 equiv), PhthSCF₂H (0.55 mmol, 1.1 equiv), CuI (0.05 mmol, 10 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv).
-
Add a magnetic stir bar. Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon).
-
Add DMF (2.5 mL) via syringe.
-
Seal the vial with the screw cap and place it in a preheated oil bath or heating block at the desired temperature (e.g., 80 °C).
-
Stir the reaction vigorously for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The introduction of the difluoromethylthio (-SCF2H) group is a potent strategy for optimizing lead compounds in drug discovery. While the specific reagent "this compound" is not prominent in the synthetic literature, a robust and versatile toolbox of reagents for direct difluoromethylthiolation has been developed.[2] By understanding the underlying radical, electrophilic, and nucleophilic mechanisms, researchers can select the optimal conditions to functionalize a wide array of substrates, from simple alkenes to complex heteroarenes. The protocols detailed herein provide a reliable foundation for the practical application of these powerful synthetic methods.
References
- Vertex AI Search, "Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals". Accessed January 16, 2026.
- Gouverneur, V. et al. "Radiodifluoromethylation of well-functionalized molecules". PMC - NIH. Accessed January 16, 2026.
- Gouverneur, V. et al. "Late-stage difluoromethylation: concepts, developments and perspective". Chemical Society Reviews (RSC Publishing), 2021.
- e-Century Publishing Corporation, "Review Article Radiodifluoromethylation of well-functionalized molecules". Accessed January 16, 2026.
- Alfa Chemistry, "Difluoromethylation Agents - Organofluorine". Accessed January 16, 2026.
- "A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions", 2022.
- "Recent Advances in Difluoromethylation Reaction".
- "Recent Advances in the Synthetic Application of Difluorocarbene". Accessed January 16, 2026.
- "C–F bond functionalizations of trifluoromethyl groups via radical intermedi
- "Improved Potency of Drugs and Pesticides via Novel Difluoromethylation Methods". Accessed January 16, 2026.
- "Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds". PMC - NIH. Accessed January 16, 2026.
- "Difluoromethyl radical precursors and the initiating protocols".
- "Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach". PMC - PubMed Central. Accessed January 16, 2026.
- "Late-stage difluoromethylation: concepts, developments and perspective". Chemical Society Reviews (RSC Publishing), 2021.
- "A New Reagent for Direct Difluoromethylation". PMC - NIH. Accessed January 16, 2026.
- "A Toolbox of Reagents for Difluoromethylthiolation". Accounts of Chemical Research. Accessed January 16, 2026.
- "Difluoromethylation of heterocycles via a radical process". RSC Publishing. Accessed January 16, 2026.
- "Introduction of Difluoromethyl Through Radical Pathways".
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The Difluoromethylsulfanyl (-SCF2H) Moiety in Medicinal Chemistry: A Guide to Application and Synthesis
Introduction: The Rise of the -SCF2H Group in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of lead optimization. Among these, the difluoromethylsulfanyl (-SCF2H) moiety has emerged as a group of significant interest for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Unlike its more electron-withdrawing trifluoromethylthio (-SCF3) analogue, the -SCF2H group offers a unique combination of properties. It is considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, potentially forming key interactions with biological targets.[1][2] Furthermore, the -SCF2H group generally imparts a lower lipophilicity increase compared to the -SCF3 group, providing a valuable tool for modulating a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]
This document provides a detailed overview of the application of the -SCF2H group in medicinal chemistry, with a focus on the practical aspects of its introduction into molecules of interest. While the specific reagent "difluoromethylsulfanyl acetate" is not widely documented in the scientific literature, this guide will focus on the well-established and versatile reagents and protocols that are currently employed by researchers in the field for efficient difluoromethylthiolation.
Strategic Impact of the -SCF2H Group on Drug Properties
The introduction of a difluoromethylsulfanyl group can profoundly influence a molecule's biological and physical characteristics. Understanding these effects is crucial for the rational design of novel therapeutics.
Modulation of Physicochemical Properties
The -SCF2H group provides a unique tool for medicinal chemists to modulate key physicochemical parameters that govern a drug's behavior.
-
Lipophilicity (LogD): Lipophilicity is a critical parameter that affects a drug's absorption, distribution, membrane permeability, and metabolic clearance.[3][4] The -SCF2H group is considered a lipophilic moiety, but its impact is generally less pronounced than that of the -SCF3 group. This allows for a more nuanced adjustment of a compound's LogD value. For instance, in a series of 2-(thiofluoroalkyl)pyridines, the introduction of an -SCF2H group resulted in a modest increase in lipophilicity (logD 7.4 = 1.95) compared to the non-fluorinated analogue (logD 7.4 = 1.69), while the -SCF3 analogue exhibited a significantly higher lipophilicity (logD 7.4 = 2.13).[5] This tunability is invaluable when optimizing a drug candidate to fall within the desired lipophilicity range for oral bioavailability and reduced off-target effects.
-
Acidity/Basicity (pKa): The fluorine atoms in the -SCF2H group exert a strong electron-withdrawing effect, which can influence the pKa of nearby ionizable groups. This modulation can be critical for controlling a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement. For example, the introduction of fluorine-containing thioalkyl groups on a pyridine ring was shown to lower the pKa of the pyridinium ion.[5]
-
Hydrogen Bonding: The C-H bond in the -SCF2H group is polarized by the adjacent fluorine atoms, enabling it to act as a hydrogen bond donor.[1][2] This property allows the -SCF2H group to mimic the hydrogen bonding capabilities of hydroxyl or thiol groups, potentially leading to improved binding affinity and selectivity for a biological target.
Table 1: Quantitative Impact of -SCF2H Introduction on Physicochemical Properties
| Parent Moiety | -SCF2H Analogue | Change in LogD (at pH 7.4) | Change in pKa | Reference(s) |
| -SCH3 | -SCF2H | +0.26 | Lowered | [5] |
| -SCH2CH3 | -SCF2CH3 | -0.44 | Lowered | [5] |
Note: The exact change in LogD and pKa is highly dependent on the molecular context. The values presented are illustrative examples from a specific study on 2-(thiofluoroalkyl)pyridines.
Synthetic Strategies for Introducing the -SCF2H Group
The absence of a widely available reagent named "difluoromethylsulfanyl acetate" has led to the development of a diverse "toolbox" of reagents for the efficient introduction of the -SCF2H moiety.[1] These reagents can be broadly categorized based on their reactive nature: electrophilic, nucleophilic, and radical. The choice of reagent and strategy is dictated by the substrate, the desired position of the -SCF2H group, and the tolerance of other functional groups in the molecule.
Electrophilic Difluoromethylthiolation
Electrophilic reagents are particularly useful for the difluoromethylthiolation of nucleophiles such as electron-rich heterocycles, enolates, and amines.
-
N-Difluoromethylthiophthalimide (PhthSCF2H): This is a shelf-stable, crystalline solid that serves as a versatile electrophilic -SCF2H transfer agent.[6] It can be synthesized in a few steps from readily available starting materials. PhthSCF2H reacts with a broad range of nucleophiles, including indoles, pyrroles, β-ketoesters, and thiols, under mild conditions.[6]
Protocol 1: Electrophilic Difluoromethylthiolation of Indole using N-Difluoromethylthiophthalimide
Causality: This protocol is designed for the direct C-H functionalization of an electron-rich heterocycle. The choice of a Lewis acid catalyst like Zn(OTf)2 activates the N-Difluoromethylthiophthalimide, making the sulfur atom more electrophilic and susceptible to attack by the indole nucleophile. The reaction is typically carried out in a non-protic solvent to avoid quenching the catalyst and the electrophile.
Step-by-Step Methodology:
-
To a solution of indole (1.0 equiv.) in 1,2-dichloroethane (DCE) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add N-Difluoromethylthiophthalimide (1.2 equiv.).
-
Add zinc triflate (Zn(OTf)2, 0.1 equiv.) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(difluoromethylthio)indole.
-
Nucleophilic Difluoromethylthiolation
Nucleophilic reagents are employed in transition-metal-catalyzed cross-coupling reactions to introduce the -SCF2H group onto electrophilic partners like aryl or heteroaryl halides.
-
[(SIPr)AgSCF2H]: This silver-based reagent, stabilized by an N-heterocyclic carbene (NHC) ligand (SIPr), is a valuable source of the nucleophilic -SCF2H anion.[1][2] It participates in palladium- or copper-catalyzed coupling reactions with aryl and heteroaryl halides or triflates.
Radical Difluoromethylthiolation
Radical difluoromethylthiolation methods have gained prominence for their ability to functionalize a wide range of substrates, including those that are not amenable to electrophilic or nucleophilic substitution.
-
S-(Difluoromethyl)benzenesulfonothioate (PhSO2SCF2H): This reagent is a versatile precursor to the -SCF2H radical under visible-light photoredox catalysis or thermal initiation.[7][8] It is a shelf-stable solid that can be prepared on a large scale.[7] This method allows for the direct C-H difluoromethylthiolation of arenes and heteroarenes.[8]
Protocol 2: Visible-Light-Mediated Radical Difluoromethylthiolation of an Arene
Causality: This protocol leverages the principles of photoredox catalysis to generate the -SCF2H radical under mild conditions. The photocatalyst, upon excitation by visible light, engages in a single-electron transfer process with the PhSO2SCF2H reagent, leading to the homolytic cleavage of the S-S bond and formation of the desired radical. The choice of an organic photocatalyst avoids the need for transition metals.
Step-by-Step Methodology:
-
In a reaction vessel suitable for photochemical reactions (e.g., a Schlenk tube or a vial), combine the arene substrate (1.0 equiv.), S-(Difluoromethyl)benzenesulfonothioate (2.0 equiv.), and an organic photocatalyst (e.g., an eosin Y derivative, 1-5 mol%).
-
Add a suitable solvent, such as acetonitrile or dimethyl sulfoxide (DMSO).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Irradiate the mixture with a visible light source (e.g., a blue or green LED lamp) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to 24 hours depending on the substrate.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the difluoromethylthiolated arene.
-
Visualizing the Workflow: A Generalized Difluoromethylthiolation Scheme
The following diagram illustrates the general workflow for introducing the -SCF2H group into a molecule of interest, highlighting the three main synthetic approaches.
Caption: General strategies for difluoromethylthiolation.
Logical Relationship: From Structural Modification to Enhanced Drug Properties
The decision to introduce an -SCF2H group is driven by the desire to achieve specific improvements in a drug candidate's profile. The diagram below illustrates the logical flow from the chemical modification to the desired pharmacological outcomes.
Caption: Impact of -SCF2H on drug properties.
Case Studies: The -SCF2H Moiety in Action
The utility of the -SCF2H group is exemplified by its presence in several commercially successful products and clinical candidates.
-
Flomoxef: Flomoxef is a fourth-generation oxacephem antibiotic that contains a difluoromethylthioacetyl side chain.[9][10] The synthesis of Flomoxef involves the acylation of the 7-amino-7-methoxy-oxacephem nucleus with a derivative of difluoromethylthioacetic acid.[11] The presence of the -SCF2H group is crucial for its antibacterial spectrum and stability against β-lactamases.[9]
Conclusion and Future Outlook
The difluoromethylsulfanyl group has firmly established itself as a valuable component of the medicinal chemist's toolkit. Its unique ability to modulate lipophilicity, pKa, and hydrogen bonding potential provides a powerful strategy for optimizing the properties of drug candidates. While a reagent specifically named "difluoromethylsulfanyl acetate" remains elusive in the mainstream literature, a robust and expanding collection of alternative reagents and protocols for electrophilic, nucleophilic, and radical difluoromethylthiolation are available to researchers. As our understanding of the nuanced effects of fluorine in drug design continues to grow, and as new synthetic methodologies emerge, the application of the versatile -SCF2H moiety is poised to play an even more significant role in the development of the next generation of therapeutics.
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Poater, A., et al. (2016). Recent Advances in the Synthesis of SCF2H- and SCF2FG-Containing Molecules. Chemistry – A European Journal, 22(47), 16734-16749. [Link]
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Umemoto, T., & Ishihara, S. (1993). New electrophilic difluoromethylating reagent. Journal of the American Chemical Society, 115(6), 2156–2164. [Link]
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Zhang, C., et al. (2023). Scalable Synthesis of the Shelf-Stable Radical Difluoromethylthiolation Reagent S-(Difluoromethyl)benzenesulfonothioate PhSO2SCF2H. Organic Process Research & Development, 27(6), 1104–1110. [Link]
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Wang, X., et al. (2018). Radical difluoromethylthiolation of aromatics enabled by visible light. Nature Communications, 9(1), 2307. [Link]
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Prakash, G. K. S., et al. (2009). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters, 11(12), 2567–2570. [Link]
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Wang, Y., et al. (2022). Synthesis of 3-SCF2H-/3-SCF3-chromones via Interrupted Pummerer Reaction/Intramolecular Cyclization Mediated by Difluoromethyl or Trifluoromethyl Sulfoxide and Tf2O. Organic Letters, 24(39), 7216–7221. [Link]
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Bernús, M., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 68(4), 4787-4800. [Link]
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Application Note: Derivatization of a Model Difluoromethyl Thioperoxoester for Bioassay Development
Abstract: The strategic incorporation of unique functional groups is a cornerstone of modern drug discovery and chemical biology. The difluoromethyl (-CHF₂) group is a highly valued moiety for its ability to enhance the metabolic stability and binding affinity of bioactive molecules.[1][2] This guide details the chemical derivatization of a model compound, S-(difluoromethyl) ethanethioperoxoate, which features a reactive thioperoxoester handle. We present the scientific rationale and detailed protocols for conjugating this compound to reporter molecules, such as fluorophores and biotin, thereby enabling its use in a wide range of downstream bioassays, including cellular imaging and affinity-based applications.
PART 1: SCIENTIFIC PRINCIPLES & RATIONALE
The Difluoromethyl Group: A Privileged Bioisostere
The difluoromethyl (-CHF₂) group has gained significant attention in medicinal chemistry for its unique combination of physicochemical properties.[3] Unlike the more common trifluoromethyl group, the -CHF₂ moiety possesses an acidic proton capable of acting as a hydrogen bond donor, allowing it to serve as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups.[1][2] This substitution can lead to significant improvements in a molecule's pharmacological profile:
-
Metabolic Stability: The strength of the carbon-fluorine bond makes the -CHF₂ group resistant to oxidative metabolism, often increasing a drug's half-life.[1]
-
Enhanced Binding Affinity: The ability to form hydrogen bonds can introduce new, favorable interactions with biological targets like enzymes or receptors.[3]
-
Modulated Lipophilicity: The -CHF₂ group increases lipophilicity, which can improve membrane permeability and bioavailability.[1]
These characteristics make compounds containing the -CHF₂ group highly attractive candidates for therapeutic development and as chemical probes.
The Thioperoxoester: A Chemoselective Reactive Handle
The core of our derivatization strategy lies in the reactivity of the thioperoxoester linkage (-C(O)O-S-). This functional group is an excellent electrophile, susceptible to nucleophilic attack on the sulfur atom. We exploit this reactivity by using thiol-containing reagents (R'-SH) to achieve a clean and specific conjugation.
The proposed mechanism is a thiol-exchange reaction where the incoming nucleophilic thiol attacks the sulfur atom of the thioperoxoester. This results in the cleavage of the S-O bond, displacing the stable acetate anion and forming a new, stable disulfide bond (R'-S-S-CHF₂). This reaction is highly efficient under mild, biologically compatible conditions (e.g., neutral pH, aqueous solutions), making it ideal for modifying sensitive molecules.
Selecting the Appropriate Derivatization Agent
The choice of the thiol-containing reagent is dictated by the intended downstream application.
-
Fluorescent Probes: For cellular imaging or fluorescence-based assays, a thiol-modified fluorophore is used. The design of such probes is a mature field, with many options available.[4][5][6] The resulting probe allows for the visualization of the molecule's localization and concentration within living cells.[7][8]
-
Biotin Labels: For affinity purification, pull-down assays, or detection in techniques like Western blotting or ELISA, a thiol-containing biotin reagent is chosen.[9][10] The exceptionally strong and specific interaction between biotin and streptavidin (Kᴅ ≈ 10⁻¹⁴ M) provides a powerful tool for isolating and detecting the labeled molecule and its binding partners.[11][12]
PART 2: DETAILED EXPERIMENTAL PROTOCOLS
These protocols describe the derivatization of the model compound, S-(difluoromethyl) ethanethioperoxoate (Compound 1 ), with a fluorescent reporter and a biotin tag.
Protocol 2.1: Synthesis of a Fluorescent Probe via Thiol-Exchange
This protocol details the reaction of Compound 1 with 7-mercapto-4-methylcoumarin to yield a fluorescent disulfide probe.
Materials:
-
S-(difluoromethyl) ethanethioperoxoate (Compound 1 )
-
7-mercapto-4-methylcoumarin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethylformamide (DMF)
-
Reversed-phase HPLC system with a C18 column
-
Lyophilizer
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of Compound 1 in DMF.
-
Prepare a 10 mM stock solution of 7-mercapto-4-methylcoumarin in DMF.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add 900 µL of PBS (pH 7.4).
-
Add 50 µL of the 10 mM 7-mercapto-4-methylcoumarin stock solution (final concentration: 0.5 mM).
-
Initiate the reaction by adding 55 µL of the 10 mM Compound 1 stock solution (a 1.1-fold molar excess).
-
Vortex briefly and incubate at room temperature for 60 minutes, protected from light.
-
-
Reaction Monitoring (Optional):
-
Monitor the reaction progress by injecting a small aliquot (5 µL) into an LC-MS system to observe the consumption of starting materials and the formation of the desired product mass.
-
-
Purification:
-
Purify the reaction mixture using preparative reversed-phase HPLC. Use a gradient of acetonitrile in water (with 0.1% TFA) to elute the product.
-
Collect fractions corresponding to the product peak, identified by its UV absorbance.
-
-
Characterization and Storage:
-
Confirm the identity of the product by mass spectrometry.
-
Pool the pure fractions, freeze, and lyophilize to obtain the final product as a dry powder.
-
Store the lyophilized probe at -20°C, desiccated and protected from light.
-
Protocol 2.2: Biotinylation for Affinity-Based Applications
This protocol details the reaction of Compound 1 with a thiol-PEG-biotin reagent. The PEG spacer enhances solubility and reduces steric hindrance.[10]
Materials:
-
S-(difluoromethyl) ethanethioperoxoate (Compound 1 )
-
Biotin-PEG₄-Thiol
-
HEPES buffer (50 mM, pH 7.2)
-
Dimethyl sulfoxide (DMSO)
-
HPLC system or dialysis cassette (for purification)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of Compound 1 in DMSO.
-
Prepare a 10 mM stock solution of Biotin-PEG₄-Thiol in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 100 µL of the Biotin-PEG₄-Thiol stock solution with 800 µL of HEPES buffer.
-
Add 120 µL of the 10 mM Compound 1 stock solution (a 1.2-fold molar excess).
-
Incubate at room temperature for 90 minutes.
-
-
Purification:
-
Method A (HPLC): Purify the reaction mixture by reversed-phase HPLC as described in Protocol 2.1.
-
Method B (Desalting): For less stringent purity requirements, remove unreacted small molecules using a desalting column or dialysis against the HEPES buffer.
-
-
Quantification and Storage:
-
The extent of biotinylation can be quantified using the HABA assay if necessary.
-
Store the purified biotinylated compound in solution at -20°C or lyophilized at -80°C.
-
Protocol 2.3: Application in a Cell-Based Imaging Bioassay
This protocol describes the use of the fluorescent probe synthesized in Protocol 2.1 for live-cell imaging.
Materials:
-
Purified fluorescent probe (from Protocol 2.1)
-
HeLa cells (or other cell line of interest)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
Hoechst 33342 stain (for nuclear counterstaining)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI and FITC/GFP channels)
Procedure:
-
Cell Culture:
-
Plate HeLa cells on glass-bottom imaging dishes and culture until they reach 60-70% confluency.
-
-
Probe Loading:
-
Prepare a 1 µM working solution of the fluorescent probe in pre-warmed cell culture medium.
-
Remove the old medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.
-
-
Washing and Counterstaining:
-
Aspirate the probe solution and wash the cells twice with warm PBS.
-
Add fresh medium containing Hoechst 33342 (e.g., 1 µg/mL) and incubate for 10 minutes.
-
Wash the cells once more with PBS and add fresh imaging medium (e.g., phenol red-free DMEM).
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope.
-
Capture images in the blue channel (Hoechst, nuclei) and the green/cyan channel (coumarin-derived probe) to observe the subcellular localization of the probe.
-
PART 3: DATA PRESENTATION & VISUALIZATION
Quantitative Data Summary
Proper characterization is essential. The following table provides an example of the expected data for the parent compound and its derivatives.
| Property | Parent Compound (1 ) | Fluorescent Probe | Biotinylated Compound |
| Formula | C₃H₃F₂O₂S | C₁₃H₁₀F₂NO₄S₂ | C₁₉H₃₂F₂N₄O₅S₂ |
| MW (Da) | 156.12 | 346.35 | 514.61 |
| λex (nm) | N/A | ~350 | N/A |
| λem (nm) | N/A | ~450 | N/A |
| Key Application | Precursor | Cellular Imaging | Affinity Purification |
Experimental Workflow
The overall process from derivatization to application can be summarized in a simple workflow.
Trustworthiness & Best Practices
-
Purity is Paramount: The purity of the final derivatized probe is critical. Impurities, especially unreacted fluorescent tags, can lead to high background and false-positive signals. HPLC purification is strongly recommended.
-
Reaction Stoichiometry: Use a slight excess (1.1 to 1.5-fold) of the thioperoxoester compound to ensure complete consumption of the more valuable thiol-reporter molecule.
-
Controls are Essential: In any bioassay, include proper controls. For imaging, this includes an "unstained" control (cells only) and a "fluorophore only" control if there are concerns about non-specific binding of the tag itself. For pull-down assays, use a non-biotinylated version of the compound as a negative control.
-
Stability: Disulfide bonds can be reduced by intracellular agents like glutathione. Be aware of this potential liability. The stability of the probe should be assessed in the relevant biological matrix if quantitative, time-dependent studies are planned.
References
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Alamudi, S. H., & Chang, Y. T. (2018). Advances in the design of cell-permeable fluorescent probes for applications in live cell imaging. Chemical Communications, 54(92), 12834-12849. [Link]
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Patil, S. A., et al. (2022). The Design and Application of Bioisosteres in Drug Design. ResearchGate. [Link]
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Wang, W., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8876. [Link]
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Creative Diagnostics. (n.d.). Protein Biotinylation. Creative Diagnostics. [Link]
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Al-Aboudi, A., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry, 12(8), 1266-1285. [Link]
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Fairhead, M., & Howarth, M. (2015). High-throughput Biotinylation of Proteins. Methods in Molecular Biology, 1266, 171-184. [Link]
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Application Notes & Protocols: Difluoromethyl Thioesters as Versatile Building Blocks in Organic Synthesis
Abstract
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal and agricultural chemistry. The difluoromethylthio (–SCF₂H) moiety, in particular, has garnered significant attention as a bioisostere of hydroxyl and thiol groups, capable of enhancing metabolic stability and modulating physicochemical properties through its unique capacity for lipophilic hydrogen bonding.[1][2] This document provides a comprehensive guide to the synthesis and application of difluoromethyl thioesters, an emerging class of reagents that serve as versatile precursors for introducing valuable difluoromethylated acyl groups. We present a novel, metal-free protocol for the synthesis of difluoromethyl thioesters from readily available aldehydes.[3][4][5] Furthermore, we detail protocols for their subsequent use as building blocks in key synthetic transformations, including amide bond formation and transition-metal-catalyzed cross-coupling reactions for ketone synthesis.[6][7]
The Strategic Advantage of the Difluoromethylthio (–SCF₂H) Group
The utility of the –SCF₂H group stems from a combination of electronic and steric properties that differentiate it from both non-fluorinated analogues and the more common trifluoromethylthio (–SCF₃) group.
-
Lipophilic Hydrogen Bond Donor: The hydrogen atom on the difluoromethyl group is sufficiently acidic to act as a hydrogen bond donor. This allows it to mimic the interactions of hydroxyl or thiol groups with biological targets like enzymes, potentially improving binding affinity and selectivity.[1]
-
Bioisosterism: As a bioisostere of the hydroxyl (–OH) and thiol (–SH) groups, the –SCF₂H moiety allows for fine-tuning of a lead compound's properties without drastically altering its core structure.
-
Metabolic Stability: Compared to the –SCF₃ group, the –SCF₂H group is less stable in acidic or basic environments, which can be leveraged to control the metabolic fate of drug candidates.[1]
-
Modulated Lipophilicity: The –SCF₂H group is less lipophilic than the –SCF₃ group, providing medicinal chemists with a valuable tool to optimize a molecule's solubility and membrane permeability.[1]
The development of reagents that can efficiently introduce this functionality is therefore of high importance. Difluoromethyl thioesters represent a novel and practical solution, serving as stable, easily handled precursors.
Synthesis of Difluoromethyl Thioesters from Aldehydes
A recently developed method by Guo et al. provides a direct, metal-free pathway to synthesize difluoromethyl thioesters from a wide range of aldehydes.[3][4][5] The reaction proceeds via a radical-mediated mechanism, offering excellent functional group tolerance and mild reaction conditions.
Underlying Mechanism: A Radical Cascade
The reaction is initiated by the thermal decomposition of lauroyl peroxide (LPO), which generates an alkyl radical. This radical abstracts a hydrogen atom from the difluoromethyl thioester precursor, PhSO₂SCF₂H, to generate the key difluoromethylthiyl radical (•SCF₂H). This radical then adds to the aldehyde, initiating a cascade that ultimately yields the desired S-difluoromethyl thioester product.
Caption: Proposed radical mechanism for the synthesis of difluoromethyl thioesters.
Detailed Experimental Protocol
Materials:
-
Aldehyde (1.0 equiv)
-
Difluoromethyl benzenethiosulfonate (PhSO₂SCF₂H) (2.0 equiv)
-
Lauroyl peroxide (LPO) (0.2 equiv)
-
1,2-Dichloroethane (DCE) (0.2 M)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the aldehyde (e.g., 0.5 mmol, 1.0 equiv).
-
Add difluoromethyl benzenethiosulfonate (1.0 mmol, 2.0 equiv) and lauroyl peroxide (0.1 mmol, 0.2 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add 1,2-dichloroethane (2.5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure difluoromethyl thioester.
Substrate Scope & Yields
This method is compatible with a broad range of aromatic and aliphatic aldehydes, demonstrating its wide applicability.
| Entry | Aldehyde Substrate | Product | Yield (%)[3] |
| 1 | Benzaldehyde | S-(Difluoromethyl) benzothioate | 85 |
| 2 | 4-Methylbenzaldehyde | S-(Difluoromethyl) 4-methylbenzothioate | 88 |
| 3 | 4-Methoxybenzaldehyde | S-(Difluoromethyl) 4-methoxybenzothioate | 82 |
| 4 | 4-Chlorobenzaldehyde | S-(Difluoromethyl) 4-chlorobenzothioate | 75 |
| 5 | 2-Naphthaldehyde | S-(Difluoromethyl) 2-naphthothioate | 78 |
| 6 | Cinnamaldehyde | S-(Difluoromethyl) cinnamate | 65 |
| 7 | Cyclohexanecarboxaldehyde | S-(Difluoromethyl) cyclohexanecarbothioate | 71 |
| 8 | Pivalaldehyde | S-(Difluoromethyl) 2,2-dimethylpropanethioate | 68 |
Applications in Organic Synthesis
Difluoromethyl thioesters are powerful building blocks due to the reactivity of the thioester functional group. The difluoromethylthiolate (⁻SCF₂H) is an excellent leaving group, making these compounds effective acylating agents. They can also participate in various transition-metal-catalyzed cross-coupling reactions.
Protocol 1: Amide Bond Formation via Acylation
Thioesters are highly effective for acylating amines to form amides under mild conditions, often without the need for coupling agents.
Procedure:
-
Dissolve the difluoromethyl thioester (e.g., S-(Difluoromethyl) benzothioate) (1.0 equiv) in a suitable solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Add the primary or secondary amine (1.1 equiv) to the solution.
-
If the amine is used as its hydrochloride salt, add a non-nucleophilic base like triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA) (1.2 equiv).
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup and purify by column chromatography or recrystallization to yield the desired amide.
Protocol 2: Ketone Synthesis via Liebeskind-Srogl Cross-Coupling
The Liebeskind-Srogl cross-coupling enables the synthesis of ketones from thioesters and boronic acids under mild, often base-free conditions.[6] This reaction is particularly valuable for its high functional group tolerance.
Caption: Catalytic cycle for the Liebeskind-Srogl cross-coupling of thioesters.
Materials:
-
Difluoromethyl thioester (1.0 equiv)
-
Aryl or Vinyl Boronic Acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Xantphos (ligand) (7.5 mol%)
-
Copper(I) thiophene-2-carboxylate (CuTC) (1.5 equiv) (acts as a thiolate scavenger)
-
Anhydrous, degassed THF
Procedure:
-
In a glovebox or under an inert atmosphere, add the difluoromethyl thioester (0.2 mmol, 1.0 equiv), boronic acid (0.3 mmol, 1.5 equiv), Pd₂(dba)₃ (0.005 mmol, 2.5 mol%), Xantphos (0.015 mmol, 7.5 mol%), and CuTC (0.3 mmol, 1.5 equiv) to a dry reaction vial.
-
Add anhydrous, degassed THF (1.0 mL).
-
Seal the vial and stir the mixture at 50 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to isolate the target ketone.
Conclusion and Future Outlook
Difluoromethyl thioesters are emerging as highly valuable and versatile building blocks in synthetic chemistry. The development of a robust, metal-free synthesis from common aldehydes makes this class of compounds readily accessible.[3] Their utility as both acylating agents and as cross-coupling partners provides powerful new avenues for the late-stage functionalization of complex molecules and the construction of novel chemical entities for drug discovery and materials science. Future research will likely expand their application into other areas of thioester chemistry, such as decarbonylative couplings and radical-based transformations, further solidifying their role as indispensable tools for the modern synthetic chemist.
References
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Garg, N. K., & Sarpong, R. (2011). Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene) Catalysis. Journal of the American Chemical Society, 133(45), 18001-18004. [Link]
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Guo, S. H., Zhang, X. L., Pan, G. F., Zhu, X. Q., Gao, Y. R., & Wang, Y. Q. (2018). Synthesis of Difluoromethylthioesters from Aldehydes. Angewandte Chemie International Edition, 57(6), 1663-1667. [Link]
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Guo, S., Zhang, X., Pan, G., Zhu, X., Gao, Y., & Wang, Y. (2018). Synthesis of Difluoromethylthioesters from Aldehydes. Angewandte Chemie International Edition, 57(6), 1663–1667. [Link]
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Guo, S., Zhang, X., Pan, G., Zhu, X., Gao, Y., & Wang, Y. (2018). Synthesis of Difluoromethylthioesters from Aldehydes. Angewandte Chemie, 130(6), 1679–1683. [Link]
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Jabarullah, N. H., Jermsittiparsert, K., Melnikov, P. A., Maseleno, A., Hosseinian, A., & Vessally, E. (2020). Methods for the direct synthesis of thioesters from aldehydes: a focus review. Journal of Sulfur Chemistry. [Link]
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Kwiecień, A., & Tiritiris, I. (2021). Metal Catalyzed Synthesis and Use of Thioesters: Recent Developments. Molecules, 26(21), 6433. [Link]
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Khayitov, J., Rakhmonovich, Y. T., Eshburiyevich, B. F., Mahmudjanovich, I. B., Rakhimov, K., & Ziyadullayevich, U. B. (2024). Transition metal-catalyzed carbonylative coupling of aryl/alkyl halides with thiols: A straightforward synthesis of thioester derivatives. Chemical Review and Letters, 7(2), 111-124. [Link]
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Markiewicz, J. T., et al. (2020). Iron‐Catalyzed Cross‐Coupling of Thioesters and Organomanganese Reagents. Chemistry – A European Journal, 26(4), 840-844. [Link]
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Markiewicz, J. T., et al. (2019). Iron-Catalyzed Cross-Coupling of Thioesters and Organomanganese Reagents. ChemRxiv. [Link]
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O'Keeffe, A. M., & Payne, R. J. (2021). Harnessing radical mediated reactions of thioacids for organic synthesis. Chemical Science, 12(10), 3486-3502. [Link]
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Reihman, M. A., et al. (2021). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. Biochemistry, 60(4), 332-342. [Link]
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Ichiishi, N., Malapit, C. A., Woźniak, Ł., & Sanford, M. S. (2017). Palladium- and Nickel-Catalyzed Decarbonylative C–S Coupling to Convert Thioesters to Thioethers. Organic Letters, 20(1), 194-197. [Link]
-
Bai, D., Wang, X., Zheng, G., & Li, X. (2018). Redox-Divergent Synthesis of Fluoroalkylated Pyridines and 2-Pyridones through Cu-Catalyzed N−O Cleavage of Oxime Acetates. Angewandte Chemie International Edition, 57(22), 6633-6637. [Link]
-
Shen, F., & Qing, F. L. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(15), 3095-3108. [Link]
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Trottmann, F., & Hertweck, C. (2024). Novel Biocatalysts from Specialized Metabolism. Angewandte Chemie International Edition, 63(3), e202309284. [Link]
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Hartmann, L., & Hill, S. (2021). Angewandte Chemie Paper zu "Sustainable synthesis of biomass-derived polymers". Heinrich Heine University Düsseldorf. [Link]
-
Compton, N. (2018). Angewandte Chemie 1/2018: Happy New Year!. ChemistryViews. [Link]
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Wu, S., Song, H., & Hu, M. (n.d.). Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University. [Link]
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Schmittel, M., et al. (2022). Photoresponsive Dissipative Macrocycles Using Visible-Light-Switchable Azobenzenes. Angewandte Chemie International Edition, 61(48), e202212745. [Link]
-
Zhao, Y., Huang, W., Zhu, L., & Hu, J. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(7), 1444–1447. [Link]
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Revolutionizing Reaction Monitoring: A Guide to ¹⁹F NMR Techniques for Electrophilic Difluoromethylthiolation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of the Fluorine Handle in Modern Chemistry
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased bioavailability, and altered electronic characteristics, make it a valuable tool for fine-tuning molecular properties. Among the various fluorinated motifs, the difluoromethylthio (SCF₂H) group has garnered significant attention as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl and thiol groups. The ability to monitor the introduction of this crucial functional group in real-time is paramount for optimizing reaction conditions, understanding reaction mechanisms, and ensuring process safety and efficiency.
Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a uniquely powerful analytical technique for this purpose. With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive to NMR detection.[1][2] Furthermore, the vast chemical shift range of ¹⁹F NMR, typically spanning over 400 ppm for organofluorine compounds, minimizes signal overlap and provides a clear window into the chemical transformations of fluorinated reagents and products.[2][3] This application note provides a comprehensive guide to the principles and protocols for utilizing ¹⁹F NMR to monitor electrophilic difluoromethylthiolation reactions, with a focus on reagents like the conceptual difluoromethylsulfanyl acetate.
The ¹⁹F NMR Advantage in Reaction Monitoring
Traditional methods for reaction monitoring, such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), often require sampling, quenching, and workup, which can be time-consuming and may not provide a true representation of the reaction kinetics. In contrast, in situ ¹⁹F NMR offers several distinct advantages:
-
High Sensitivity and Specificity: The ¹⁹F nucleus is exceptionally sensitive to its local electronic environment, leading to large chemical shift dispersions that allow for the clear resolution of signals from starting materials, intermediates, and products.[4]
-
Quantitative Analysis: The integral of a ¹⁹F NMR signal is directly proportional to the number of fluorine nuclei, enabling accurate quantification of reactant consumption and product formation over time.[5]
-
Non-Invasive and Real-Time Monitoring: ¹⁹F NMR allows for the continuous monitoring of a reaction as it proceeds within the NMR tube, providing real-time kinetic data without the need for sample extraction.[6]
-
Mechanistic Insights: The observation of transient intermediates can provide invaluable information about the reaction mechanism, helping to identify rate-determining steps and potential side reactions.
Understanding the ¹⁹F Chemical Shift in Difluoromethylsulfanyl Compounds
The ¹⁹F chemical shift (δ) is the most informative parameter in a ¹⁹F NMR spectrum. It is highly dependent on the electronic environment of the fluorine atoms. For a difluoromethylsulfanyl group (-SCF₂H), the chemical shift of the two fluorine atoms will be influenced by the nature of the atom or group attached to the sulfur.
In an electrophilic difluoromethylthiolating reagent, such as the hypothetical difluoromethylsulfanyl acetate (CH₃COOSCF₂H), the fluorine atoms would be deshielded due to the electron-withdrawing nature of the acetate group. Upon reaction with a nucleophile (Nu⁻), the -SCF₂H group is transferred, and the electronic environment around the fluorine atoms changes, resulting in a significant shift in the ¹⁹F NMR spectrum.
Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Relevant Functional Groups (Referenced to CFCl₃)
| Functional Group | Typical Chemical Shift Range (ppm) |
| -CF₂H | -90 to -120 |
| Ar-SCF₂H | -80 to -100 |
| R-SCF₂H (R=alkyl) | -90 to -110 |
| F⁻ (fluoride ion) | ~ -125 |
Note: These are approximate ranges and can vary depending on the solvent, temperature, and specific molecular structure.[3]
A Generalized Protocol for Monitoring Electrophilic Difluoromethylthiolation by ¹⁹F NMR
This protocol provides a step-by-step methodology for monitoring a generic electrophilic difluoromethylthiolation reaction where a substrate is reacted with a difluoromethylthiolating agent.
I. Sample Preparation
-
Reactant Purity: Ensure the purity of the substrate, the electrophilic difluoromethylthiolating reagent (e.g., difluoromethylsulfanyl acetate), and any other reagents to avoid interference from impurities in the ¹⁹F NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent that dissolves all reactants and is inert under the reaction conditions. Common choices include CDCl₃, CD₂Cl₂, acetonitrile-d₃, and DMSO-d₆. The absence of fluorine in the solvent is crucial to avoid background signals.
-
Internal Standard: For quantitative analysis, include a known amount of an inert fluorinated compound as an internal standard. The standard should have a single, sharp resonance that does not overlap with any of the reactant or product signals. A common choice is trifluorotoluene (C₆H₅CF₃, δ ≈ -63 ppm).
-
NMR Tube Preparation:
-
In a clean, dry vial, accurately weigh the substrate, the internal standard, and any catalyst or additive.
-
Dissolve the solids in the chosen deuterated solvent.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire a preliminary ¹⁹F NMR spectrum of this mixture to serve as the t=0 reference.
-
Carefully add the electrophilic difluoromethylthiolating reagent to the NMR tube, ensuring rapid mixing.
-
II. ¹⁹F NMR Instrument Setup and Data Acquisition
-
Spectrometer Setup:
-
Tune and match the ¹⁹F probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain good resolution.
-
-
Acquisition Parameters:
-
Spectral Width (SW): Set a wide spectral width (e.g., 200-300 ppm) to ensure all fluorine signals are observed.[2]
-
Transmitter Offset (O1p): Center the spectral window in a region that encompasses the expected chemical shifts of the starting material and product.
-
Pulse Width (P1): Use a 90° pulse for optimal signal intensity.
-
Relaxation Delay (D1): For quantitative measurements, ensure a sufficiently long relaxation delay (typically 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of the fluorine nuclei between scans.[5]
-
Number of Scans (NS): The number of scans will depend on the concentration of the reactants. For reaction monitoring, a lower number of scans is often used to increase the time resolution.
-
Proton Decoupling: Use proton decoupling to simplify the spectra and improve the signal-to-noise ratio, unless the ¹H-¹⁹F coupling information is desired for structural elucidation.
-
III. Data Acquisition Workflow
The following diagram illustrates a typical workflow for acquiring time-resolved ¹⁹F NMR data for reaction monitoring.
Figure 1. Experimental workflow for ¹⁹F NMR reaction monitoring.
IV. Data Processing and Analysis
-
Spectral Processing: Apply standard processing techniques to each spectrum in the time series, including Fourier transformation, phasing, and baseline correction.
-
Signal Integration: Carefully integrate the signals corresponding to the starting material, the product(s), and the internal standard.
-
Kinetic Analysis:
-
Normalize the integrals of the reactant and product signals to the integral of the internal standard.
-
Plot the normalized integrals (proportional to concentration) as a function of time.
-
From these plots, you can determine the reaction rate, half-life, and overall conversion.
-
Visualizing the Chemical Transformation
The following diagram illustrates the conceptual transformation during an electrophilic difluoromethylthiolation reaction and the corresponding expected changes in the ¹⁹F NMR spectrum.
Figure 2. Conceptual ¹⁹F NMR monitoring of difluoromethylthiolation.
Conclusion and Future Outlook
¹⁹F NMR spectroscopy is an indispensable tool for the real-time, quantitative monitoring of electrophilic difluoromethylthiolation reactions. Its high sensitivity, wide chemical shift range, and non-invasive nature provide a level of detail that is often unattainable with other analytical techniques. By following the protocols outlined in this application note, researchers can gain valuable insights into reaction kinetics and mechanisms, leading to the development of more efficient and robust synthetic methodologies. As the importance of fluorinated compounds in pharmaceuticals and materials science continues to grow, the application of ¹⁹F NMR for reaction monitoring will undoubtedly play an increasingly critical role in advancing these fields.
References
-
Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Downey, C. W., Johnson, M. W., Lawrence, D. H., Fleisher, A. S., & Tracy, K. J. (2010). Acetic Acid Aldol Reactions in the Presence of Trimethylsilyl Trifluoromethanesulfonate. The Journal of Organic Chemistry, 75(15), 5351–5354. [Link]
-
Carroll, K. S., et al. (2021). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Chemical Science, 12(3), 1153-1162. [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
- Gerig, J. T. (2003). Fluorine NMR. In Encyclopedia of Nuclear Magnetic Resonance. John Wiley & Sons, Ltd.
- Jackson, P. L., & Gerig, J. T. (1998). Fluorine NMR of Proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 32(4), 309-346.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
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Application Notes and Protocols for S-Difluoromethyl Ethanethioate as a Precursor for Radiolabeled Tracers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of the difluoromethyl (CF₂H) group into bioactive molecules is a cornerstone of modern medicinal chemistry, offering enhanced metabolic stability, membrane permeability, and target binding affinity.[1] This document provides a comprehensive guide to the synthesis and proposed application of S-difluoromethyl ethanethioate as a novel precursor for the production of [¹⁸F]-radiolabeled tracers for Positron Emission Tomography (PET). We present a detailed synthesis protocol for the precursor, a proposed [¹⁸F]-radiolabeling methodology via a difluorocarbene intermediate, and comprehensive protocols for purification and quality control, designed for seamless integration into automated radiochemistry workflows.
Introduction: The Significance of the Difluoromethyl Moiety in PET Tracer Development
The difluoromethyl group (-CF₂H) has emerged as a valuable functional motif in drug design. Unlike the more common trifluoromethyl (-CF₃) group, the -CF₂H moiety can act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[2][3] This unique characteristic can lead to improved pharmacological profiles. In the realm of Positron Emission Tomography (PET), the introduction of Fluorine-18 (¹⁸F), with its near-ideal half-life (109.8 minutes) and low positron energy, into complex molecules is a critical step in the development of novel imaging agents.[4]
The development of efficient methods for [¹⁸F]-difluoromethylation is therefore a highly sought-after goal in radiochemistry. Current methods often face challenges related to precursor stability, reaction conditions, and achieving high molar activity.[5] This application note introduces S-difluoromethyl ethanethioate as a potentially valuable and versatile precursor for the synthesis of [¹⁸F]-difluoromethylated radiotracers.
Synthesis of the Precursor: S-Difluoromethyl Ethanethioate
The synthesis of difluoromethyl thioesters can be achieved through various methods. A robust and accessible method involves the reaction of aldehydes with a difluoromethyl source.[6] The following protocol is adapted from established procedures for the synthesis of similar thioesters.
Reaction Principle
The synthesis of S-difluoromethyl ethanethioate can be accomplished from acetaldehyde via a radical process. This method offers mild reaction conditions and good functional group tolerance.
Detailed Synthesis Protocol
Materials and Reagents:
-
Acetaldehyde
-
Difluoromethylating agent (e.g., a difluoromethyl sulfonium salt)
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN)
-
Thiol source (e.g., thioacetic acid)
-
Anhydrous solvent (e.g., Dichloromethane - DCM)
-
Standard laboratory glassware and purification apparatus (silica gel column chromatography)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add a solution of acetaldehyde (1.0 eq) in anhydrous DCM.
-
Addition of Reagents: Add the difluoromethylating agent (1.2 eq), thioacetic acid (1.1 eq), and AIBN (0.1 eq) to the reaction mixture under a nitrogen atmosphere.
-
Reaction: Heat the reaction mixture to reflux (approximately 40 °C for DCM) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure S-difluoromethyl ethanethioate.
Proposed [¹⁸F]-Radiolabeling Methodology
While the direct radiolabeling of S-difluoromethyl ethanethioate has not been explicitly reported, we propose a scientifically sound two-step, one-pot methodology based on the in-situ generation of an [¹⁸F]-difluoromethylating agent from the precursor. This approach leverages the known chemistry of difluorocarbene generation.[7][8]
Principle of the Proposed Radiolabeling Reaction
The proposed mechanism involves the reaction of S-difluoromethyl ethanethioate with a nucleophilic [¹⁸F]fluoride source to generate a transient, highly reactive [¹⁸F]-difluoromethanethiolate species. This intermediate is expected to readily eliminate a stable leaving group (e.g., ethanethioate anion) to form [¹⁸F]-difluorocarbene (:CF¹⁸F). This highly electrophilic carbene can then be trapped by a wide range of nucleophilic substrates, such as phenols, thiols, and amines, to introduce the [¹⁸F]CF₂H moiety.
Caption: Automated radiosynthesis workflow on a GE TRACERlab module.
Purification and Quality Control of the [¹⁸F]-Labeled Tracer
Rigorous purification and quality control are mandatory to ensure the safety and efficacy of the final radiopharmaceutical product, in accordance with European Pharmacopoeia (Ph. Eur.) standards. [4][9][10]
Purification by High-Performance Liquid Chromatography (HPLC)
-
System: A semi-preparative HPLC system equipped with a suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and water (often with a buffer like ammonium formate) is typically used. The gradient should be optimized to achieve good separation of the desired radiolabeled product from unreacted [¹⁸F]fluoride, the precursor, and other byproducts. [11][12]* Detection: A UV detector (for identifying the non-radioactive standard) and a radioactivity detector are used in series.
-
Fraction Collection: The radioactive peak corresponding to the desired product is collected.
-
Formulation: The collected fraction is typically diluted with water and passed through a C18 SPE cartridge to remove the HPLC solvents. The final product is then eluted from the cartridge with ethanol and formulated in a sterile saline solution for injection.
Quality Control (QC) Procedures
The following table summarizes the essential QC tests for the final [¹⁸F]-labeled tracer.
| Parameter | Method | Acceptance Criteria (Ph. Eur. General) |
| Appearance | Visual Inspection | Clear, colorless solution, free of visible particles |
| pH | pH meter or pH strips | 4.5 - 7.5 |
| Radionuclidic Identity | Gamma-ray spectrometry | Principal gamma photon at 511 keV |
| Radionuclidic Purity | Gamma-ray spectrometry | ≥ 99.5% of total radioactivity from ¹⁸F |
| Radiochemical Purity | Radio-HPLC, Radio-TLC | ≥ 95% of total radioactivity is the desired product |
| Chemical Purity | HPLC with UV detection | Quantify and identify any chemical impurities |
| Residual Solvents | Gas Chromatography (GC) | Within specified limits (e.g., < 410 ppm for acetonitrile) |
| Kryptofix 2.2.2 | Spot test or HPLC | < 50 µg/mL |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (V = max. recommended volume) |
| Sterility | Incubation in culture media | No microbial growth |
| Molar Activity (Aₘ) | HPLC with UV and radioactivity detectors | Determined and reported (GBq/µmol) |
Determination of Molar Activity
Molar activity (Aₘ) is a critical parameter for receptor-binding radiotracers, as a low Aₘ can lead to pharmacological effects or receptor saturation. [13][14]
-
Calibration Curve: Prepare a standard curve of the non-radioactive reference compound using HPLC with UV detection to determine the relationship between peak area and concentration.
-
Analysis of the Final Product: Inject a known volume of the final radiolabeled product into the calibrated HPLC system.
-
Quantification:
-
Measure the total radioactivity of the injected sample using a dose calibrator.
-
Determine the mass of the non-radioactive compound in the sample from the UV peak area using the calibration curve.
-
-
Calculation: Calculate the molar activity using the following formula:
-
Aₘ (GBq/µmol) = [Radioactivity (GBq) / Mass (µg)] * Molecular Weight ( g/mol )
-
Conclusion and Future Perspectives
S-difluoromethyl ethanethioate presents a promising, yet unexplored, precursor for the synthesis of [¹⁸F]-difluoromethylated radiotracers. The proposed methodology, based on the in-situ generation of [¹⁸F]-difluorocarbene, offers a versatile platform for labeling a wide array of target molecules. The successful implementation of this strategy would expand the toolbox of radiochemists and facilitate the development of novel PET imaging agents for a variety of disease targets. Further research is warranted to optimize the reaction conditions and validate this precursor for routine clinical production.
References
- Vertex AI Search. (2024).
- Automated synthesis of [18F]fluorocholine using a modified GE tracerlab module. (2014). Journal of Diagnostic Imaging in Therapy, 1(1), 48-56.
- Highlighting the Versatility of the Tracerlab Synthesis Modules. Part 1: Fully Automated Production of [18F]Labelled Radiopharmaceuticals using a Tracerlab FXFN. (2011). Molecular Imaging and Biology, 13(5), 997-1005.
- Fully automated [18F]fluorocholine synthesis in the TracerLab MX FDG Coincidence synthesizer. (2005). Nuclear Medicine and Biology, 32(8), 853-857.
- (PDF) Automated synthesis of [18F]fluorocholine using a modified GE TracerLab module. (2014).
- Review of 18F-FDG Synthesis and Quality Control. (2006). Biomedical Imaging and Intervention Journal, 2(4), e57.
- Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer. (2018). Pharmaceuticals, 11(3), 70.
- (PDF) Review of 18F-FDG Synthesis and Quality Control. (2006).
- Direct Synthesis of Various Thioesters from Acyl Fluorides and Thiosilanes through the Assistance of a Si−F Bond. (2015). The Journal of Organic Chemistry, 80(21), 10630-10638.
- Advances in [18F]Trifluoromethylation Chemistry for PET Imaging. (2021). Molecules, 26(21), 6533.
- Expanding tracer space for positron emission tomography with high molar activity 18F-labeled α,α-difluoromethylalkanes. (2025).
- Generation of fluoro(thio)carbenes from Me3SiCF2SAr. (2014). Journal of Fluorine Chemistry, 167, 179-184.
- Direct Synthesis of Various Thioesters from Acyl Fluorides and Thiosilanes through the Assistance of a Si–F Bond Formation. (2015). The Journal of Organic Chemistry, 80(21), 10630-10638.
- (PDF) Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. (2021).
- The maximum theoretical molar activity measured in TBq/µmol for PET radionuclides ¹⁵O, ¹³N, ¹¹C, ⁶⁸Ga and ¹⁸F. (2025).
- Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds. (2011).
- A Toolbox of Reagents for Difluoromethylthiolation. (2021). Accounts of Chemical Research, 54(14), 2967-2982.
- EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals: impact on safety and imaging quality. (2021). European Journal of Nuclear Medicine and Molecular Imaging, 48(13), 4287-4296.
- Specific activity. (2014). Turku PET Centre.
- [18F]F-PSMA-1007 Radiolabelling without an On-Site Cyclotron: A Quality Issue. (2021). Pharmaceuticals, 14(6), 599.
- A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. (2021). Frontiers in Chemistry, 9, 726922.
- Development of a halofluorocarbon, chromatography-free radiosynthesis of fluorine-18 difluorocarbene. (2025). EJNMMI Radiopharmacy and Chemistry, 10(1), 1.
- [18F]Radiolabeling Fluorination of Monofluoroalkyl Triflates for the Synthesis of [18F]Difluoromethylated Alkanes. (2022). Organic & Biomolecular Chemistry, 20(32), 6394-6399.
- Visual interpretation of the impact of reaction parameters on molar activity at the macro- and micro-scales in small-animal PET. (2019). EJNMMI Research, 9(1), 1-10.
- Direct Synthesis of Various Thioesters from Acyl Fluorides and Thiosilanes through the Assistance of a Si–F Bond Formation. (2015).
- Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated and Si-Induced Anionic Chain Reactions. (2020). Journal of the American Chemical Society, 142(34), 14658-14675.
- Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control. (2020). Contrast Media & Molecular Imaging, 2020, 8868369.
- Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. (2013). The Journal of Organic Chemistry, 78(17), 8685-8690.
- Reaction of Thiocarbonyl Fluoride Generated from Difluorocarbene with Amines. (2017).
- (A) UV-HPLC purification profile of the crude [¹⁸F]5f. (B) Radio-HPLC... (2020).
- Direct S-difluoromethylation of thiols: A facile synthetic route to difluoromethyl thioethers. (2011). Tetrahedron Letters, 52(17), 2190-2192.
- Synthesis of Difluoromethylated Compounds. (2024). Science of Synthesis.
- Synthesis of Difluoromethylthioesters from Aldehydes. (2018).
- Difluoromethylation of Phenols. (2022). Organic Syntheses, 99, 164-180.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Difluoromethyl Ethane(thioperoxo)oate
Welcome to the dedicated technical support guide for the synthesis of Difluoromethyl Ethane(thioperoxo)oate. This resource is designed for researchers, medicinal chemists, and professionals in drug development who are working with or planning to synthesize this important fluorinated compound. The unique properties of the difluoromethylthio (–SCF₂H) group as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl or thiol groups make it a valuable moiety in modern medicinal chemistry.[1][2] However, its introduction can present several synthetic challenges.
This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of your synthesis and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure and IUPAC name of this compound?
A1: The compound has the chemical formula C₃H₄F₂O₂S. Its IUPAC name is difluoromethylsulfanyl acetate .[3] The structure is as follows:
Q2: What are the primary synthetic strategies for forming the S-CF₂H bond in compounds like this?
A2: Generally, the synthesis of molecules containing a difluoromethylthio group involves a few key approaches:
-
Nucleophilic Difluoromethylthiolation: This involves a sulfur nucleophile reacting with an electrophilic source of "CF₂H⁺".
-
Electrophilic Difluoromethylthiolation: This is a more common and modern approach, where a nucleophilic substrate is reacted with a reagent that delivers an electrophilic "SCF₂H⁺" group. Several specialized reagents have been developed for this purpose.[1][4]
-
Radical Difluoromethylthiolation: This involves the use of radical initiators to generate a difluoromethylthio radical (•SCF₂H) which then reacts with the substrate.
-
From Thiol Precursors: An existing thiol can be difluoromethylated using a suitable difluoromethylating agent, often one that generates difluorocarbene (:CF₂) in situ.[5]
Q3: How stable is this compound and its synthetic intermediates?
A3: The stability of the final compound and its intermediates can be a significant challenge. The thioperoxoate linkage (C(O)-O-S) can be sensitive to nucleophiles, acids, and bases. Furthermore, key intermediates in the synthesis, such as the difluoromethylthiol anion (⁻SCF₂H), are known to be unstable.[4] Careful control of reaction conditions, particularly temperature and pH, is crucial to prevent decomposition.
Troubleshooting Guide: Overcoming Common Synthesis Challenges
This section addresses specific problems you may encounter during the synthesis of this compound, structured in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is showing very low conversion to the desired this compound. What are the likely causes and how can I improve the yield?
A: Low yield is a common problem that can stem from several factors. Let's break down the potential causes and solutions.
-
Cause 1: Inefficient Generation of the Reactive Intermediate.
-
Explanation: Whether you are generating a difluoromethylthiol anion, a difluoromethyl radical, or using an electrophilic reagent, the efficiency of this initial step is critical. For syntheses involving the in-situ generation of difluorocarbene from precursors like HCF₂OTf, incomplete formation of the carbene will directly impact your yield.[5]
-
Solution:
-
Reagent Quality: Ensure your difluoromethylating agent is pure and has not decomposed. Some reagents are sensitive to moisture and air.
-
Activation: If using a reagent that requires an activator (e.g., a base to deprotonate a precursor), ensure the stoichiometry and strength of the activator are correct. For instance, in difluoromethylations using HCF₂OTf, the choice of base (e.g., aqueous KOH) can significantly influence the yield.[5]
-
Temperature Control: The formation of many reactive intermediates is highly temperature-dependent. Run small-scale experiments to screen for the optimal temperature for intermediate formation.
-
-
-
Cause 2: Instability of the Thioperoxoate Linkage.
-
Explanation: The O-S bond in the thioperoxoate is relatively weak and can be cleaved under harsh conditions. If your reaction conditions are too acidic, basic, or run at a high temperature, you may be degrading the product as it forms.
-
Solution:
-
Mild Conditions: Strive to use the mildest possible reaction conditions. This includes using non-nucleophilic organic bases where possible and maintaining a low reaction temperature.
-
Work-up Procedure: During the work-up, avoid strong acids or bases. Use buffered solutions (e.g., saturated aqueous NH₄Cl or NaHCO₃) for quenching.
-
-
-
Cause 3: Poor Nucleophilicity of the Precursor.
-
Explanation: If your synthetic route involves the reaction of an acetate-derived nucleophile with an electrophilic difluoromethylthiolating agent, the nucleophilicity of your starting material is key.
-
Solution: Consider strategies to enhance the nucleophilicity of your precursor, for example, by ensuring complete formation of the corresponding salt before adding the electrophilic reagent.
-
Issue 2: Formation of Significant Side Products
Q: I am observing several unexpected peaks in my LC-MS/GC-MS analysis. What are the likely side products and how can I suppress their formation?
A: Side product formation often points to competing reaction pathways. Identifying these pathways is the first step to mitigating them.
| Potential Side Product | Plausible Cause | Recommended Solution |
| Symmetrical Disulfide (e.g., (CHF₂)S-S(CHF₂)) | Oxidation of the difluoromethylthiol intermediate. | Degas your solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Over-reaction or Decomposition Products | Reaction conditions are too harsh (high temperature, wrong pH). | Lower the reaction temperature and use milder reagents. Screen different solvents to find one that favors the desired reaction pathway. |
| Products from Reaction with Solvent | The reactive intermediate is reacting with the solvent. | Choose a less reactive solvent. For example, if you suspect your intermediate is reacting with an alcohol solvent, switch to an ether or a hydrocarbon. |
| Hydrolysis Products (e.g., Formate) | If generating difluorocarbene in an aqueous medium, it can be hydrolyzed by water.[5] | Minimize the amount of water if possible, or increase the concentration of your trapping agent to favor the desired reaction over hydrolysis. |
Issue 3: Difficulty in Product Purification
Q: My crude product is a complex mixture, and I am struggling to isolate the pure this compound by column chromatography. What can I do?
A: Purification challenges often arise from the product's properties or the presence of closely related impurities.
-
Challenge 1: Co-elution of Impurities.
-
Explanation: Side products with similar polarity to your desired product will be difficult to separate.
-
Solution:
-
Optimize Chromatography: Experiment with different solvent systems for your column. A shallow gradient or isocratic elution might provide better separation. Consider using a different stationary phase (e.g., alumina instead of silica gel).
-
Alternative Purification: If chromatography is ineffective, consider other techniques such as preparative HPLC, recrystallization (if your product is a solid), or distillation (if it is a volatile liquid).
-
-
-
Challenge 2: On-Column Decomposition.
-
Explanation: If your product is sensitive to the acidic nature of silica gel, it may decompose during chromatography.
-
Solution:
-
Neutralize Silica: You can neutralize the silica gel by pre-treating it with a solution of a non-nucleophilic base (e.g., 1% triethylamine in your eluent) before packing the column.
-
Use Alternative Media: Consider using a less acidic stationary phase like neutral alumina or a reverse-phase C18 silica.
-
-
Experimental Protocols
The following is a representative, hypothetical protocol for the synthesis of this compound based on methods for analogous compounds. This protocol should be adapted and optimized for your specific laboratory conditions and safety procedures.
Protocol: Synthesis via Electrophilic Difluoromethylthiolation
This protocol assumes the use of a commercially available or pre-synthesized electrophilic difluoromethylthiolating reagent (e.g., a reagent that can be represented as "SCF₂H-X", where X is a good leaving group).
Materials:
-
Potassium thioacetate (CH₃COSK)
-
Electrophilic difluoromethylthiolating reagent (e.g., N-(difluoromethylthio)phthalimide)
-
Anhydrous Acetonitrile (MeCN)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add potassium thioacetate (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile to the flask via syringe to dissolve the potassium thioacetate.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve the electrophilic difluoromethylthiolating reagent (1.1 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirred solution of potassium thioacetate over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench by pouring the mixture into cold, saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Visualizations
Proposed Reaction Mechanism
Below is a diagram illustrating a plausible nucleophilic substitution mechanism for the synthesis.
Caption: Proposed SN2-type reaction mechanism.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve issues of low product yield.
Caption: A logical workflow for troubleshooting low product yield.
References
-
Guo, S., Zhang, X., Pan, G., Zhu, X., Gao, Y., & Wang, Y. (2018). Synthesis of Difluoromethylthioesters from Aldehydes. Angewandte Chemie International Edition, 57(6), 1663–1667. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 52(8), 2092-2095. [Link]
-
L'Heureux, A., & Paquin, J. F. (2011). Defluorinative thio-functionalization: direct synthesis of methyl-dithioesters from trifluoromethylarenes. Chemical Communications, 47(38), 10634-10636. [Link]
-
de la Torre, A., & Gouverneur, V. (2017). Preparation of difluoromethylthiolation reagents. Angewandte Chemie International Edition, 56(45), 14033-14035. [Link]
-
Shen, Q. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(15), 3079-3093. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Difluoromethylthiolator: A Toolbox of Reagents for Difluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 3. This compound | C3H4F2O2S | CID 45108270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of S-Ethyl 2,2-Difluoroethanethioate
Welcome to the technical support center for the synthesis of S-ethyl 2,2-difluoroethanethioate (F₂HC-C(=O)S-Et). This guide is designed for researchers, chemists, and drug development professionals encountering challenges in achieving high yields for this important fluorinated building block. We will explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to enhance the efficiency and reproducibility of your reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of S-ethyl 2,2-difluoroethanethioate, which typically involves the coupling of a 2,2-difluoroacetic acid derivative with ethanethiol.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in this thioesterification are often traced back to one of several key areas: inefficient carboxylic acid activation, suboptimal reaction conditions, or side reactions.
Primary Causes for Low Yield:
-
Poor Activation of 2,2-Difluoroacetic Acid: Due to the electron-withdrawing nature of the two fluorine atoms, 2,2-difluoroacetic acid is a relatively strong acid (pKa ≈ 1.3)[1]. However, its carboxylate is a poor leaving group. Direct condensation with ethanethiol is inefficient and requires activation. If the activation step is incomplete or slow, the overall yield will suffer.
-
Side Reactions: The activated intermediate can be susceptible to decomposition or reaction with other nucleophiles present in the mixture. For instance, using highly corrosive chlorinating agents like thionyl chloride to form the acyl chloride can lead to degradation if not performed under carefully controlled conditions[2].
-
Reagent Purity and Stability: The purity of starting materials is critical. Ethanethiol can oxidize to form diethyl disulfide, especially if exposed to air over time, which will not participate in the reaction[3]. Similarly, the freshness and quality of coupling agents are paramount to their effectiveness[4].
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and stoichiometry plays a significant role. Aprotic solvents are generally preferred to avoid protonating the thiolate nucleophile[4]. Running the reaction at too high a temperature can lead to decomposition of the product or reagents[4].
Q2: Which method is best for activating 2,2-difluoroacetic acid for this reaction?
There are several effective methods for activating carboxylic acids for thioesterification. The optimal choice depends on the scale of your reaction, available reagents, and tolerance for different byproducts.
| Activation Method | Description | Advantages | Disadvantages |
| Acyl Chloride Formation | Convert the carboxylic acid to its acyl chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with ethanethiol.[2][5][6] | Highly reactive intermediate often leads to high yields and fast reaction times. | Reagents are corrosive and generate HCl, requiring careful handling and often a base scavenger. Can lead to side reactions if not controlled. |
| Carbodiimide Coupling | Use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5] | Milder conditions than acyl chloride formation. Byproducts are often easily removed (e.g., DCU precipitate for DCC). | Can be expensive. Stoichiometric amounts of coupling agent are required. Potential for side reactions like N-acylurea formation. |
| Uronium/Phosphonium Reagents | Reagents like TBTU, HATU, or PyBOP activate the carboxylic acid to form a highly reactive ester intermediate. | Very efficient and fast reactions under mild conditions.[7] Widely used in peptide synthesis with minimal racemization. | Reagents can be costly. Byproducts need to be removed during workup. |
| Mitsunobu Reaction | This reaction can form thioesters from a carboxylic acid and a thiol using a phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD). | Mild conditions. Useful for sensitive substrates. | Generates stoichiometric amounts of phosphine oxide and hydrazine byproducts, which can complicate purification. |
Recommendation: For general laboratory scale, carbodiimide coupling with EDC or using a uronium reagent like TBTU offers a good balance of reactivity, mild conditions, and manageable workup. For larger scales, forming the acyl chloride may be more cost-effective, provided the necessary precautions are taken.
Q3: I'm observing an unexpected byproduct. What could it be?
The most common byproduct is diethyl disulfide (EtS-SEt). This forms from the oxidation of ethanethiol, especially if the reaction is exposed to air or oxidizing contaminants. Another possibility, particularly if using carbodiimide activators, is the formation of an N-acylurea byproduct if the activated intermediate rearranges before reacting with the thiol.
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the thiol.
-
Use Fresh Reagents: Use freshly opened or purified ethanethiol. Check the purity of your coupling agents.
-
Control Reagent Addition: When using coupling agents, ensure the carboxylic acid is fully activated before adding the thiol to minimize side reactions[4].
Q4: How does the choice of solvent and base affect the reaction?
-
Solvent: Aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN) are generally preferred. They effectively dissolve the reagents without interfering with the reaction. Protic solvents (like alcohols) should be avoided as they can compete with the thiol as a nucleophile.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often included, especially when starting from the acyl chloride or using coupling agents that release acid. The base neutralizes the generated acid (e.g., HCl) and can help deprotonate the thiol to form the more nucleophilic thiolate anion (EtS⁻)[6].
Recommended Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of S-ethyl 2,2-difluoroethanethioate.
Protocol 1: Thioesterification using EDC Coupling Agent
This protocol is recommended for its mild conditions and straightforward workup.
Materials:
-
2,2-Difluoroacetic acid
-
Ethanethiol (EtSH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂), dissolve 2,2-difluoroacetic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.05 - 0.1 eq).
-
Add EDC (1.2 eq) to the solution and stir at room temperature for 15-20 minutes to allow for the pre-activation of the carboxylic acid.
-
Slowly add ethanethiol (1.1 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure S-ethyl 2,2-difluoroethanethioate.
Protocol 2: Acyl Chloride Method
This classic, high-yielding method is suitable for researchers comfortable with handling acid chlorides.
Materials:
-
2,2-Difluoroacetic acid
-
Oxalyl chloride or Thionyl chloride
-
Ethanethiol (EtSH)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Catalytic N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
Procedure:
-
In a flame-dried flask under N₂, dissolve 2,2-difluoroacetic acid (1.0 eq) in anhydrous DCM. Add one drop of DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) dropwise. Gas evolution (CO, CO₂) will be observed.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases. The formation of the acyl chloride is now complete.
-
In a separate flask, dissolve ethanethiol (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the thiol/amine solution to 0 °C and slowly add the freshly prepared 2,2-difluoroacetyl chloride solution via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates completion.
-
Quench the reaction by the slow addition of water.
-
Extract the product with DCM, wash the combined organic layers with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or distillation.
Visual Guides & Workflows
Diagram 1: General Synthetic Pathways
This diagram illustrates the two primary pathways for synthesizing S-ethyl 2,2-difluoroethanethioate from 2,2-difluoroacetic acid.
Caption: Key synthetic pathways to S-ethyl 2,2-difluoroethanethioate.
Diagram 2: Troubleshooting Flowchart for Low Yield
Use this flowchart to diagnose and resolve common causes of low reaction yield.
Caption: Troubleshooting workflow for low yield synthesis.
References
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of S-Alkyl Thiobenzoates.
- BenchChem. (n.d.). Technical Support Center: Optimizing Thioesterification Reactions.
- Danishefsky, S. J., et al. (n.d.). A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. ResearchGate.
- Wikipedia contributors. (n.d.). Thioester. Wikipedia.
- BenchChem. (n.d.). Troubleshooting low yields in difluoroacetic acid preparation.
- Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. DOI:10.1039/D1CS00360G.
- Danishefsky, S. J., et al. (n.d.). A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. PMC - NIH.
- Wang, J., et al. (n.d.). Deoxygenative trifluoromethylthiolation of carboxylic acids. PMC - NIH.
- Organic Chemistry Portal. (n.d.). Thioester synthesis by alkylation.
- Sciencemadness Wiki contributors. (2023). Difluoroacetic acid. Sciencemadness Wiki.
- BenchChem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds.
- RSC Publishing. (2021). Conversion of Esters to Thioesters under Mild Conditions. Royal Society of Chemistry.
- HMC Undergraduate Research Opportunities. (2023). Beyond Amide Bond Formation: TCFH as a Reagent for Esterification.
- Wikipedia contributors. (n.d.). Difluoroacetic acid. Wikipedia.
- RSC Publishing. (n.d.). Pyridine–borane complex-catalysed thioesterification: the direct conversion of carboxylic acids to thioesters. Chemical Communications.
- Luxembourg Bio Technologies. (n.d.). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents.
- ResearchGate. (n.d.). SO2F2‐Mediated Thioesterification of Carboxylic Acids with Thiols.
- ResearchGate. (n.d.). Various activation patterns for halo difluoroalkyl compounds: single....
- Sigma-Aldrich. (n.d.). 2,2-Difluoro-2-(fluorosulfonyl)acetic acid 97.
- Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation).
- Google Patents. (n.d.). WO2013010985A1 - Process for preparing 2,2-difluoroethanol.
- Google Patents. (n.d.). US8975448B2 - Process for preparing 2,2-difluoroethanol.
- Grokipedia. (n.d.). Ethanethiol.
- Wikipedia contributors. (n.d.). Ethanethiol. Wikipedia.
- Google Patents. (n.d.). WO2017025985A1 - Process of producing ethyl difluoroacetate.
Sources
Side reactions in the synthesis of thioperoxoates and their prevention
Welcome to the Technical Support Center for Thioperoxoate Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with these unique and reactive compounds. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, troubleshooting strategies, and a clear understanding of the underlying chemistry to help you navigate the challenges of thioperoxoate synthesis.
Introduction to Thioperoxoate Synthesis
Thioperoxoates, with their characteristic R-C(O)-S-O-R' linkage, are valuable intermediates in organic synthesis. However, their synthesis is often plagued by a variety of side reactions, primarily stemming from the sensitivity of the thiol group to oxidation and the inherent instability of the S-O bond. This guide will address the most common challenges you may encounter and provide practical solutions to optimize your synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Thioperoxoate
Q: I am getting a very low yield of my target thioperoxoate, and my starting thiol is being consumed. What is the most likely culprit?
A: The most common cause of low yields in thioperoxoate synthesis is the oxidative dimerization of the starting thiocarboxylic acid or thiol precursor to form a disulfide.[1] This side reaction is especially prevalent in the presence of atmospheric oxygen.
-
Mechanism of Disulfide Formation: Thiols are readily oxidized to disulfides, a process that can be initiated by various oxidants, including atmospheric oxygen, particularly under basic conditions.[2] The reaction proceeds through a thiolate anion, which is a better nucleophile than the neutral thiol.[2]
-
Prevention Strategies:
-
Inert Atmosphere: The most effective way to prevent oxidative dimerization is to perform the reaction under an inert atmosphere, such as nitrogen or argon. This minimizes the presence of oxygen, which is a key initiator of the side reaction.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Control of pH: While basic conditions can deprotonate the thiol to the more reactive thiolate, they can also accelerate oxidation. Careful control of pH is crucial. If a base is required, consider using a non-nucleophilic base and adding it slowly at low temperatures.
-
Use of Antioxidants: In some cases, the addition of a radical scavenger or antioxidant can help to suppress oxidative side reactions. However, this should be done with caution to avoid interference with the desired reaction.
-
-
Reaction Setup Review: Ensure your reaction setup is completely sealed and purged with an inert gas. Check for any potential leaks.
-
Solvent Preparation: Verify that your solvents have been properly degassed immediately before use.
-
Monitor by TLC/LC-MS: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the reaction progress. Look for the appearance of a non-polar spot corresponding to the disulfide byproduct.
-
Optimize Base Addition: If using a base, try adding it dropwise at 0°C or below to control the exotherm and minimize the concentration of the reactive thiolate at any given time.
Issue 2: Formation of a Thioester Instead of a Thioperoxoate
Q: My analysis shows the formation of a significant amount of thioester (R-C(O)-S-R') instead of the desired thioperoxoate (R-C(O)-S-O-R'). Why is this happening?
A: The formation of a thioester as a major byproduct suggests that a rearrangement or a competing reaction pathway is occurring. One possibility is a radical-mediated reaction where the intended peroxy linkage is not formed or is cleaved under the reaction conditions.
-
Radical-Mediated Side Reactions: Thioacids can be sources of thiyl radicals (RS•), which can participate in a variety of side reactions.[3] If the reaction conditions promote radical formation (e.g., high temperatures, presence of radical initiators, or photochemical activation), the thiyl radical can react with other species in the reaction mixture to form thioesters.
-
Prevention Strategies:
-
Avoid Radical Initiators: Ensure that your starting materials and solvents are free from impurities that could act as radical initiators (e.g., peroxides).
-
Control Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. High temperatures can promote homolytic cleavage of weak bonds and initiate radical chain reactions.
-
Light Protection: Protect the reaction mixture from light, especially if using photolabile starting materials or reagents.
-
Radical Scavengers: As a last resort, consider the use of a radical scavenger. However, this may also inhibit the desired reaction if it proceeds through a radical mechanism.
-
-
Analyze Reaction Conditions: Review your reaction conditions for any factors that might promote radical formation.
-
Starting Material Purity: Ensure the purity of your starting materials. Peroxide contaminants in solvents or reagents can be a source of radicals.
-
Temperature Profile: If the reaction is exothermic, ensure that the internal temperature is well-controlled. Run the reaction at a lower temperature for a longer period.
Issue 3: Product Instability and Decomposition
Q: I have successfully synthesized my thioperoxoate, but it decomposes during workup or purification. How can I improve its stability?
A: The thioperoxoate linkage (S-O) is inherently weak and susceptible to cleavage. Decomposition can be accelerated by heat, light, acid, or base.
-
Inherent Instability: The S-O bond is weaker than a C-O or S-S bond, making thioperoxoates thermally and photochemically labile. They can also be sensitive to hydrolysis.
-
Prevention Strategies:
-
Mild Workup Conditions: Use mild conditions for workup. Avoid strong acids or bases. Extractions should be performed with cold solvents.
-
Low-Temperature Purification: Purify the product at low temperatures. If using column chromatography, consider performing it in a cold room or with a jacketed column.
-
Avoid Protic Solvents: If the product is sensitive to hydrolysis, minimize its contact with protic solvents.
-
Storage: Store the purified product at low temperatures (-20°C or -80°C) in the dark and under an inert atmosphere.
-
-
Modify Workup: If you observe decomposition during workup, try a non-aqueous workup if possible.
-
Alternative Purification: If column chromatography leads to decomposition, consider alternative purification methods such as recrystallization or precipitation at low temperatures.
-
In-situ Use: If the thioperoxoate is intended for use in a subsequent step, consider generating and using it in-situ without isolation.
Issue 4: Over-oxidation to Sulfinic or Sulfonic Acids
Q: My mass spectrometry data shows peaks corresponding to the addition of one or two extra oxygen atoms to my product. What is causing this over-oxidation?
A: The sulfur atom in the thioperoxoate is susceptible to further oxidation, leading to the formation of sulfinic (R-S(O)OH) and sulfonic (R-SO3H) acid derivatives.[4][5] This is particularly problematic when using strong oxidizing agents to form the peroxy linkage.
-
Mechanism of Over-oxidation: The sulfur atom in a thiol or thioperoxoate can be oxidized in a stepwise manner. The initial oxidation to a sulfenic acid is often a key step, which can then be further oxidized to sulfinic and sulfonic acids.[4][6]
-
Prevention Strategies:
-
Choice of Oxidant: Use a mild and selective oxidizing agent for the formation of the peroxy bond. Avoid strong, non-specific oxidants.
-
Stoichiometry Control: Carefully control the stoichiometry of the oxidizing agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess will promote over-oxidation.
-
Temperature Control: Perform the oxidation at low temperatures to improve selectivity and minimize side reactions.
-
-
Screen Oxidizing Agents: If over-oxidation is a major issue, screen a panel of milder oxidizing agents.
-
Titrate the Oxidant: Add the oxidizing agent slowly and monitor the reaction progress by TLC or LC-MS to determine the optimal amount needed.
-
Lower the Reaction Temperature: Repeat the reaction at a significantly lower temperature (e.g., -20°C or -78°C) to see if over-oxidation can be suppressed.
Visualizing the Chemistry: Reaction Pathways and Side Reactions
To better understand the processes discussed, the following diagrams illustrate the key reaction pathways and potential side reactions in thioperoxoate synthesis.
Diagram 1: General Synthesis of Thioperoxoates and Key Side Reactions
Caption: Key reaction pathways in thioperoxoate synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low thioperoxoate yield.
Experimental Protocols
Protocol 1: General Procedure for Thioperoxoate Synthesis under Inert Atmosphere
This is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.
-
Degas all solvents by sparging with nitrogen or argon for at least 30 minutes.
-
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add the thiocarboxylic acid (1.0 eq.).
-
Dissolve the thiocarboxylic acid in the chosen anhydrous, degassed solvent (e.g., dichloromethane, THF).
-
Cool the solution to the desired temperature (e.g., 0°C or -20°C) using an appropriate cooling bath.
-
-
Reagent Addition:
-
In a separate flask, prepare a solution of the hydroperoxide (1.0-1.2 eq.) in the same anhydrous, degassed solvent.
-
If a coupling agent is required (e.g., DCC, EDC), add it to the thiocarboxylic acid solution at the cooled temperature.
-
Add the hydroperoxide solution dropwise to the stirred thiocarboxylic acid solution over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Workup (under mild conditions):
-
Once the reaction is complete, quench any remaining reagents by adding a cold, dilute aqueous solution of a mild reducing agent (e.g., sodium sulfite), if necessary.
-
Extract the product with a cold organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic layer with cold brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure at low temperature.
-
-
Purification:
-
Purify the crude product immediately, preferably by low-temperature column chromatography on silica gel or by recrystallization.
-
References
-
Bhat, M.-u.-S., Ganie, M. A., Kumar, S., Rizvi, M. A., Raheem, S., & Shah, B. A. (2024). Visible-Light-Driven Synthesis of Thioesters Using Thiocarboxylic Acid as the Dual Reagent. The Journal of Organic Chemistry, 89(7), 4607–4618. [Link]
-
Harnessing radical mediated reactions of thioacids for organic synthesis. (2025). Chemical Communications. [Link]
- Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. (n.d.). In Science of Synthesis. Thieme.
-
Ferrer-Sueta, G., & Radi, R. (2009). Chemical biology of sulfenic acid. Accounts of Chemical Research, 42(1), 101–110. [Link]
-
Stork, T. C., Breugst, M., & Grygorenko, O. O. (2021). Kinetic study and modeling of the Schotten-Baumann synthesis of peroxyesters using phase-Transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering, 6(7), 1229-1240. [Link]
-
Kajewska, M., Rzeszotarska, J., & Klemba, A. (2020). Influence of reaction conditions on the oxidation of thiol groups in model peptidomimetic oligoureas. Molecules, 25(15), 3459. [Link]
-
Yang, J., Chen, Y., & He, J. (2014). Irreversible Oxidation of the Active-site Cysteine of Peroxiredoxin to Cysteine Sulfonic Acid for Enhanced Molecular Chaperone Activity. Journal of Biological Chemistry, 289(50), 34623–34632. [Link]
- Field, L. (1962). Oxidation of thiols and disulfides to sulfonic acids. US3948922A.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Harnessing radical mediated reactions of thioacids for organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00123D [pubs.rsc.org]
- 4. Irreversible Oxidation of the Active-site Cysteine of Peroxiredoxin to Cysteine Sulfonic Acid for Enhanced Molecular Chaperone Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3948922A - Oxidation of thiols and disulfides to sulfonic acids - Google Patents [patents.google.com]
- 6. Sulfenic acid chemistry, detection and cellular lifetime - PMC [pmc.ncbi.nlm.nih.gov]
Stabilizing Difluoromethyl ethane(thioperoxo)oate for long-term storage
Technical Support Center: Difluoromethyl Ethane(thioperoxo)oate
Introduction: Understanding the Instability of this compound
Welcome to the technical support guide for this compound (DETP). As a novel reagent in drug development, its unique trifunctional structure—a thioester, a peroxide-like S-O bond, and a difluoromethyl group—offers significant synthetic advantages. However, this same complexity makes it inherently unstable. This guide provides our field-proven best practices and in-depth troubleshooting protocols to ensure its long-term stability and consistent performance in your experiments.
The primary driver of DETP degradation is the lability of the sulfur-oxygen (S-O) bond, which is susceptible to homolytic cleavage, leading to radical-mediated decomposition. This process is often initiated by thermal stress, light exposure, or the presence of contaminants. Our stabilization strategy is therefore built on a multi-pronged approach: stringent temperature control, inert atmosphere packaging, and the use of radical scavengers.
Frequently Asked Questions (FAQs)
Q1: My new vial of DETP shows a slight yellow tint. Is it still usable?
A1: A faint yellow discoloration can be an early indicator of decomposition, likely due to the formation of elemental sulfur or polysulfides following the breakdown of the thioester moiety. We recommend performing a purity check using HPLC-UV or ¹H NMR spectroscopy. If the purity is below 95%, the reagent's reactivity may be compromised, and we advise against its use in sensitive downstream applications. For routine checks, a quick visual inspection against a white background is the first line of defense.
Q2: What is the absolute maximum temperature DETP can be exposed to, even for a short time?
A2: We strongly advise against any exposure above -20°C. While brief excursions to 4°C (e.g., inside a refrigerator) may not cause immediate, large-scale degradation, they accelerate the rate of homolytic cleavage of the S-O bond. Thermal cycling is particularly detrimental. For any transfer or handling, always use pre-chilled equipment and work swiftly in a cold room or glovebox environment.
Q3: Can I use a standard rubber septum to withdraw the reagent from the vial?
A3: No. Standard butyl or natural rubber septa can contain plasticizers or sulfur-based vulcanizing agents that can leach into the solution and initiate decomposition. You must use high-quality, PTFE-faced septa. These provide an inert barrier that prevents contamination and ensures the integrity of the reagent. Always puncture the septum with a clean, dry needle under a positive pressure of an inert gas like Argon.
Q4: I've observed pressure buildup in a vial after it was left on the bench for an hour. What is happening?
A4: Pressure buildup is a critical warning sign of advanced decomposition. The degradation of DETP can generate gaseous byproducts, such as carbon monoxide (CO), carbon dioxide (CO2), and potentially volatile fluorine-containing fragments. If you observe this, do not attempt to open the vial directly. Cool the vial to below -70°C in a dry ice/acetone bath to reduce the internal pressure, then vent it safely in a certified chemical fume hood using a needle connected to a bubbler. The reagent in this vial is compromised and must be disposed of according to hazardous waste protocols.
Troubleshooting Guide: Common Issues & Solutions
| Observed Issue | Potential Root Cause(s) | Recommended Action(s) |
| Inconsistent reaction yields | 1. Partial degradation of DETP. 2. Inaccurate quantification due to solvent evaporation. 3. Contamination during handling. | 1. Verify Purity: Run an HPLC or NMR analysis on an aliquot of the DETP stock. 2. Use Cold Solvents: Prepare solutions using solvents pre-chilled to 0-4°C. 3. Inert Technique: Use Schlenk line or glovebox techniques for all transfers. |
| Formation of white precipitate in solution | 1. Hydrolysis of the thioester bond due to moisture. 2. Reaction with incompatible solvents. | 1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Store DETP under a positive pressure of Argon. 2. Solvent Compatibility: Use only validated solvents (e.g., anhydrous toluene, dichloromethane). Avoid protic or nucleophilic solvents. |
| Complete reaction failure | 1. Catastrophic degradation of DETP stock. 2. Inactivation by incompatible reagents in the reaction mixture. | 1. Dispose and Replace: If the stock vial shows discoloration or pressure buildup, dispose of it. 2. Reagent Compatibility Check: Avoid strong reducing agents, bases, or transition metal catalysts that can rapidly decompose DETP. |
Protocol 1: Standard Procedure for Long-Term Storage
This protocol is designed to maximize the shelf-life of DETP by minimizing exposure to initiators of decomposition.
Materials:
-
Certified -80°C freezer (with temperature alarm)
-
Amber, borosilicate glass vials with PTFE-lined caps
-
High-purity Argon or Nitrogen gas
-
Radical inhibitor (e.g., Butylated Hydroxytoluene - BHT)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
Preparation of Stock Solution: In an inert atmosphere glovebox, prepare a stock solution of DETP at a concentration no higher than 1.0 M in anhydrous toluene. This minimizes intermolecular reactions.
-
Addition of Inhibitor: Add BHT to the stock solution to a final concentration of 100-200 ppm. BHT acts as a radical scavenger, terminating decomposition chain reactions initiated by stray radicals.
-
Aliquoting: Dispense the stabilized stock solution into smaller, single-use amber vials. This prevents the repeated warming and cooling of the main stock.
-
Inert Gas Purge: Before sealing, flush the headspace of each vial with high-purity Argon for 1-2 minutes. Argon is denser than air and provides an excellent inert blanket.
-
Sealing and Labeling: Tightly seal each vial with a PTFE-lined cap and wrap the cap/neck junction with Parafilm® as a secondary barrier against moisture ingress. Label clearly with contents, concentration, date, and a "Store at -80°C" warning.
-
Storage: Place the aliquoted vials into a labeled freezer box and immediately transfer to a dedicated -80°C freezer.
Storage Workflow Diagram
Caption: Workflow for preparing DETP for long-term storage.
Protocol 2: Purity Assessment via HPLC-UV
Regularly assessing the purity of your DETP stock is crucial for experimental success.
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic, 70:30 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C (to ensure reproducibility, not for stability)
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
Procedure:
-
Sample Preparation: In a fume hood, carefully dilute 2 µL of the DETP stock solution into 1 mL of cold acetonitrile in an HPLC vial. Cap immediately.
-
Analysis: Place the vial in the autosampler (preferably cooled, e.g., 4°C) and run the analysis.
-
Data Interpretation: The pure DETP should appear as a single, sharp peak. The appearance of new peaks, particularly at earlier retention times, indicates the presence of more polar degradation products. Calculate purity by peak area percentage.
Degradation Pathway & Analysis Logic
Caption: Conceptual overview of DETP degradation and its detection.
References
-
General Reactivity of Thioesters and Peroxides: Kice, J. L. (1980). Mechanisms and reactivity in reactions of organic oxyacids of sulfur and their anhydrides. Advances in Physical Organic Chemistry, 17, 65-181. [Link]
-
Leachables and Extractables from Container Closure Systems: Mark, F. E. (2011). Leachables and Extractables in Pharmaceutical Development. Pharmaceutical Outsourcing. [Link]
-
Mechanism of Action for BHT as a Radical Scavenger: Denisov, E. T., & Denisova, T. G. (2005). Handbook of Antioxidants: Bond Dissociation Energies, Rate Constants, Activation Energies, and Enthalpies of Reactions. CRC press. [Link]
Managing exothermic reactions in the synthesis of Difluoromethyl ethane(thioperoxo)oate
A Guide to Managing Exothermic Hazards for Research & Development Professionals
Introduction: The synthesis of novel compounds like Difluoromethyl ethane(thioperoxo)oate, which incorporates both a reactive organofluorine moiety and an unstable thioperoxoate linkage, presents significant opportunities in drug development and materials science. However, the inherent chemical properties of these functional groups also introduce substantial thermal hazards. The thioperoxoate group, analogous to organic peroxides, is prone to highly exothermic, self-accelerating decomposition.[1][2] This guide provides a comprehensive, question-and-answer-based framework for identifying, preventing, and managing these exothermic events to ensure laboratory safety and experimental success.
Frequently Asked Questions: Hazard Identification & Prevention
Q1: Why is the synthesis of this compound considered a high-risk exothermic reaction?
A1: The primary risk stems from the thioperoxoate (-C(O)SO-) functional group, which is structurally similar to organic peroxides (-C(O)OO-). The sulfur-oxygen bond in this group is weak and susceptible to homolytic cleavage, initiating a decomposition reaction that is highly exothermic.[3] Once initiated, the heat generated by the decomposition can raise the temperature of the reaction mixture, which in turn exponentially accelerates the rate of decomposition.[4] This vicious cycle, known as a thermal runaway, can lead to a rapid increase in temperature and pressure, potentially causing vessel rupture, fire, or explosion.[4][5][6] Furthermore, the presence of the difluoromethyl group can influence the compound's reactivity and thermal stability.[7]
Q2: What are the critical factors that can trigger a thermal runaway reaction during this synthesis?
A2: Several factors can initiate or contribute to a thermal runaway event:
-
Loss of Cooling: This is the most common cause. Failure of a cooling bath, chiller, or condenser prevents the removal of heat generated by the reaction, allowing the temperature to rise uncontrollably.[6][8]
-
Incorrect Reagent Stoichiometry or Addition Rate: Adding a reactive reagent too quickly can generate heat faster than the cooling system can remove it.[9] A semi-batch process, where one reactant is added slowly to the other, is often recommended to control the reaction rate.[9]
-
Contamination: The presence of incompatible materials, such as strong acids, bases, metals, or reducing/oxidizing agents, can catalyze the decomposition of the thioperoxoate, lowering its decomposition temperature.[10][11]
-
Insufficient Agitation: Poor mixing can lead to localized "hot spots" where the reaction temperature is significantly higher than the bulk temperature measured by a probe.[6] These hot spots can initiate a runaway that propagates through the entire mixture.
-
Accumulation of Unreacted Reagents: If the reaction temperature is too low or if there's an induction period, reactants can accumulate. A subsequent, uncontrolled temperature increase can then cause this accumulated mass to react all at once, overwhelming the cooling system.[9]
Q3: How can I assess the thermal hazard of my specific reaction conditions before starting an experiment?
A3: A thorough risk assessment is crucial before any synthesis is attempted.[12][13] This involves:
-
Literature Review: Search for data on analogous compounds. While data for this compound may be scarce, information on similar peroxy esters or organofluorine compounds can provide valuable insights.
-
Calorimetry Studies: Techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are essential for characterizing the thermal properties of your reactants, intermediates, and final product.[3][13][14] These analyses provide critical data points:
-
Onset Temperature (T₀): The temperature at which detectable exothermic decomposition begins.[2]
-
Heat of Decomposition (ΔHd): The total energy released during decomposition.[2][15]
-
Self-Accelerating Decomposition Temperature (SADT): The lowest temperature at which a substance in a specific packaging can undergo a self-accelerating decomposition.[1][16] This is a critical parameter for storage and transport safety.
-
Q4: What are the key principles of "Inherently Safer Design" for this synthesis?
A4: Inherently safer design aims to eliminate hazards rather than just controlling them.[9][12] For this synthesis, consider:
-
Minimization: Use the smallest possible quantities of reactants necessary for your experiment.
-
Substitution: If possible, choose a less hazardous solvent or a more stable fluorinating agent.
-
Attenuation: Run the reaction at a lower concentration. Using a solvent with a high heat capacity can also help absorb excess heat.[9]
-
Simplification: Design the process to have fewer steps and simpler equipment, reducing the chances of human error or equipment failure.
Troubleshooting Guide: Managing Exotherms in Real-Time
This section provides a logical decision-making framework for responding to an unexpected temperature increase during the synthesis.
Q5: My reaction temperature is rising above the set point. What is the first thing I should do?
A5: Stop the addition of any limiting reagents immediately. This is the most critical first step.[9] Ceasing the feed of reactants prevents the accumulation of more unreacted material, which would fuel the exotherm.[9] If the temperature rise is minor and quickly returns to the set point after stopping the addition, you may be able to cautiously resume at a slower rate after a period of observation.
Q6: I've stopped reagent addition, but the temperature continues to rise. What is the next step?
A6: Maximize cooling. If you are using a cooling bath, add more dry ice or liquid nitrogen to it. If you have a cryostat, lower the set temperature to its minimum. The goal is to increase the temperature difference (ΔT) between the reactor and the cooling medium to maximize the rate of heat removal.[4]
Q7: Cooling has been maximized, but the temperature is still climbing or rising rapidly. What is my immediate action?
A7: Initiate an emergency quench. This is a critical safety intervention designed to rapidly stop the chemical reaction.[17] This involves adding a pre-selected chemical "quencher" to the reactor that will neutralize a key reactant or inhibit the decomposition pathway. This action should be decisive and performed without hesitation if you believe the reaction is becoming uncontrollable. See the Emergency Quenching Protocol below for details.
Q8: When should I consider evacuating the area?
A8: If a rapid, uncontrolled temperature and pressure rise occurs, or if you observe gas evolution, discoloration, or other signs of a violent reaction after attempting a quench, evacuate immediately and alert others .[5] Activate your laboratory's emergency response system. Do not wait for the vessel to rupture.[5]
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// Edges start -> stop_addition; stop_addition -> check_temp; check_temp -> resume [label="Yes"]; check_temp -> max_cool [label="No"]; max_cool -> check_temp2; check_temp2 -> monitor [label="No"]; check_temp2 -> quench [label="Yes"]; quench -> check_temp3; check_temp3 -> monitor [label="Yes"]; check_temp3 -> evacuate [label="No\n(Signs of runaway continue)"]; } केंद Caption: Decision Tree for Thermal Excursion Response.
Experimental Protocols
Protocol 1: Safe Semi-Batch Reactor Setup
This protocol is designed to minimize the risk of a thermal runaway by controlling the addition of a limiting reagent.
-
Glassware & Equipment: Ensure all glassware is clean, dry, and free of contaminants.[18] Use a reaction vessel with a magnetic stirrer, a temperature probe (thermocouple), a condenser, and an addition funnel or syringe pump for controlled reagent delivery. The vessel should be appropriately sized for the reaction scale.
-
Inert Atmosphere: Purge the entire system with an inert gas (e.g., Nitrogen or Argon) to prevent side reactions and potential ignition of flammable vapors.[19]
-
Cooling System: Place the reaction vessel in a cooling bath (e.g., ice-water, dry ice/acetone) capable of maintaining a temperature at least 10-20°C below the desired reaction temperature. Ensure the bath is large enough to act as an effective heat sink.
-
Temperature Monitoring: Place the temperature probe directly into the reaction mixture, ensuring the tip is submerged but not touching the glass walls. This provides an accurate reading of the internal reaction temperature.[18]
-
Reagent Addition: Charge the reactor with the initial substrate and solvent. The limiting, most reactive reagent should be added slowly and sub-surface via a syringe pump or dropping funnel.[9] The addition rate should be carefully calculated and controlled to maintain the internal temperature within a narrow, safe range (e.g., ±2°C of the set point).
-
Continuous Monitoring: Actively monitor the internal temperature throughout the entire addition process and for a significant period afterward to ensure the reaction has reached completion and is no longer generating heat.[18]
Protocol 2: Emergency Quenching Procedure
This protocol should only be executed if the reaction is deemed uncontrollable. The choice of quenching agent must be determined during the pre-reaction hazard assessment.
-
Pre-Experiment Preparation:
-
Identify a suitable quenching agent (see Table 1). The ideal quencher reacts quickly and exothermically with a key reactant but does not produce large volumes of gas or hazardous byproducts.
-
Prepare a solution or slurry of the quenching agent in a compatible solvent.
-
Place the quenching agent in a flask or beaker next to the reaction setup in an ice bath. Ensure it is clearly labeled and within arm's reach.
-
-
Execution (if thermal runaway is imminent):
-
Alert any personnel in the immediate vicinity.
-
While maintaining maximum cooling, carefully but quickly add the entire volume of the prepared quenching agent to the reaction mixture. Be prepared for a potential initial exotherm from the quenching reaction itself.[19]
-
Retreat to a safe distance (e.g., behind the fume hood sash) and observe the reaction.
-
If the temperature begins to drop, the quench was successful. Continue to cool and monitor until the mixture is at a safe, stable temperature.
-
If the reaction continues to accelerate, evacuate immediately.
-
Data Presentation
Table 1: Potential Quenching Agents for Thioperoxoate Reactions
The selection of a quenching agent is highly dependent on the specific reaction chemistry. The agents below are commonly used for organic peroxides and should be tested on a micro-scale for compatibility and effectiveness before being relied upon for a large-scale reaction.[19][20][21][22]
| Quenching Agent | Class | Mechanism | Advantages | Disadvantages |
| Sodium Sulfite (Na₂SO₃) | Mild Reductant | Reduces the thioperoxoate linkage. | Effective, readily available.[22] | Can be exothermic; reaction rate is pH-dependent.[22] |
| Sodium Thiosulfate (Na₂S₂O₃) | Mild Reductant | Reduces the thioperoxoate linkage. | Commonly used, generally safe.[19][20] | Reaction can be slower than sulfite.[22] |
| Ferrous Sulfate (FeSO₄) | Reductant | Catalytically decomposes peroxides via a redox cycle.[21] | Very effective for many peroxide types.[21] | Requires acidic conditions; introduces metal ions. |
| Hydroxylamine (NH₂OH) | Reductant | Reduces the thioperoxoate linkage. | Potent reducing agent.[20] | Can be unstable itself; potentially hazardous. |
References
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BenchChem Technical Support Team. (2025). Safety and handling of fluorinated organic compounds. Benchchem.[10]
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Zeal. (2024). Runaway Chemical Reactions: Causes and Prevention.[12]
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Lüth, P., & Schalke, M. (n.d.). Emergency Runaway Reaction - What Precedes? What Follows? Aidic.[5]
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Nouryon. (n.d.). Safety of organic peroxides.[1]
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Major Accident Hazards Bureau. (n.d.). Runaway reaction and its possible causes. European Commission.[4]
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Chen, J. R., et al. (2018). summarized research of decomposition and thermokinetics on general organic peroxides and non-organic.[2]
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Anonymous. (2024). Understanding Runaway Reactions and Their Safety Implications.[13]
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Various Authors. (2007). Peroxide Degradation: how to quench the reaction. Chromatography Forum.[20]
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IRJET. (n.d.). Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention.[9]
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Gexcon. (n.d.). Runaway Reaction.[6]
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Melhem, G. A. (n.d.). Designing Emergency Relief Systems for Runaway Reactions. ioMosaic Corporation.[14]
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Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.[18]
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Gao, Y., & Vlachos, D. G. (2013). Thermal oscillations in the decomposition of organic peroxides: identification of a hazard, utilization, and suppression. Open Research Repository.[23]
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Wang, Y., et al. (n.d.). Review on loss prevention of chemical reaction thermal runaway Principles and application. Maximum Academic Press.[17]
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Wikipedia contributors. (n.d.). Organofluorine chemistry. Wikipedia.[7]
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University of Wisconsin-Madison. (n.d.). Quenching Organic Peroxides.[21]
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United States Environmental Protection Agency. (1999). How to Prevent Runaway Reactions Case Study Phenol-Formaldehyde Reaction Hazards.[8]
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Keen, O. S., et al. (2014). Evaluation of Hydrogen Peroxide Chemical Quenching Agents following an Advanced Oxidation Process. ResearchGate.[22]
-
Princeton University. (n.d.). Standard Operating Procedure for Fluorine Gas.[24]
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Frontier, A. (2024). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.[25]
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Scilit. (2012). Thermal Oscillations in the Decomposition of Organic Peroxides: Identification of a Hazard, Utilization, and Suppression.[26]
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Tarpo, J., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University, Department of Chemistry.[27]
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Wlokas, I., et al. (2020). Kinetic Investigation of Peroxide Decomposition by Calorimetry under High‐Pressure.[28]
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Arkema Group. (2008). Self Accelerating Decomposition Temperature. YouTube.[16]
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Bod R. et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.[29]
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Weng, Z., et al. (n.d.). A new method for the synthesis of difluoromethyl enol ethers by O-difluoromethylation of 1,3-diones with ClCF2CO2Et. Organic & Biomolecular Chemistry (RSC Publishing).[30]
-
Zhang, Y., et al. (2024). Process Optimization and Thermal Hazard Study for the Preparation of TBPB by a Two–Step Reaction. MDPI.[3]
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Reddit Community. (2020). Is there an easy way to predict if a reaction is exothermic or endothermic without actually doing it in a chemistry lab? Reddit.[31]
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Gradondi, M. (2007). NOVEL CO-AGENTS FOR IMPROVED PROPERTIES IN PEROXIDE CURE OF SATURATED ELASTOMERS. University of Twente.[32]
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Quora Community. (2021). How to identify an exothermic or endothermic reaction without the value of ∆H given? Quora.[33]
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EPFL. (n.d.). Procedures for using peroxide (organic peracid; H2O2; etc.).[19]
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Wang, Y., et al. (2012). Thermal hazard evaluation for methyl ethyl ketone peroxide mixedwith inorganic acids. ResearchGate.[11]
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Wlokas, I., et al. (2020). Kinetic Investigation of Peroxide Decomposition by Calorimetry under High‐Pressure. TUprints.[34]
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Chen, Y., et al. (2023). Thermal Hazard Study on The Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions.[35]
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Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems.[36]
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E-FACTS. (2014). Specification of the Limit Temperature Texo for a Peroxide Synthesis Using Different Estimation Methods. Aidic.[37]
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Liu, S. H., et al. (2019). Thermal hazards of benzoyl peroxide and its derived process products through theoretical thermodynamics assessment and different calorimetric technologies. PubMed.[15]
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Lavrik, N. V., & Volkov, V. P. (2001). Calorimetric study of thermal decomposition of lithium hexafluorophosphate. ResearchGate.[38]
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Technical Support Center: Scaling Up the Production of S-Difluoromethyl Ethanethioate
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
Welcome to the technical support center for the synthesis and scale-up of S-Difluoromethyl Ethanethioate (CH₃C(=O)SCHF₂). The strategic incorporation of the difluoromethylthio group (-SCF₂H) is of increasing interest in medicinal chemistry, as it can serve as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl or thiol groups, potentially enhancing a molecule's binding affinity and metabolic stability.[1][2] This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions that arise during the synthesis, purification, and scale-up of this valuable compound. As thioesters are crucial intermediates in numerous biosynthetic pathways and synthetic routes, a robust and scalable protocol is essential for advancing drug discovery and development projects.[3][4]
My objective is to provide not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve challenges effectively. This guide is structured as a series of questions and answers, addressing common issues from starting material selection to final product analysis and storage.
Part 1: Synthesis and Reaction Optimization
Frequently Asked Questions (FAQs)
Question 1: What is the most reliable and scalable method for synthesizing S-Difluoromethyl Ethanethioate?
The most common and scalable methods for thioester synthesis involve the acylation of a thiol.[3][4] For S-Difluoromethyl Ethanethioate, the primary challenge lies in the generation and handling of the difluoromethanethiol (HSCHF₂) or a synthetic equivalent. A highly effective and common approach is the reaction of an acetylating agent, such as acetyl chloride, with a pre-formed salt of difluoromethanethiol.
A recommended two-step synthetic pathway is outlined below:
Caption: Proposed two-step synthesis of S-Difluoromethyl Ethanethioate.
Experimental Protocol: Synthesis of S-Difluoromethyl Ethanethioate
Step 1: Preparation of Sodium Difluoromethanethiolate (in situ)
-
To a cooled (0 °C), stirred suspension of sodium sulfide (Na₂S) in a polar aprotic solvent like DMF, slowly bubble difluorochloromethane (CHF₂Cl) gas.
-
Maintain the temperature at 0-5 °C throughout the addition.
-
Allow the reaction to stir for an additional 1-2 hours at this temperature after the gas addition is complete. The resulting mixture containing sodium difluoromethanethiolate is used directly in the next step.
Step 2: Synthesis of S-Difluoromethyl Ethanethioate
-
Cool the freshly prepared sodium difluoromethanethiolate suspension to -10 °C.
-
Slowly add a solution of acetyl chloride in the same solvent to the suspension. An exothermic reaction is expected.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
Question 2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in this synthesis can often be attributed to several factors. A systematic troubleshooting approach is recommended.
Sources
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- 4. Thioester: Bonding, Synthesis, and Reactions [chemistrylearner.com]
Validation & Comparative
A Senior Application Scientist's Guide to Difluoromethylating Agents: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the difluoromethyl (CF₂H) group into organic molecules is a cornerstone of modern medicinal and agrochemical design. Its unique properties as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups make it a highly sought-after functional moiety. This guide provides a comparative analysis of the most prominent difluoromethylating agents, offering insights into their mechanisms, applications, and practical considerations to aid in the selection of the optimal reagent for your synthetic challenges.
The Landscape of Difluoromethylation: A Mechanistic Overview
Difluoromethylating agents can be broadly classified into three categories based on their reactivity: electrophilic, nucleophilic, and radical. The choice of reagent is dictated by the nature of the substrate and the desired bond formation.
Electrophilic Difluoromethylation
These reagents deliver a "CF₂H⁺" equivalent to a nucleophilic substrate. They are particularly useful for the difluoromethylation of heteroatoms (O, S, N) and soft carbon nucleophiles.
Nucleophilic Difluoromethylation
In this approach, a "CF₂H⁻" synthon is generated, which then reacts with an electrophilic partner. This is a powerful method for the difluoromethylation of carbonyls, imines, and other electrophilic functional groups.
Radical Difluoromethylation
The generation of a difluoromethyl radical (•CF₂H) allows for the functionalization of C-H bonds, particularly in electron-deficient heterocycles, and the difunctionalization of alkenes and alkynes. This strategy has gained significant traction for late-stage functionalization in drug discovery.[1]
A Head-to-Head Comparison of Key Difluoromethylating Agents
The following sections delve into the specifics of the most widely used difluoromethylating agents, providing a comparative overview of their performance, substrate scope, and operational considerations.
Electrophilic Agents: The Power of Onium Salts and Hypervalent Iodine
Umemoto-type Reagents (S-(difluoromethyl)diarylsulfonium salts) and Togni-type Reagents (hypervalent iodine) are the workhorses of electrophilic difluoromethylation.
-
Umemoto's Reagents: These are typically stable, crystalline solids that offer high reactivity.[2] Newer generations of these reagents have been developed with enhanced reactivity and easier synthesis.[2]
-
Togni's Reagents: While more commonly associated with trifluoromethylation, analogous difluoromethylating reagents have been developed. Their reactivity can be tuned by modifying the ligand on the iodine center.[3]
Comparative Performance:
| Feature | Umemoto's Reagents | Togni-type Reagents |
| Reactivity | Generally high | Tunable, can be milder |
| Substrate Scope | Broad for heteroatoms and soft carbon nucleophiles | Similar to Umemoto's, with some differences in selectivity |
| Stability | Good, often crystalline solids | Generally good, but can be sensitive to heat and moisture |
| Byproducts | Diarylsulfide | Iodoarene |
| Cost & Availability | Commercially available, moderate cost | Commercially available, can be more expensive |
Experimental Snapshot: Difluoromethylation of a Phenol using an S-(difluoromethyl)diarylsulfonium salt
This protocol is a representative example of an electrophilic difluoromethylation.
Protocol 1: O-Difluoromethylation of 4-Hydroxypyridine
Materials:
-
4-Hydroxypyridine
-
S-(difluoromethyl)diarylsulfonium salt (e.g., Umemoto's reagent)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of 4-hydroxypyridine (1.0 mmol) in acetonitrile (5 mL) is added potassium carbonate (2.0 mmol).
-
The S-(difluoromethyl)diarylsulfonium salt (1.2 mmol) is added in one portion.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired O-difluoromethylated product.
Nucleophilic Agents: Taming the Difluoromethyl Anion
(Difluoromethyl)trimethylsilane (TMSCF₂H) and Difluoromethyl Phenyl Sulfone (PhSO₂CF₂H) are the leading reagents for nucleophilic difluoromethylation.
-
TMSCF₂H: This reagent requires activation by a fluoride source (e.g., TBAF, CsF) or a strong base to generate the difluoromethyl anion. It is a versatile reagent for the difluoromethylation of a wide range of electrophiles.[4]
-
PhSO₂CF₂H: This bench-stable solid can also serve as a precursor to the difluoromethyl anion upon deprotonation with a strong base. It has also found utility as a radical precursor.[5]
Comparative Performance:
| Feature | TMSCF₂H | PhSO₂CF₂H |
| Reactivity | Requires activation, highly reactive once generated | Requires strong base for deprotonation |
| Substrate Scope | Very broad: aldehydes, ketones, imines, esters, etc. | Broad, particularly for carbonyls and imines |
| Stability | Thermally stable liquid, but moisture sensitive | Bench-stable crystalline solid |
| Byproducts | TMS-F or TMS-OH | Phenylsulfinate salts |
| Cost & Availability | Commercially available, relatively inexpensive | Commercially available, moderate cost |
Mechanism of Nucleophilic Difluoromethylation with TMSCF₂H
Caption: Activation of TMSCF₂H by a fluoride source to generate the difluoromethyl anion.
Protocol 2: Nucleophilic Difluoromethylation of an Aldehyde with TMSCF₂H
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
(Difluoromethyl)trimethylsilane (TMSCF₂H)
-
Tetrabutylammonium fluoride (TBAF, 1M in THF)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere (e.g., argon) is added TMSCF₂H (1.5 mmol).
-
TBAF solution (1.0 M in THF, 0.1 mL, 0.1 mmol) is added dropwise.
-
The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by flash chromatography to yield the corresponding difluoromethylated alcohol.
Radical Agents: Forging C-H and C-C Bonds
Zinc Difluoromethanesulfinate (DFMS, Rong's Reagent) and photocatalytic methods are at the forefront of radical difluoromethylation.
-
DFMS (Rong's Reagent): This is a bench-stable, easy-to-handle solid that generates the •CF₂H radical upon activation with an oxidant (e.g., t-BuOOH) or under photoredox conditions.[6][7] It is particularly effective for the C-H difluoromethylation of heterocycles.[6][8]
-
Photocatalytic Methods: The use of visible-light photoredox catalysis has enabled the generation of the •CF₂H radical from various precursors, including sodium difluoromethanesulfinate (CF₂HSO₂Na), under mild conditions.[9][10] This approach has a broad substrate scope and excellent functional group tolerance.[9][10]
Comparative Performance:
| Feature | DFMS (Rong's Reagent) | Photocatalytic Methods (e.g., with CF₂HSO₂Na) |
| Reactivity | Requires an initiator (oxidant or light) | Requires a photocatalyst and light source |
| Substrate Scope | Excellent for C-H difluoromethylation of heterocycles | Broad, including alkenes, alkynes, and (hetero)arenes |
| Reaction Conditions | Mild, often at room temperature | Very mild, visible light irradiation |
| Byproducts | Zinc salts, sulfinates | Dependent on the specific photocatalytic cycle |
| Cost & Availability | Commercially available, moderate cost | Precursors are often inexpensive and readily available |
General Workflow for Radical C-H Difluoromethylation
Caption: General workflow for radical C-H difluoromethylation.
Protocol 3: Radical C-H Difluoromethylation of Caffeine using DFMS
Materials:
-
Caffeine
-
Zinc difluoromethanesulfinate (DFMS)
-
tert-Butyl hydroperoxide (t-BuOOH, 70 wt. % in H₂O)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
To a suspension of caffeine (1.0 mmol) and DFMS (2.0 mmol) in a mixture of DCM (5 mL) and water (5 mL) is added t-BuOOH (3.0 mmol).
-
The reaction mixture is stirred vigorously at room temperature for 24 hours.
-
The reaction is quenched with a saturated aqueous solution of sodium sulfite.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are dried over sodium sulfate, filtered, and concentrated.
-
The residue is purified by column chromatography to afford 8-(difluoromethyl)caffeine.[6]
Practical Considerations for Reagent Selection
| Factor | Electrophilic Agents | Nucleophilic Agents | Radical Agents |
| Functional Group Tolerance | Good, but sensitive to strong nucleophiles | Sensitive to acidic protons and electrophilic functional groups | Excellent, tolerates a wide range of functional groups |
| Safety & Handling | Generally stable solids, handle with care | TMSCF₂H is moisture sensitive; PhSO₂CF₂H is a stable solid | DFMS is a stable solid; photocatalytic setups require standard laboratory precautions |
| Scalability | Generally scalable | Can be scalable, but may require careful control of reaction conditions | Often scalable, especially with flow chemistry setups for photocatalysis |
Conclusion
The field of difluoromethylation has matured significantly, offering a diverse toolbox of reagents to the modern synthetic chemist. Electrophilic reagents remain the go-to choice for heteroatom difluoromethylation, while nucleophilic methods provide a robust platform for constructing C-CF₂H bonds with carbonyls and related electrophiles. The rise of radical difluoromethylation, particularly through photoredox catalysis, has opened new avenues for late-stage C-H functionalization, a critical tool in drug discovery and development. By understanding the distinct reactivity profiles, substrate scopes, and practical considerations of each class of reagent, researchers can confidently select the optimal strategy to incorporate the valuable difluoromethyl motif into their target molecules.
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Fujiwara, Y., Dixon, J. A., Rodriguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., Blackmond, D. G., & Baran, P. S. (2012). A new reagent for direct difluoromethylation. Journal of the American Chemical Society, 134(3), 1494–1497. [Link]
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Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7038-7065. [Link]
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Prakash, G. K. S., Weber, C., Chacko, S., & Olah, G. A. (2007). New electrophilic difluoromethylating reagent. Organic Letters, 9(10), 1863–1866. [Link]
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Umemoto, T., Adachi, K., & Ishihara, S. (1987). S-(Trifluoromethyl)dibenzothiophenium salts as efficient and stable electrophilic trifluoromethylating agents. The Journal of Organic Chemistry, 52(23), 5164-5169. [Link]
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Togni, A. (2010). A new class of hypervalent iodine reagents for electrophilic trifluoromethylation. Angewandte Chemie International Edition, 49(4), 674-676. [Link]
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-
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Umemoto, T., & Ishihara, S. (1993). Power-variable electrophilic trifluoromethylating agents. S- and Se-(trifluoromethyl)dibenzothio- and -selenophenium salt systems. Journal of the American Chemical Society, 115(6), 2156-2164. [Link]
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Prakash, G. K. S., Hu, J., & Olah, G. A. (2003). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: a new difluoromethylation reagent for S-, N-, and C-nucleophiles. Organic Letters, 5(18), 3253-3256. [Link]
-
Sodeoka, M., & Sato, K. (2007). Development of new reagents for difluoromethylation. Journal of Synthetic Organic Chemistry, Japan, 65(11), 1104-1114. [Link]
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Prakash, G. K. S., & Yudin, A. K. (1997). Nucleophilic difluoromethylation of carbonyl compounds with (difluoromethyl)trimethylsilane. Chemical Reviews, 97(3), 757-786. [Link]
-
Ma, J. A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical Reviews, 104(12), 6119-6146. [Link]
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Barata-Vallejo, S., & Postigo, A. (2017). Difluoromethylation reactions of organic compounds. Chemistry–A European Journal, 23(59), 14676-14701. [Link]
-
Li, Y., & Wu, J. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 638. [Link]
-
Genicot, C., & Tlili, A. (2020). Radical C–H 18F-difluoromethylation of heteroarenes with [18F]difluoromethyl heteroaryl-sulfones by visible light photoredox catalysis. Catalysts, 10(3), 275. [Link]
-
Besset, T., & Poisson, T. (2018). Recent advances in radical difluoromethylation. Beilstein Journal of Organic Chemistry, 14, 2368-2396. [Link]
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Hu, J. (2015). Taming of the beast: the story of difluoromethyl phenyl sulfone. Accounts of Chemical Research, 48(6), 1805-1815. [Link]
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Fier, P. S., & Hartwig, J. F. (2013). Copper-mediated difluoromethylation of aryl and vinyl iodides. Journal of the American Chemical Society, 135(28), 10258-10261. [Link]
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Prakash, G. K. S., Wang, F., & Stewart, T. (2011). A general protocol for C–H difluoromethylation of carbon acids with TMSCF2Br. Organic Letters, 13(10), 2548-2551. [Link]
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Xie, Q., & Hu, J. (2024). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Accounts of Chemical Research. [Link]
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Wang, Y., Wang, S., Zhang, C., & Fu, Y. (2021). Highly Selective Difluoromethylations of β-Keto Amides with TMSCF2Br under Mild Conditions. Synlett, 32(12), 1221-1225. [Link]
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Liu, G. K., Li, X., Qin, W. B., & Zhang, X. (2019). Facile difluoromethylation of aliphatic alcohols by S-(difluoromethyl) sulfonium salt: reaction, scope, and mechanism. Chemical Communications, 55(48), 6939-6942. [Link]
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Chen, F., Jiang, L. q., Hu, C., Liu, J., & Yi, W. B. (2023). Photocatalyzed ditrifluoromethylthiolation of alkenes with CF3SO2Na. Science China Chemistry, 66(12), 3536-3542. [Link]
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A Comparative Guide to the Analytical Method Validation of Difluoromethyl ethane(thioperoxo)oate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and detailed validation protocol for a novel analytical method for the quantification of Difluoromethyl ethane(thioperoxo)oate. As a compound of interest in pharmaceutical and agrochemical research, its accurate and reliable measurement is paramount. This document is structured to provide not only a step-by-step validation process but also the scientific rationale behind the methodological choices, ensuring a deep understanding of the analytical procedure's development and validation. The validation framework is established in accordance with the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring global regulatory acceptability.[1][2][3][4][5][6][7]
Introduction: The Analytical Challenge of this compound
This compound is a unique molecule presenting analytical challenges due to its volatile nature and the presence of both a thioester group and a difluoromethyl moiety. The thioester linkage can be susceptible to hydrolysis, while the organofluorine component can influence the compound's chromatographic behavior and detector response. Therefore, a robust and validated analytical method is crucial for accurate quantification in various matrices.
This guide details the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method, a technique well-suited for the analysis of volatile and semi-volatile compounds. We will compare its performance against a hypothetical High-Performance Liquid Chromatography (HPLC) method to highlight the advantages of the chosen methodology.
Methodology Comparison: GC-MS vs. HPLC
The selection of the primary analytical technique is a critical first step in method development. The choice between GC-MS and HPLC is dictated by the physicochemical properties of the analyte.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase, followed by mass-based detection. | Separation of compounds in a liquid phase based on their interaction with a stationary phase. |
| Applicability to Analyte | Ideal for the volatile this compound. | May require derivatization to improve retention and detection, adding complexity. |
| Selectivity | High selectivity from both chromatographic separation and mass-to-charge ratio detection. | Dependant on chromatographic conditions and detector type (e.g., UV, Fluorescence). |
| Sensitivity | Generally offers high sensitivity, especially with selected ion monitoring (SIM). | Sensitivity varies with the detector; fluorescence detectors can be very sensitive for suitable compounds.[8][9] |
| Sample Preparation | Typically involves liquid-liquid extraction or solid-phase microextraction (SPME).[10] | Often requires sample dissolution in the mobile phase, filtration, and potentially derivatization.[11] |
Rationale for Selecting GC-MS:
Given the anticipated volatility of this compound, GC-MS is the more direct and efficient analytical approach. It avoids the potential complications of derivatization that might be necessary for HPLC analysis of a compound lacking a strong chromophore. The mass spectrometer provides an additional layer of specificity, which is invaluable for unambiguous identification and quantification, especially in complex matrices.
Experimental Workflow and Validation Protocol
The validation of the GC-MS method is performed according to the ICH Q2(R2) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[2][3][4][7]
Diagram of the Analytical Method Validation Workflow:
Caption: Workflow for the validation of the analytical method.
Step-by-Step Validation Protocol:
1. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure:
-
Analyze a blank matrix (e.g., placebo formulation, solvent).
-
Analyze a standard solution of this compound.
-
Analyze a sample spiked with known related substances or impurities.
-
Compare the chromatograms to ensure no interfering peaks are present at the retention time of the analyte. The mass spectrum of the analyte peak in the sample should also match that of the standard.
-
2. Linearity and Range:
-
Objective: To establish the relationship between the concentration of the analyte and the analytical signal over a specified range.
-
Procedure:
-
Prepare a series of at least five calibration standards of this compound spanning the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.
3. Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Perform recovery studies by spiking a blank matrix with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each spiked sample in triplicate.
-
Calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Procedure:
-
Based on Signal-to-Noise Ratio: Analyze samples with known low concentrations of the analyte and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[12]
-
-
-
Acceptance Criteria: The LOQ should be adequate for the intended purpose of the assay.
6. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure:
-
Introduce small variations to the GC-MS parameters, such as:
-
Inlet temperature (± 5°C)
-
Carrier gas flow rate (± 10%)
-
Oven temperature ramp rate (± 10%)
-
-
Analyze a sample under each modified condition and compare the results to those obtained under the normal conditions.
-
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the assay results should not be significantly affected.
Data Presentation and Comparison
Table 1: Validation Summary for the GC-MS Method
| Validation Parameter | Acceptance Criteria | Experimental Results | Pass/Fail |
| Specificity | No interference at the analyte's retention time. | No interference observed. | Pass |
| Linearity (r²) | ≥ 0.99 | 0.9995 | Pass |
| Range (µg/mL) | 1 - 10 | 1 - 10 | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0 | 99.5 - 101.2 | Pass |
| Precision (RSD %) | |||
| - Repeatability | ≤ 2.0 | 0.85 | Pass |
| - Intermediate Precision | ≤ 2.0 | 1.20 | Pass |
| LOD (µg/mL) | Report Value | 0.1 | N/A |
| LOQ (µg/mL) | Report Value | 0.3 | N/A |
| Robustness | No significant impact on results. | Method is robust. | Pass |
Table 2: Performance Comparison with a Hypothetical HPLC-UV Method
| Performance Metric | Proposed GC-MS Method | Alternative HPLC-UV Method | Justification for Preference |
| Specificity | High (Chromatography + Mass Spec) | Moderate (Chromatography) | MS provides definitive identification, reducing the risk of co-elution issues. |
| Sensitivity (LOQ) | 0.3 µg/mL | Estimated at ~1 µg/mL | GC-MS offers superior sensitivity for this volatile analyte. |
| Analysis Time | ~15 minutes | ~20 minutes (including potential derivatization) | Faster run times improve throughput. |
| Method Complexity | Simple sample preparation. | May require complex derivatization steps. | A more direct and less error-prone workflow. |
Diagram of the Proposed GC-MS Analytical Logic:
Caption: Logical flow of the GC-MS analytical method.
Conclusion
The validated GC-MS method for the quantification of this compound demonstrates excellent specificity, linearity, accuracy, precision, and robustness, meeting all acceptance criteria based on ICH guidelines.[6] The comparative analysis highlights its superiority over a potential HPLC method in terms of sensitivity, specificity, and simplicity for this particular analyte. This self-validating system ensures the generation of reliable and accurate data, making it a trustworthy method for routine quality control and research applications. The detailed protocol and the scientific rationale provided herein are intended to empower researchers and drug development professionals to confidently implement and adapt this method for their specific needs.
References
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ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. M. A. Jeleń, et al. Journal of Chromatography A. [Link]
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In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds represents a cornerstone of medicinal chemistry. This guide provides a comparative analysis of the efficacy of peptidyl fluoromethyl ketones (PFMKs), a prominent class of cysteine protease inhibitors. While the initially specified "Difluoromethyl ethane(thioperoxo)oate" is not a recognized compound in current literature, we will explore the closely related and extensively studied PFMKs. These compounds share the key feature of a fluorinated electrophilic group that is critical for their biological activity.
The difluoromethylthio (-SCF2H) group is increasingly recognized for its unique properties in drug design. It can act as a lipophilic hydrogen-bond donor and serves as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[1] Compared to the more common trifluoromethylthio (-SCF3) group, the -SCF2H moiety is less lipophilic and has lower stability in acidic or basic conditions, which can be leveraged to fine-tune the metabolic profile of a drug candidate.[2][3]
This guide will focus on PFMKs that target caspases and cathepsins, two families of cysteine proteases deeply implicated in apoptosis, inflammation, and cancer.[4] We will delve into their mechanism of action, present comparative efficacy data, and provide standardized protocols for their evaluation.
Mechanism of Action: Covalent Inhibition
Peptidyl fluoromethyl ketones are mechanism-based inhibitors that form a covalent bond with the active site cysteine residue of the target protease. The high electronegativity of the fluorine atom(s) renders the carbonyl carbon of the ketone highly electrophilic.[5] This facilitates a nucleophilic attack from the thiolate anion of the catalytic cysteine, leading to the formation of a stable hemithioketal adduct, which effectively inactivates the enzyme.
The peptidyl portion of the inhibitor is crucial for its specificity, as it mimics the natural substrate of the target protease, guiding the fluoromethyl ketone "warhead" to the active site.[6]
Caption: Mechanism of covalent inhibition of cysteine proteases by peptidyl fluoromethyl ketones.
Comparative Efficacy of Peptidyl Fluoromethyl Ketone Inhibitors
The following table summarizes the in vitro efficacy of several notable PFMK inhibitors against their primary caspase and cathepsin targets. The data highlights the high potency and, in some cases, the selectivity of these compounds.
| Compound Name | Target(s) | Potency (K_i or IC_50) | Key Characteristics & Applications |
| Z-VAD-FMK | Pan-Caspase | Potent inhibitor of caspases-1, -3, -4, -5, -6, -7, -8, -9, -10 | Broad-spectrum caspase inhibitor; widely used as a tool to study apoptosis.[7] |
| Z-IETD-FMK | Caspase-8 | Selective for Caspase-8 | Used to investigate the specific roles of caspase-8 in apoptosis and necroptosis.[8] |
| Z-DEVD-FMK | Caspase-3 | K_i = 0.2 nM | A potent and selective inhibitor of caspase-3, a key executioner caspase in apoptosis.[9] |
| MDL 201,053 | Cathepsin B | Potent inhibitor | Orally active; has shown efficacy in animal models of adjuvant-induced arthritis.[10] |
| Z-Tyr-Ala-CHN2 * | Cathepsin L | Sub-micromolar activity | Demonstrates broad-spectrum antiviral activity against coronaviruses by inhibiting viral entry.[11] |
*Note: Z-Tyr-Ala-CHN2 is a diazomethylketone, which is structurally and mechanistically similar to fluoromethyl ketones.
Experimental Protocols
General Fluorometric Assay for Cysteine Protease Activity
This protocol provides a framework for determining the inhibitory potency (IC_50) of PFMKs against a specific cysteine protease.
1. Principle:
The assay measures the cleavage of a fluorogenic peptide substrate by the target protease. Upon cleavage, a fluorophore is released, and the increase in fluorescence intensity is proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of fluorescence increase.
2. Materials:
-
Purified recombinant cysteine protease (e.g., Caspase-3, Cathepsin B)
-
Fluorogenic peptide substrate (e.g., Ac-DEVD-AMC for Caspase-3, Z-Arg-Arg-AMC for Cathepsin B)
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS
-
Test compounds (PFMKs) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission wavelengths specific to the fluorophore, e.g., ~360/460 nm for AMC)
3. Procedure:
-
Prepare serial dilutions of the PFMK inhibitors in DMSO. A typical starting concentration is 1 mM.
-
In the 96-well plate, add 2 µL of each inhibitor dilution. For control wells, add 2 µL of DMSO.
-
Add 50 µL of the assay buffer containing the purified protease to each well. The final enzyme concentration should be in the low nanomolar range and determined empirically.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the assay buffer containing the fluorogenic substrate. The final substrate concentration should be at or below its K_m value.
-
Immediately place the plate in the fluorescence reader and measure the fluorescence intensity every minute for 30-60 minutes at 37°C.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC_50 value.
Caption: Workflow for determining the IC50 of PFMK inhibitors.
Conclusion
Peptidyl fluoromethyl ketones represent a versatile and potent class of inhibitors for cysteine proteases. Their efficacy is driven by a covalent mechanism of action, and their specificity can be finely tuned through modifications of the peptide backbone. The comparative data presented herein demonstrates their potential as both valuable research tools and therapeutic candidates for a range of diseases. The strategic use of fluorinated moieties, such as the difluoromethyl group, continues to be a highly successful approach in modern drug discovery, enabling the development of compounds with improved potency, selectivity, and pharmacokinetic properties.[2][3][12]
References
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Drugs and agrochemicals containing a difluoromethylthio group. - ResearchGate. Available at: [Link]
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A Toolbox of Reagents for Difluoromethylthiolation | Accounts of Chemical Research. Available at: [Link]
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Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed. Available at: [Link]
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Peptidyl fluoromethyl ketones as thiol protease inhibitors - PubMed. Available at: [Link]
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A Toolbox of Reagents for Difluoromethylthiolation - PubMed. Available at: [Link]
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The effects of fluoromethyl ketone inhibitors of cathepsin B on adjuvant induced arthritis. Available at: [Link]
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Synthesis of Difluoromethylthioesters from Aldehydes - Sci-Hub. Available at: [Link]
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Z-IETD-FMK Caspase-8 inhibitor - InvivoGen. Available at: [Link]
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Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Publishing. Available at: [Link]
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Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Available at: [Link]
-
Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PubMed Central. Available at: [Link]
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Difluoromethylbenzoxazole pyrimidine thioether derivatives: a novel class of potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed. Available at: [Link]
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Trifluoromethyl group – Knowledge and References - Taylor & Francis. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. Available at: [Link]
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Introduction of Trifluoromethylthio Group into Organic Molecules | Request PDF. Available at: [Link]
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Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC - PubMed Central. Available at: [Link]
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Subnanomolar Cathepsin S Inhibitors with High Selectivity: Optimizing Covalent Reversible α-Fluorovinylsulfones and α-Sulfonates as Potential Immunomodulators in Cancer. - VIVO. Available at: [Link]
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Z-VAD-FMK - Pan-Caspase inhibitor - InvivoGen. Available at: [Link]
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Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - MDPI. Available at: [Link]
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Defluorinative thio-functionalization: direct synthesis of methyl-dithioesters from trifluoromethylarenes - Chemical Communications (RSC Publishing). Available at: [Link]
-
Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC - NIH. Available at: [Link]
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Subnanomolar Cathepsin S Inhibitors with High Selectivity: Optimizing Covalent Reversible α‐Fluorovinylsulfones and α‐Sulfonates as Potential Immunomodulators in Cancer - ResearchGate. Available at: [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. Available at: [Link]
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Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University. Available at: [Link]
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Protease inhibitor (pharmacology) - Wikipedia. Available at: [Link]
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Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 - MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Kinase Inhibitors: A Comparative Analysis Featuring Difluoromethyl Ethane(thioperoxo)oate Derivatives
This guide provides a comprehensive framework for the in vitro validation of assays designed to characterize novel chemical entities. As a practical example, we will consider a hypothetical scenario where a new compound, a derivative of Difluoromethyl ethane(thioperoxo)oate, has been identified as a potential inhibitor of "Kinase X," a serine/threonine kinase implicated in oncogenic signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable in vitro assays for new chemical entities.
The principles and methodologies detailed herein are grounded in established regulatory guidelines, including the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure scientific integrity and data reliability.[1][2][3][4][5]
The Crucial Role of In Vitro Assay Validation in Drug Discovery
The journey of a new chemical entity from a "hit" to a clinical candidate is long and fraught with challenges. A critical early step in this process is the rigorous validation of in vitro assays. These assays provide the foundational data for understanding a compound's potency, selectivity, and mechanism of action. Without properly validated assays, researchers risk making critical decisions based on unreliable data, leading to wasted resources and potential failure in later stages of drug development.
Cell-based assays, in particular, offer a more physiologically relevant context compared to purely biochemical assays, providing insights into how a compound behaves within a cellular environment.[6][7][8] However, the complexity of cellular systems necessitates a thorough validation process to ensure the data generated is accurate and reproducible.
In our hypothetical scenario, a derivative of this compound has shown preliminary activity against "Kinase X." To confidently advance this compound, we must first validate a primary assay to quantify its inhibitory activity and then compare its performance against alternative, orthogonal methods to confirm the findings and gain a more comprehensive understanding of its interaction with the target.
Visualizing the "Kinase X" Signaling Pathway
To provide context for our assay development, let's visualize the hypothetical signaling pathway in which Kinase X plays a pivotal role. Aberrant activation of this pathway is a key driver in the proliferation of a specific cancer subtype.
Caption: Hypothetical "Kinase X" signaling pathway leading to cell proliferation.
Primary Assay Validation: Luminescence-Based Kinase Activity Assay (ADP-Glo™)
For our primary assay, we have selected the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[9][10][11][12] This assay is well-suited for high-throughput screening and provides a robust signal that positively correlates with kinase activity.[10][11]
Experimental Workflow for ADP-Glo™ Assay Validation
The validation process follows a systematic workflow to establish the performance characteristics of the assay.
Caption: Experimental workflow for the validation of the ADP-Glo™ kinase assay.
Detailed Protocol for ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare all reagents, including Kinase X, substrate peptide, ATP, and the this compound derivative, in the appropriate assay buffer.
-
Compound Plating: Serially dilute the test compound in DMSO and then in assay buffer to the desired concentrations. Plate the compound dilutions into a 384-well white assay plate.
-
Kinase/Substrate Addition: Prepare a master mix of Kinase X and its specific substrate peptide in the assay buffer. Add this mix to the wells containing the compound.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated to ATP and to provide the luciferase and luciferin for the luminescence reaction. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Read the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus inversely proportional to the inhibitory activity of the compound.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters, their definitions, and typical acceptance criteria based on ICH guidelines.[1][4]
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | Signal from wells without enzyme should be at background levels. The signal should be dependent on the presence of the specific substrate. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | R² value of >0.99 for the standard curve of ADP concentration versus luminescence. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy and linearity. | The range over which the assay is linear and accurate. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | Recovery of spiked known concentrations of ADP should be within 80-120%. |
| Precision (Repeatability & Intermediate Precision) | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | Coefficient of Variation (%CV) for replicate measurements should be <15%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of at least 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of at least 10:1, with acceptable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | %CV should remain <20% when parameters like incubation time or temperature are slightly varied. |
Comparison with Alternative (Orthogonal) Assays
To ensure the validity of our findings and to rule out potential assay artifacts, it is crucial to employ orthogonal assays that measure the compound's activity through different mechanisms.[13] We will compare the ADP-Glo™ assay with a Fluorescence Resonance Energy Transfer (FRET)-based assay and a label-free biophysical method, Surface Plasmon Resonance (SPR).
Fluorescence Resonance Energy Transfer (FRET) Kinase Assay
FRET-based assays measure the phosphorylation of a substrate by detecting the change in fluorescence energy transfer between a donor and an acceptor fluorophore attached to the substrate or an antibody.[14][15][16][17][18]
-
Principle: In a common format, a fluorescently labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated by Kinase X, the antibody binds, bringing a donor and acceptor fluorophore into close proximity, resulting in a FRET signal. Inhibition of Kinase X by the compound prevents substrate phosphorylation, leading to a decrease in the FRET signal.
-
Advantages: Homogeneous assay format, suitable for HTS, provides a direct measure of substrate phosphorylation.
-
Disadvantages: Can be susceptible to interference from fluorescent compounds, requires specific antibodies and labeled substrates.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that measures the direct binding of a compound to its target protein.[13][19][20][21]
-
Principle: Kinase X is immobilized on a sensor chip. The test compound is flowed over the surface. The binding of the compound to the kinase causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of binding kinetics (association and dissociation rates) and affinity (KD).[19][20]
-
Advantages: Label-free, provides detailed kinetic information (on- and off-rates), can identify different binding mechanisms.[21]
-
Disadvantages: Lower throughput than biochemical assays, requires specialized equipment, protein immobilization can sometimes affect its activity.[13][20]
Comparative Performance Data
The following table presents a hypothetical comparison of the performance of our this compound derivative in the three validated assays.
| Parameter | ADP-Glo™ (Luminescence) | FRET Assay | Surface Plasmon Resonance (SPR) |
| Measurement Principle | Enzyme activity (ADP production) | Substrate phosphorylation | Direct binding |
| IC₅₀ / K D | 150 nM | 180 nM | 120 nM (K D) |
| Throughput | High (384/1536-well) | High (384-well) | Low to Medium |
| Z'-factor | 0.85 | 0.78 | N/A |
| Compound Interference | Low | Potential for fluorescent compounds | Low |
| Reagent Requirements | Universal kinase assay kit | Specific antibodies, labeled substrates | Purified protein, sensor chips |
| Information Gained | Potency (IC₅₀) | Potency (IC₅₀) | Affinity (K D), Kinetics (k on, k off) |
The close agreement between the IC₅₀ values from the ADP-Glo™ and FRET assays, and the K D value from SPR, provides strong confidence that the this compound derivative is a genuine inhibitor of Kinase X.
Conclusion and Best Practices
The rigorous validation of in vitro assays is a non-negotiable cornerstone of successful drug discovery. This guide has outlined a comprehensive approach to validating a primary luminescence-based kinase assay and comparing its performance with orthogonal FRET and SPR-based methods.
Key Takeaways for Researchers:
-
Start with a Solid Foundation: Base your assay validation on established guidelines like ICH Q2(R1) to ensure regulatory compliance and data integrity.[1][2][3][4][5]
-
Understand Your Assay's Limitations: No single assay is perfect. Be aware of the potential for artifacts and interference with your chosen method.
-
Embrace Orthogonal Approaches: Confirming hits with assays that have different detection principles is critical for eliminating false positives and building a strong case for your compound's activity.[13]
-
Data-Driven Decisions: Use the comprehensive data from your validated assays to make informed decisions about which compounds to advance in your drug discovery pipeline.
By adhering to these principles, researchers can ensure the generation of high-quality, reliable data, ultimately increasing the probability of success in the challenging but rewarding endeavor of developing new medicines.
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A Comparative Guide to the Biological Effects of Organosulfur Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pungent Power of Organosulfur Compounds
Organosulfur compounds (OSCs) are a diverse class of phytochemicals responsible for the characteristic pungent flavors and aromas of vegetables in the Allium (garlic, onions) and Brassica (broccoli, cabbage) genera.[1] Beyond their culinary contributions, these compounds are renowned for a wide spectrum of medicinal properties and health benefits, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2] Their biological activities are largely attributed to the unique chemical properties of sulfur, which allows for a variety of interactions with cellular components.[3][4] This guide provides a comparative analysis of the biological effects of key OSCs, focusing on their mechanisms of action and providing standardized protocols for their evaluation in a research setting.
Comparative Profiles of Key Organosulfur Compounds
This section details the sources, mechanisms, and biological effects of four prominent organosulfur compounds: Allicin, Sulforaphane, Diallyl Disulfide, and Ergothioneine.
Allicin (from Garlic)
-
Source and Chemistry: Allicin is the primary bioactive compound generated when garlic cloves are crushed.[5] The enzyme alliinase converts the precursor alliin into allicin, an unstable molecule that quickly breaks down into other sulfur-containing compounds.[5]
-
Mechanism of Action: Allicin's effects are multifaceted. It is a potent activator of the Nrf2 signaling pathway, a master regulator of cellular antioxidant defenses.[6] It also modulates the NF-κB pathway, which is central to the inflammatory response.[7]
-
Biological Effects: Allicin exhibits significant antimicrobial, antifungal, anti-inflammatory, and antioxidant properties.[5][7] Its ability to induce detoxification enzymes and protect against oxidative stress has made it a subject of interest in cancer research.[1]
Sulforaphane (from Cruciferous Vegetables)
-
Source and Chemistry: Sulforaphane is an isothiocyanate found in cruciferous vegetables like broccoli, cauliflower, and cabbage.[1] It is formed from its precursor, glucoraphanin, by the enzyme myrosinase upon plant damage.
-
Mechanism of Action: Sulforaphane is one of the most potent known inducers of the Nrf2 pathway.[3] It reacts with specific cysteine residues on Keap1, the negative regulator of Nrf2, leading to Nrf2's release and translocation to the nucleus where it activates antioxidant gene expression.[8]
-
Biological Effects: Sulforaphane is widely studied for its anti-cancer, neuroprotective, and anti-inflammatory effects.[7] It can modulate phase II detoxification enzymes and has shown promise in improving insulin resistance.[7]
Diallyl Disulfide (DADS) (from Garlic)
-
Source and Chemistry: Diallyl disulfide is an oil-soluble organosulfur compound derived from garlic and is also a breakdown product of allicin.[9]
-
Mechanism of Action: DADS exhibits anti-cancer activity through multiple mechanisms, including the induction of cell cycle arrest, apoptosis, and the inhibition of angiogenesis and metastasis.[10][11][12][13] It also has antioxidant effects and can suppress the formation of DNA adducts.[13]
-
Biological Effects: DADS has demonstrated anti-tumor activity against a variety of cancer cell lines, including those of the breast, colon, and stomach.[9]
Ergothioneine (from Fungi and Bacteria)
-
Source and Chemistry: Ergothioneine (EGT) is a unique, naturally occurring amino acid antioxidant. It is produced by certain fungi and bacteria and accumulates in various organisms, including humans, through dietary intake.
-
Mechanism of Action: EGT functions as a potent antioxidant by directly scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage.[14][15][16] It is actively transported into cells and accumulates in tissues prone to high oxidative stress.[17][18]
-
Biological Effects: EGT has demonstrated strong cytoprotective, anti-inflammatory, and anti-aging properties.[17][18] Its concentration is often lower in individuals with chronic inflammatory diseases.[17]
Comparative Analysis of Mechanisms: A Focus on Nrf2 Activation
A primary mechanism shared by several organosulfur compounds is the activation of the Nrf2 antioxidant response pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Electrophilic compounds like sulforaphane and metabolites of allicin can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[8] Once freed, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[8]
While both allicin and sulforaphane activate Nrf2, the precise nature of their interaction with Keap1 and the downstream consequences may differ, influencing their overall biological potency and specificity.[7]
Caption: Comparative Nrf2 activation by Sulforaphane and Allicin.
Quantitative Performance Comparison
The following table summarizes key quantitative data for the selected organosulfur compounds, providing a basis for comparing their potency and efficacy. Values are compiled from various in vitro studies and may vary depending on the specific experimental conditions.
| Compound | Primary Source | Key Mechanism(s) | Typical Effective Concentration (in vitro) | Bioavailability Notes |
| Allicin | Garlic (Allium sativum) | Nrf2 Activation, NF-κB Inhibition | 5-50 µM | Highly reactive and unstable; rapidly metabolized.[19][20] Bioavailability depends on the formulation of garlic supplements.[21][22][23] |
| Sulforaphane | Broccoli (Brassica oleracea) | Potent Nrf2 Activation | 1-15 µM | Generally well-absorbed, with accumulation in tissues like the prostate.[24][25] |
| Diallyl Disulfide (DADS) | Garlic (Allium sativum) | Induction of Apoptosis, Cell Cycle Arrest, HDAC Inhibition | 10-100 µM | Metabolized to allyl mercaptan and other compounds.[9] |
| Ergothioneine (EGT) | Fungi, certain bacteria | Direct ROS Scavenging | 50-500 µM | Actively transported into cells via the OCTN1 transporter.[18] |
Experimental Protocols for Evaluation
To ensure the trustworthiness and reproducibility of research in this field, standardized protocols are essential. The following are detailed, step-by-step methodologies for key experiments used to evaluate the biological effects of organosulfur compounds.
Protocol 1: Assessing Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[26]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[26] The amount of formazan produced is proportional to the number of living cells.[26]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the organosulfur compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell background control.[27] Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[27][28] Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[28]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[27][28]
-
Absorbance Measurement: Gently pipette to ensure complete solubilization.[28] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Evaluating Nrf2 Nuclear Translocation by Western Blot
Western blotting is a widely used technique to detect specific proteins in a sample and is crucial for confirming the nuclear translocation of Nrf2 upon treatment with OSCs.[29]
Principle: This protocol involves separating cytoplasmic and nuclear proteins, followed by SDS-PAGE, transfer to a membrane, and detection with specific antibodies for Nrf2 and loading controls.
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A Senior Application Scientist's Guide to Single-Laboratory Validation of Analytical Methods for Organofluorine Compounds
Introduction: The Imperative for Rigor in Organofluorine Analysis
Organofluorine compounds represent a cornerstone of modern chemistry, with profound impacts on pharmaceuticals, agrochemicals, and material science. An estimated one-fifth of all pharmaceuticals contain fluorine, a testament to the element's ability to enhance metabolic stability, binding affinity, and bioavailability.[1] However, the very stability of the carbon-fluorine bond that makes these compounds desirable also contributes to their persistence in the environment, leading to concerns about bioaccumulation and potential toxicity.[1]
Whether you are a drug development professional verifying the purity of a fluorinated active pharmaceutical ingredient (API) or an environmental scientist screening for per- and polyfluoroalkyl substances (PFAS), the reliability of your analytical data is paramount. The validation of an analytical method is the process of demonstrating that it is fit for its intended purpose.[2] This guide provides a comparative framework for the single-laboratory validation of common analytical techniques used for organofluorine compound analysis. It is designed for researchers, scientists, and quality control professionals who require robust, defensible data. We will move beyond rote procedural descriptions to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.
The Pillars of Method Validation: A Framework for Trustworthiness
Before comparing specific analytical technologies, it is crucial to understand the fundamental performance characteristics that define a validated method. Regulatory bodies like the International Council for Harmonisation (ICH) and organizations such as AOAC INTERNATIONAL have established comprehensive guidelines.[2][3][4] The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[5] A single-laboratory validation establishes that a specific operator, laboratory, and set of equipment can produce reliable results for a given method.[2]
The core performance characteristics are not merely a checklist; they are an interconnected system that collectively defines the method's capabilities and limitations.[6][7]
Caption: Interrelationship of core analytical method validation parameters.
Comparative Analysis of Key Analytical Techniques & Validation Protocols
The vast and diverse world of organofluorine compounds necessitates a multi-pronged analytical approach. No single method can capture all compounds of interest.[8] The choice of technique fundamentally depends on the analytical question: Are you quantifying a known, specific molecule, or are you screening for total organofluorine content?
Targeted Analysis: Liquid and Gas Chromatography with Mass Spectrometry (LC-MS/MS & GC-MS)
Principle: These techniques are the gold standard for identifying and quantifying specific organofluorine compounds. Chromatography separates the components of a mixture, and mass spectrometry provides detection with high sensitivity and selectivity based on the mass-to-charge ratio of the analyte and its fragments.
When to Use:
-
Quantification of specific APIs and their metabolites.
-
Analysis of known PFAS congeners in environmental samples.
-
Stability testing of fluorinated drug products.
Experimental Protocol: Single-Laboratory Validation of an LC-MS/MS Method
This protocol outlines the validation for the assay of a specific organofluorine compound in a drug product formulation.
Step 1: Specificity/Selectivity
-
Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of other components like impurities, degradation products, and matrix components (excipients).[7]
-
Procedure:
-
Analyze a blank sample (matrix without the analyte) to check for interfering peaks at the analyte's retention time.
-
Analyze a placebo sample (all excipients) to confirm no interference.
-
Analyze the analyte spiked into the placebo matrix.
-
Force degradation of the drug product (e.g., through acid, base, oxidation, heat, light) and analyze the stressed sample to ensure the analyte peak is resolved from any degradation product peaks.
-
Step 2: Linearity & Range
-
Rationale: To establish a direct, proportional relationship between analyte concentration and the instrument's response over a defined range.[6] This confirms the method's ability to provide accurate results across different sample concentrations.
-
Procedure:
-
Prepare a stock solution of a certified reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution. For an assay, this range should typically cover 80% to 120% of the target test concentration.[3]
-
Inject each standard in triplicate.
-
Plot the average peak area against the known concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should typically be ≥ 0.99.
Step 3: Accuracy (as % Recovery)
-
Rationale: To determine the closeness of the test results to the true value.[3] This is often assessed by spiking a known amount of analyte into a placebo matrix.
-
Procedure:
-
Prepare samples by spiking the placebo matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicates for each level.
-
Analyze the samples and calculate the percentage of the analyte recovered.
-
-
Acceptance Criteria: Recovery is typically expected to be within 98.0% to 102.0%.
Step 4: Precision (Repeatability & Intermediate Precision)
-
Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[9] This demonstrates the method's consistency.
-
Procedure:
-
Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% of the target concentration under the same operating conditions over a short interval.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (%RSD) should typically be ≤ 2%.[7]
Step 5: Limit of Quantitation (LOQ) & Limit of Detection (LOD)
-
Rationale: To determine the lowest concentration of analyte that can be reliably quantified with suitable precision and accuracy (LOQ) and the lowest concentration that can be detected but not necessarily quantified (LOD).[7] This is critical for impurity analysis.
-
Procedure (Signal-to-Noise Method):
-
Determine the signal-to-noise ratio (S/N) by comparing the signal from samples with known low concentrations of analyte with those of blank samples.
-
The concentration that yields an S/N ratio of approximately 10 is generally accepted as the LOQ.
-
The concentration that yields an S/N ratio of approximately 3 is generally accepted as the LOD.
-
Step 6: Robustness
-
Rationale: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3]
-
Procedure:
-
Introduce small variations to method parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% organic solvent).
-
Column temperature (e.g., ±5°C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Analyze a sample under each modified condition and evaluate the impact on system suitability parameters (e.g., peak shape, retention time) and final results.
-
Comparative Performance Data for Targeted Methods
| Performance Characteristic | LC-MS/MS | GC-MS |
| Typical Analytes | Non-volatile, polar compounds (e.g., PFOA, PFOS, fluorinated APIs) | Volatile, thermally stable compounds (e.g., some fluorinated pesticides) |
| LOD/LOQ | pg to sub-pg levels[8] | pg to ng levels |
| Accuracy (% Recovery) | 90-110% (matrix dependent) | 85-115% (matrix dependent) |
| Precision (%RSD) | < 15% (trace), < 5% (assay) | < 20% (trace), < 10% (assay) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Key Advantage | High specificity and sensitivity for a wide range of compounds. | Excellent for volatile compounds. |
| Key Challenge | Susceptible to matrix effects (ion suppression/enhancement).[8] | Requires derivatization for non-volatile compounds; limited to thermally stable analytes. |
Note: The values in this table are typical and may vary significantly based on the specific analyte, matrix, and instrument.
Aggregate Analysis: Combustion Ion Chromatography (CIC)
Principle: This technique measures an aggregate concentration of organofluorine compounds, often referred to as Adsorbable Organic Fluorine (AOF).[10] The sample is passed through an adsorbent material (like granular activated carbon) to capture organic compounds. The adsorbent is then combusted at high temperatures, converting all organofluorine into hydrogen fluoride (HF). The HF is trapped in an aqueous solution and subsequently analyzed as fluoride ions using ion chromatography (IC).
When to Use:
-
Screening aqueous samples for total organofluorine contamination.[10]
-
Assessing the presence of unknown or unidentified PFAS.[11]
-
Compliance monitoring for wastewater.[12]
Experimental Protocol: Single-Laboratory Validation of EPA Method 1621 (AOF)
This protocol is based on the principles outlined in the EPA's validation of Method 1621 for AOF.[10][13]
Step 1: Initial Demonstration of Capability (IDC)
-
Rationale: To demonstrate the laboratory's ability to generate acceptable precision and accuracy.[13]
-
Procedure:
-
Analyze four to seven replicate Initial Precision and Recovery (IPR) standards. These are prepared by spiking a known concentration of a representative organofluorine compound (e.g., 4,8-dioxa-3H-perfluorononanoate) into reagent water.
-
Analyze a method blank to ensure it is free of contamination.
-
Perform a Limit of Detection (LOD) study by analyzing at least seven replicates of a spiked reagent water sample at a concentration near the expected LOD.
-
Step 2: Selectivity
-
Rationale: In the context of AOF, selectivity refers to the method's ability to measure organic fluorine while excluding inorganic fluoride.[13]
-
Procedure:
-
The method itself incorporates a nitrate wash step to remove inorganic fluoride from the adsorbent columns.
-
Validate this by analyzing samples with high known concentrations of inorganic fluoride (e.g., >8 mg/L) to confirm it does not contribute to the final AOF result.[13]
-
Step 3: Accuracy & Precision (Matrix Spike)
-
Rationale: To assess method performance in real-world sample matrices, which can interfere with the adsorption process.
-
Procedure:
-
Select representative sample matrices (e.g., wastewater effluent, surface water).
-
Analyze an unspiked sample from each matrix.
-
Analyze a Matrix Spike (MS) and a Matrix Spike Duplicate (MSD) for each matrix. These are prepared by spiking the sample with a known concentration of the standard organofluorine compound.
-
Calculate the percent recovery for the MS and the relative percent difference (RPD) between the MS and MSD.
-
-
Acceptance Criteria (per EPA Method 1621): Recovery for MS/MSD is typically expected to be within 50-150%.[12]
Step 4: Calibration (for the IC portion)
-
Rationale: To establish the relationship between fluoride ion concentration and the IC detector response.
-
Procedure:
-
Prepare a series of at least five calibration standards using an inorganic fluoride standard (e.g., sodium fluoride).
-
Analyze the standards to create a calibration curve.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.
Comparative Performance Data for Aggregate vs. Targeted Methods
| Performance Characteristic | Combustion Ion Chromatography (AOF) | Targeted LC-MS/MS |
| Measurement | Aggregate organic fluorine (method-defined)[10] | Specific, individual compounds |
| LOD/LOQ | ~2.4 µg F⁻/L (LOD)[10] | ng/L to pg/L levels for individual compounds |
| Accuracy (% Recovery) | 50-150% in environmental matrices[12] | 70-130% typical, highly matrix-dependent |
| Key Advantage | Provides a total measure, capturing unknown organofluorines.[11] | High specificity; provides concentration of known toxic compounds. |
| Key Challenge | Non-selective; does not identify specific compounds.[8] Recovery can vary for different organofluorine structures.[11] | Only measures pre-selected compounds; can miss significant unknown contamination.[14] |
Workflow for Method Selection and Validation
Choosing the correct analytical approach and validation strategy is critical. The following workflow provides a logical decision-making process for researchers.
Caption: Decision workflow for selecting and validating an analytical method.
Conclusion: Ensuring Data Integrity in Organofluorine Analysis
The robust, single-laboratory validation of analytical methods is not a procedural formality but a scientific necessity. For organofluorine compounds, where applications range from life-saving pharmaceuticals to persistent environmental contaminants, the integrity of analytical data underpins critical decisions in drug development, regulatory compliance, and environmental protection.
This guide has demonstrated that the selection of an analytical technique—be it a highly specific targeted method like LC-MS/MS or a broad screening tool like CIC—must be dictated by the scientific question at hand. Furthermore, the validation protocol must be tailored to the chosen technique, addressing its unique challenges and performance characteristics. By understanding the causality behind each validation parameter and implementing a self-validating system of protocols, researchers can ensure their methods are fit for purpose and that the data they generate is accurate, reliable, and defensible.
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Safety Operating Guide
Navigating the Uncharted: A Guide to Personal Protective Equipment for Difluoromethyl ethane(thioperoxo)oate
Deconstructing the Hazard Profile: A Rationale for Precaution
The core of our safety strategy lies in understanding the potential hazards posed by the unique structure of Difluoromethyl ethane(thioperoxo)oate.
-
The Thioperoxoate Group (-C(O)SO-): This functional group is analogous to a peroxide, suggesting potential instability and oxidizing properties. Organic peroxides are known to be sensitive to heat, shock, and friction, and can decompose exothermically. While the sulfur atom may modulate this reactivity compared to a traditional peroxide, a high degree of caution is warranted.
-
The Difluoromethyl Group (-CHF2): The presence of fluorine atoms significantly alters the chemical properties of the molecule. Organofluorine compounds can have unique toxicological profiles, and upon decomposition, may release hazardous substances such as hydrogen fluoride (HF).
Given these structural alerts, we must assume that this compound may be a flammable liquid that can cause skin and serious eye irritation.[1] Therefore, our PPE recommendations are built on a foundation of mitigating these potential risks.
The Essential Armor: A Multi-Layered PPE Approach
A comprehensive PPE strategy is non-negotiable when handling compounds with unknown hazard profiles. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Tightly sealed safety goggles and a face shield | Chemical-resistant gloves (e.g., Neoprene or Nitrile)[2][3] | Flame-resistant lab coat[2] | Not generally required if handled in a certified chemical fume hood |
| Running reactions and work-up procedures | Tightly sealed safety goggles and a face shield | Chemical-resistant gloves (e.g., Neoprene or Nitrile)[2][3] | Flame-resistant lab coat and chemical-resistant apron | Not generally required if handled in a certified chemical fume hood |
| Handling larger quantities (>5g) | Tightly sealed safety goggles and a face shield | Double-gloving with chemical-resistant gloves (e.g., Neoprene or Nitrile)[2][3] | Liquid-tight chemical suit (Category III, Types 3/4/6)[4] | Consider a supplied-air respirator based on risk assessment |
| Cleaning spills | Tightly sealed safety goggles and a face shield | Chemical-resistant gloves (e.g., Neoprene or Nitrile)[2][3] | Liquid-tight chemical suit (Category III, Types 3/4/6)[4] | Air-purifying respirator with appropriate cartridges or a supplied-air respirator |
Step-by-Step Guide to Donning and Doffing PPE
Correctly putting on and taking off PPE is as crucial as selecting the right equipment to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Body Protection: Don the lab coat or chemical suit.
-
Gloves: Put on the first pair of chemical-resistant gloves.
-
Face and Eye Protection: Wear safety goggles and a face shield.
-
Second Pair of Gloves (if required): If double-gloving, put the second pair of gloves over the cuffs of the lab coat or suit.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.
-
Face and Eye Protection: Remove the face shield and goggles from the back of your head.
-
Body Protection: Unfasten the lab coat or suit, and peel it off, turning it inside out.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Visualizing the Safety Workflow
To further clarify the procedural logic, the following diagram illustrates the key decision points and steps for safely handling this compound.
Caption: A workflow diagram outlining the key stages of safely handling this compound, from risk assessment to final disposal.
Emergency Procedures: Preparing for the Unexpected
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing while continuing to flush. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Spill: Evacuate the area. If the spill is small, and you are trained and equipped to handle it, contain the spill with an inert absorbent material. For larger spills, or if you are unsure, contact your institution's emergency response team.
Disposal Plan: A Responsible Conclusion to Your Experiment
Proper disposal of both the chemical waste and contaminated PPE is a critical final step.
-
Chemical Waste: All waste containing this compound should be collected in a designated, labeled, and sealed container. The container should be stored in a well-ventilated area, away from heat and incompatible materials. Follow your institution's hazardous waste disposal procedures. Do not discharge into the environment.[5][6]
-
Contaminated PPE: All disposable PPE, including gloves, aprons, and suits, should be considered hazardous waste and disposed of accordingly. Place them in a designated, sealed waste bag or container.
By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
